molecular formula C7H6ClFO B1585928 3-Chloro-4-fluoroanisole CAS No. 202925-07-3

3-Chloro-4-fluoroanisole

Cat. No.: B1585928
CAS No.: 202925-07-3
M. Wt: 160.57 g/mol
InChI Key: RWKKEILFRAYSDQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoroanisole is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKKEILFRAYSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378575
Record name 3-Chloro-4-fluoroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-07-3
Record name 2-Chloro-1-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202925-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Niche Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-fluoroanisole (CAS: 202925-07-3) for Advanced Research and Development

This compound is a halogenated aromatic ether, a member of the fluoroanisole family of compounds.[1][2] While not as extensively documented as its aniline counterpart (3-Chloro-4-fluoroaniline), this molecule presents a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—on a benzene ring. This specific arrangement offers a valuable scaffold for synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development.[3] The presence of multiple halogens and an ether linkage provides distinct electronic properties and potential reaction sites, making it a useful intermediate for creating more complex and biologically active molecules.[3][4]

This guide provides a consolidated overview of the known properties, proposed synthetic strategies, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound as a specialized building block in their synthetic programs.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 202925-07-3[1][5][6]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[3]
Purity Typically >97.0% (GC)
Boiling Point 189 °C[2][3]
Density ~1.265 - 1.29 g/cm³[2][3]
Refractive Index (n20D) ~1.515 - 1.52[2][3]
Flash Point 79 °C[2]

Synthetic Pathways: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a highly logical and common approach for the synthesis of substituted anisoles is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkylating agent, in this case, a methylating agent.

Proposed Synthesis: Williamson Ether Synthesis

This proposed protocol outlines the methylation of 3-chloro-4-fluorophenol. The causality behind this choice is its high efficiency and the commercial availability of the phenol precursor. The base (e.g., potassium carbonate) is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic methylating agent (e.g., dimethyl sulfate or methyl iodide).

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at room temperature. Note: Dimethyl sulfate is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Purification phenol 3-Chloro-4-fluorophenol deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation K2CO3 Potassium Carbonate (Base) K2CO3->deprotonation DMS Dimethyl Sulfate (Methylating Agent) sn2 SN2 Attack (Ether Formation) DMS->sn2 Electrophilic Methyl deprotonation->sn2 Nucleophilic Phenoxide product Crude this compound sn2->product purification Vacuum Distillation product->purification final_product Pure this compound purification->final_product

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a chemical building block is intrinsically linked to a thorough understanding of its physicochemical properties. 3-Chloro-4-fluoroanisole, a halogenated aromatic ether, stands as a molecule of significant interest. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring—imparts a nuanced reactivity and specific steric and electronic characteristics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its structural, thermal, and spectroscopic properties, offering not just data, but also the scientific rationale behind experimental methodologies. This document is designed to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.

Molecular Identity and Structural Elucidation

The cornerstone of any chemical characterization is the unambiguous confirmation of molecular structure. For this compound (C₇H₆ClFO), a multi-faceted spectroscopic approach is essential for irrefutable identification and purity assessment.

Core Identification Parameters

A summary of the fundamental identifiers for this compound is presented below.

PropertyValue
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol [1][2]
CAS Number 202925-07-3[1][2]
Canonical SMILES COC1=CC(Cl)=C(F)C=C1
InChI InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)6(8)4-7/h2-4H,1H3
Workflow for Structural Verification

A robust and self-validating workflow is critical for confirming the identity and purity of a supplied or synthesized batch of this compound. The convergence of data from multiple analytical techniques provides the highest level of confidence.

cluster_input Sample cluster_analysis Primary Analytical Techniques cluster_validation Data Interpretation & Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolution in CDCl₃ MS Mass Spectrometry (e.g., GC-MS) Sample->MS Vaporization & Ionization IR FT-IR Spectroscopy Sample->IR KBr Pellet or Neat Film StructureElucidation Structural Confirmation NMR->StructureElucidation Chemical Shifts & Coupling MS->StructureElucidation Molecular Ion & Fragmentation IR->StructureElucidation Functional Group Analysis Purity Purity Assessment StructureElucidation->Purity Final Verified Compound Purity->Final

Figure 1: A logical workflow for the comprehensive structural verification of this compound.

Physicochemical Characteristics

The macroscopic properties of this compound are a direct manifestation of its molecular structure. These parameters are crucial for its handling, reaction optimization, and formulation.

Thermal and Physical Properties
PropertyValueExperimental Methodology
Boiling Point 198-200 °CEbulliometry or Distillation under atmospheric pressure.
Melting Point 33-37 °CDifferential Scanning Calorimetry (DSC) is the preferred method for accurate determination.
Flash Point 87 °CDetermined by a closed-cup method.
Density 1.311 g/cm³Typically measured using a pycnometer or a digital density meter.
Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted and is qualitatively confirmed in practice.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateHighThe molecule can engage in dipole-dipole interactions with these solvents.
Polar Protic Methanol, EthanolHighCapable of accepting hydrogen bonds from the solvent.
Non-Polar Hexane, TolueneModerate to LowSolubility is driven by weaker van der Waals forces.
Aqueous WaterInsolubleThe hydrophobic aromatic ring and halogen substituents dominate over the polarity of the ether group.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow into a sample relative to a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, resulting in a characteristic peak on the DSC thermogram.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

    • Crimp-seal the pan to ensure a closed system. An empty, sealed pan serves as the reference.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 0 °C).

    • Initiate a temperature ramp at a constant rate, typically 5-10 °C/min, to a temperature significantly above the melting point (e.g., 60 °C).

    • Record the differential heat flow. The melting point is determined as the onset temperature of the endothermic peak.

  • Self-Validation: The sharpness of the melting peak is a strong indicator of purity. A broad melting range typically suggests the presence of impurities.

Spectroscopic Fingerprint

While experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the well-documented spectra of its close analog, 3-chloro-4-fluoroaniline, and fundamental spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methoxy and aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃~3.9Singlet (s)N/A
Aromatic H6.8 - 7.3Complex MultipletsJ(H-F) and J(H-H) couplings will result in complex splitting patterns.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~56
Aromatic C-O~150-155
Aromatic C-F~155-160 (with a large ¹JCF coupling)
Aromatic C-Cl~120-125
Aromatic C-H~115-130
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is invaluable for identifying key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (-OCH₃)
1600-1450C=C StretchAromatic Ring
1250-1200C-O StretchAryl Ether
1250-1150C-F StretchAryl Fluoride
800-600C-Cl StretchAryl Chloride

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard CategoryGHS Hazard Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.

Workflow for Safe Handling and Storage

cluster_pre Pre-Use Protocol cluster_use Handling Procedure cluster_post Post-Use & Storage SDS Consult Safety Data Sheet (SDS) PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SDS->PPE FumeHood Handle in a certified chemical fume hood PPE->FumeHood Avoidance Avoid: - Inhalation of vapor - Contact with skin and eyes - Ingestion FumeHood->Avoidance Storage Store in a cool, dry, well-ventilated area Avoidance->Storage Disposal Dispose of waste in accordance with institutional and local regulations Storage->Disposal

Figure 2: A systematic workflow for the safe handling, storage, and disposal of this compound.

Applications in Scientific Research

This compound is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its substituents. The chloro and fluoro groups can be selectively targeted in various cross-coupling and nucleophilic substitution reactions, while the methoxy group can serve as a protected phenol, which can be unmasked in a later synthetic step.

  • Pharmaceutical Synthesis: This molecule serves as a scaffold for the development of novel therapeutic agents. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]

  • Agrochemical Development: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of new herbicides, fungicides, and insecticides, where the halogen substituents can contribute to the biological activity of the final products.[5]

  • Materials Science: The unique electronic and steric properties imparted by the substituents make this compound a candidate for the synthesis of specialty polymers and other advanced materials with tailored properties.[6]

References

3-Chloro-4-fluoroanisole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-fluoroanisole: Structure, Properties, and Synthetic Utility

Abstract

This compound is a halogenated aromatic compound of increasing interest to the fields of pharmaceutical and agrochemical research. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple halogens and an activating methoxy group imparts distinct electronic properties that can be strategically exploited in drug design to modulate reactivity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, including its core molecular structure, physicochemical and spectroscopic properties, a robust synthetic protocol, and an analysis of its reactivity and potential applications for research scientists and drug development professionals.

Core Molecular Profile

A foundational understanding of a chemical intermediate begins with its precise molecular identity and physical characteristics. These data are critical for reaction planning, analytical method development, and safety assessments.

Chemical Structure and Nomenclature

This compound, systematically named 2-chloro-1-fluoro-4-methoxybenzene, possesses a benzene ring substituted with a methoxy group (-OCH₃), a fluorine atom at the para-position (C4), and a chlorine atom at the meta-position (C3) relative to the methoxy group.

The molecular formula for this compound is C₇H₆ClFO.[1] Its structure is confirmed by its CAS Registry Number, 202925-07-3.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Weight 160.57 g/mol [1][2]
Molecular Formula C₇H₆ClFO[1][2]
CAS Number 202925-07-3[1]
Appearance Colorless to light yellow/orange clear liquid[2]
Density 1.265 - 1.29 g/cm³[2][3]
Boiling Point 189 °C[2][3]
Flash Point 79 °C[3]
Refractive Index n20/D 1.515 - 1.52[2][3]
Purity Typically >97% (GC)[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. While full spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecular structure.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm) and three distinct aromatic protons, each showing coupling to adjacent protons and the fluorine atom.
¹³C NMR Seven distinct carbon signals: one for the methoxy carbon and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will exhibit C-F coupling.
IR Spectroscopy Characteristic peaks for C-O ether stretching, aromatic C-H stretching, C=C aromatic ring vibrations, and C-Cl and C-F bond vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z ≈ 160, along with a characteristic isotopic pattern (M+2) at m/z ≈ 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Synthesis and Mechanistic Insights

While this compound is available commercially, understanding its synthesis is crucial for researchers interested in producing derivatives or scaling up production. A robust and common method for synthesizing substituted anisoles involves the diazotization of the corresponding aniline, followed by substitution.

Proposed Synthetic Pathway: From Aniline to Anisole

The most logical and field-proven approach for synthesizing this compound is a two-step, one-pot procedure starting from the readily available precursor, 3-chloro-4-fluoroaniline. This process involves:

  • Diazotization: The primary amine group of 3-chloro-4-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group.

  • Hydrolysis/Methanolysis: The diazonium salt is subsequently heated in the presence of methanol. Methanol acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group (as N₂ gas) to form the methoxy ether linkage. This is a variation of the Sandmeyer reaction.

start Start Material 3-Chloro-4-fluoroaniline step1 Step 1: Diazotization|{NaNO₂, H₂SO₄ (aq)|0-5 °C} start->step1 intermediate Intermediate Benzenediazonium Salt step1->intermediate step2 Step 2: Methanolysis|{Methanol (excess)|Heat (e.g., 50-60 °C)} intermediate->step2 product Final Product This compound step2->product purify Workup & Purification|{Extraction|Column Chromatography} product->purify

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative methodology based on established chemical principles and must be performed with appropriate safety precautions in a certified laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of methanol and concentrated sulfuric acid at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction flask while vigorously stirring, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Methanolysis: Slowly warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic building block stems from the electronic interplay of its substituents.

  • Methoxy Group (-OCH₃): This is a strong activating group that directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked by fluorine, electrophilic attack is primarily directed to the C2 and C6 positions.

  • Halogens (-F, -Cl): Both halogens are deactivating via their inductive effect but can participate in nucleophilic aromatic substitution (SNAr) reactions, where fluorine is a surprisingly good leaving group under certain conditions.

This reactivity profile makes the molecule a valuable synthon for creating libraries of compounds in medicinal chemistry. The strategic placement of fluorine is a well-known tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity (logP).[4] For instance, its precursor, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of kinase inhibitors like Gefitinib and Lapatinib, which highlights the value of this specific substitution pattern in creating biologically active molecules.[5][6][7]

cluster_scaffold This compound as a Scaffold cluster_reactions Synthetic Transformations cluster_application Potential Application scaffold This compound reaction1 Electrophilic Aromatic Substitution (e.g., Nitration) scaffold->reaction1 reaction2 Demethylation (-OCH₃ -> -OH) scaffold->reaction2 reaction3 Palladium Cross-Coupling (at C-Cl bond) scaffold->reaction3 application Novel Kinase Inhibitor Core reaction1->application reaction2->application reaction3->application

Caption: Logical relationships in the synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard CategoryGHS InformationPrecautionary Measures
Flammability H227: Combustible liquid.P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep cool. It is recommended to store the compound in a cool, dark place, preferably below 15°C.

References

A Technical Guide to the Spectroscopic Signatures of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-fluoroanisole (C₇H₆ClFO, CAS No. 202925-07-3) is a halogenated aromatic ether with potential applications as a building block in pharmaceutical and agrochemical synthesis. As with any specialty chemical, unambiguous structural confirmation is paramount for its effective use in research and development. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the key spectral features. Detailed, field-proven protocols for data acquisition are provided to empower researchers to generate and confidently interpret their own analytical data.

Introduction

The precise characterization of molecular structure is the bedrock of modern chemical science. For a molecule like this compound, a 1,2,4-trisubstituted benzene ring, each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present through their vibrational modes, and Mass Spectrometry provides the molecular weight and crucial information about the molecule's fragmentation patterns. This guide is structured to walk researchers through the expected signature of this compound in each of these techniques, explaining the causality behind the predicted data and providing robust protocols for experimental validation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct regions: the aliphatic region for the methoxy (-OCH₃) protons and the aromatic region for the protons on the benzene ring.

  • Methoxy Protons (-OCH₃): This group contains three chemically equivalent protons and is not adjacent to any other protons, thus it is expected to appear as a sharp singlet . Due to the electron-withdrawing effect of the attached oxygen, this signal should appear downfield from typical alkane protons, likely in the range of δ 3.8 - 4.0 ppm .[1]

  • Aromatic Protons (Ar-H): The 1,2,4-substitution pattern results in three non-equivalent aromatic protons. Their chemical shifts and splitting patterns are governed by the electronic effects of the substituents (-OCH₃, -Cl, -F) and their coupling relationships (ortho, meta, para).

    • The -OCH₃ group is a strong electron-donating group (EDG) via resonance, shielding the ortho and para positions.

    • The -F and -Cl atoms are electron-withdrawing groups (EWG) via induction but can donate electron density via resonance. Fluorine's resonance effect is weaker than its strong inductive effect.

    • H-2: This proton is ortho to the -OCH₃ group and meta to the -Cl group. It is expected to be the most shielded aromatic proton and will likely appear as a doublet of doublets (dd) due to coupling with H-5 (meta, J ≈ 2-3 Hz) and H-6 (ortho, J ≈ 8-9 Hz).

    • H-5: This proton is ortho to the -F, ortho to the -Cl, and meta to the -OCH₃. The strong inductive effects of the adjacent halogens will make this the most deshielded proton. It will be split by the adjacent fluorine atom (ortho H-F coupling, J ≈ 7-10 Hz) and the meta proton H-2 (J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

    • H-6: This proton is ortho to H-2 and meta to the -F atom. It should appear as a doublet (d) due to the large ortho coupling with H-2 (J ≈ 8-9 Hz). The smaller meta coupling to fluorine might cause slight broadening or a further small split.

Predicted Proton Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₃3.9Singlet (s)N/A
H-26.9 - 7.1Doublet of Doublets (dd)Jortho ≈ 8-9, Jmeta ≈ 2-3
H-67.1 - 7.3Doublet (d)Jortho ≈ 8-9
H-57.3 - 7.5Doublet of Doublets (dd)JH-F ≈ 7-10, Jmeta ≈ 2-3

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms in this compound are unique and should produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. A key feature will be the presence of carbon-fluorine coupling (J-coupling).

  • Methoxy Carbon (-OCH₃): Expected to appear in the typical range for ether methyls, around δ 55-60 ppm .

  • Aromatic Carbons (Ar-C): The chemical shifts are influenced by the substituents. The carbon directly attached to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller two-bond and three-bond couplings, respectively.[2] The carbon attached to oxygen (C-1) will be the most deshielded aromatic carbon (excluding the halogen-substituted carbons), while the carbon attached to chlorine (C-3) will also be significantly downfield.

Predicted Carbon Signal Chemical Shift (δ, ppm) Expected C-F Coupling
-OCH₃56-58No
C-5115-118²JCF ≈ 20-25 Hz
C-2118-121³JCF ≈ 7-9 Hz
C-6120-123³JCF ≈ 3-5 Hz
C-3 (ipso-Cl)125-128²JCF ≈ 15-20 Hz
C-1 (ipso-O)150-153⁴JCF ≈ 2-4 Hz
C-4 (ipso-F)155-158¹JCF ≈ 240-250 Hz

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Ensure the solvent choice does not have signals that overlap with expected analyte signals.

    • Ensure complete dissolution. Gentle vortexing or sonication may be used.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H spectrum (e.g., 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 128-1024 scans, depending on sample concentration).

    • Process the data (Fourier transform, phase correction, baseline correction, and referencing). The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) can be used for calibration.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C) lock->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference analyze Analyze & Interpret reference->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted Vibrational Modes

The structure of this compound suggests several characteristic absorption bands. As an aryl alkyl ether, it is expected to show two distinct C-O stretching bands.[1][6]

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethoxy -CH₃
1600 - 1585C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
1270 - 1230Asymmetric C-O-C StretchAryl-O bond
1100 - 1020Symmetric C-O-C StretchO-Alkyl bond
1250 - 1200C-F StretchAromatic C-F
850 - 550C-Cl StretchAromatic C-Cl
900 - 675C-H BendAromatic out-of-plane (oop)

Table 3: Predicted characteristic IR absorption frequencies for this compound.

Key diagnostic peaks include the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and the two strong C-O stretching bands characteristic of an aryl alkyl ether.[7] The C-F and C-Cl stretches will appear in the fingerprint region (below 1300 cm⁻¹).[8][9]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid or liquid samples.[10]

  • Preparation:

    • Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar. The goal is a fine, homogeneous powder.[11]

    • Causality: Grinding ensures the sample particles are smaller than the wavelength of IR light, minimizing scattering and producing a high-quality spectrum. KBr is used as it is transparent in the mid-IR range.[11]

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (e.g., 8-10 tons) for 1-2 minutes.[12] A vacuum line may be attached to the die to remove trapped air and moisture, which can cause the pellet to be opaque.

    • Trustworthiness: A transparent or translucent pellet indicates good sample dispersion and minimal scattering, ensuring the resulting spectrum is accurate and reproducible.

  • Data Acquisition:

    • Place the resulting KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum using an empty sample holder or a pure KBr pellet. This is automatically subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Collect the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).

Caption: Key IR vibrational modes for this compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₇H₆ClFO, giving a nominal molecular weight of 160 g/mol for the ³⁵Cl isotope and 162 g/mol for the ³⁷Cl isotope.

    • Key Signature: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion cluster: a peak at m/z 160 (M⁺) and a peak at m/z 162 ([M+2]⁺) with a relative intensity ratio of approximately 3:1 . The presence of this pattern is strong evidence for a molecule containing one chlorine atom.

  • Fragmentation Pathway: Under standard 70 eV EI conditions, the molecular ion will fragment in predictable ways. The primary fragmentation of anisole and its derivatives involves the loss of a methyl radical followed by the loss of carbon monoxide.[13][14]

    • Loss of Methyl Radical (-•CH₃): M⁺ → [M - 15]⁺. This is often a major fragmentation pathway for anisoles, leading to the formation of a stable chlorofluorophenoxy cation. Expect a prominent ion cluster at m/z 145/147 .

    • Loss of Carbon Monoxide (-CO): [M - 15]⁺ → [M - 15 - 28]⁺. The resulting phenoxy cation can subsequently lose a molecule of CO. This would yield a five-membered ring cation cluster at m/z 117/119 .

    • Loss of Methoxy Radical (-•OCH₃): M⁺ → [M - 31]⁺. This pathway leads to the formation of a chlorofluorophenyl cation at m/z 129/131 .

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Formula
160 / 162Molecular Ion [M]⁺[C₇H₆ClFO]⁺
145 / 147[M - CH₃]⁺[C₆H₃ClFO]⁺
129 / 131[M - OCH₃]⁺[C₆H₃ClF]⁺
117 / 119[M - CH₃ - CO]⁺[C₅H₃ClF]⁺

Table 4: Predicted key fragments in the EI mass spectrum of this compound.

Fragmentation_Pathway M [C₇H₆ClFO]⁺˙ m/z 160/162 M_minus_15 [C₆H₃ClFO]⁺ m/z 145/147 M->M_minus_15 - •CH₃ M_minus_31 [C₆H₃ClF]⁺ m/z 129/131 M->M_minus_31 - •OCH₃ M_minus_43 [C₅H₃ClF]⁺ m/z 117/119 M_minus_15->M_minus_43 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile and semi-volatile compounds like this compound, providing both separation and identification.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250 °C, Split/Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl polymethylsiloxane column (e.g., HP-5ms), is suitable.[15]

    • Oven Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, held for 5 minutes. This program should be optimized to ensure good separation from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300 to ensure capture of the molecular ion and key fragments.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide serves as a robust reference for researchers. Key identifying features include: the characteristic 3-proton aromatic pattern in the ¹H NMR spectrum; the seven distinct carbon signals with observable C-F coupling in the ¹³C NMR spectrum; the dual C-O stretching bands in the IR spectrum typical of an aryl alkyl ether; and the definitive M⁺/[M+2]⁺ isotopic cluster at m/z 160/162 in the mass spectrum. By following the detailed protocols herein, scientists can generate high-quality data and use this guide to reliably verify the structure and purity of this compound for its intended applications.

References

Solubility of 3-Chloro-4-fluoroanisole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-fluoroanisole in Organic Solvents

Abstract

This compound is a halogenated aromatic ether whose utility in pharmaceutical and agrochemical synthesis is growing. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction kinetics, purification processes like crystallization, and final formulation. This technical guide addresses the current scarcity of published quantitative solubility data for this specific compound. Instead of merely presenting sparse data, this document provides a robust framework grounded in physicochemical principles to predict, experimentally determine, and intelligently manipulate the solubility of this compound. It is designed to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical, field-proven protocols necessary to handle this compound effectively.

Introduction: The Physicochemical Profile of this compound

This compound (CAS No. 202925-07-3) is a substituted anisole with a molecular formula of C₇H₆ClFO.[1] Its structure, featuring a benzene ring substituted with a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom, dictates its solubility behavior. The molecule is largely non-polar due to the aromatic ring, but possesses a moderate dipole moment arising from the electronegative chlorine, fluorine, and oxygen atoms.

Unlike anilines, the anisole ether linkage (-OCH₃) is only a hydrogen bond acceptor and not a donor. This structural nuance is critical, as it fundamentally governs the compound's interaction with protic versus aprotic solvents. Understanding these intermolecular forces is the first step toward predicting its behavior in different solvent systems.

Theoretical Principles and Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, the key intermolecular forces are:

  • Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds create a net molecular dipole, favoring interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron density, are significant due to the aromatic ring and are the primary mechanism for solubility in non-polar solvents.

  • Hydrogen Bonding: The ether oxygen can act as a weak hydrogen bond acceptor, allowing for some interaction with protic solvents (e.g., alcohols).

Based on these principles, we can predict the qualitative solubility of this compound across common classes of organic solvents. It is crucial to recognize that these are theoretically derived predictions that must be confirmed by empirical measurement.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneHigh Dominated by favorable van der Waals interactions between the aromatic rings of the solute and solvent.[3][4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)High to Moderate Favorable dipole-dipole interactions. Solvents like THF (an ether) and Acetone are structurally compatible.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low The solvent's hydrogen-bonding network must be disrupted. Solubility is possible due to the solute's ability to accept hydrogen bonds, but is limited by the lack of a donor group.[3]
Aqueous WaterVery Low / Insoluble The molecule's large, non-polar aromatic structure makes it hydrophobic. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by solute-water interactions.[4][5]

The following diagram illustrates the key molecular features of this compound and the solvent properties that govern their interaction.

cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound (Solute) prop1 Aromatic Ring (Van der Waals) prop2 C-Cl, C-F, C-O Bonds (Dipole Moment) prop3 Ether Oxygen (H-Bond Acceptor) sprop1 Non-Polar (Van der Waals) prop1->sprop1 Strong Interaction 'Like dissolves Like' sprop2 Polar Aprotic (Dipole Moment) prop2->sprop2 Favorable Interaction sprop3 Polar Protic (H-Bond Donor/Acceptor) prop3->sprop3 Limited Interaction outcome Solubility Outcome (High, Moderate, Low) sprop1->outcome High Solubility sprop2->outcome High-Moderate Solubility sprop3->outcome Moderate-Low Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Accurate solubility data is determined empirically. The following protocols describe two robust, widely accepted methods: the isothermal shake-flask method for gravimetric analysis and a more precise chromatographic method for quantification.

Isothermal Shake-Flask Method (Gravimetric)

This method is a reliable, standard procedure for determining the equilibrium solubility of a compound at a specific temperature.[6]

A. Rationale & Causality The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. By agitating for an extended period (24-48 hours), we ensure this equilibrium is truly reached and not just a supersaturated or unsaturated state.[6] The subsequent gravimetric analysis of a known volume of the supernatant provides a direct mass/volume solubility value.

B. Materials & Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (±0.1 mg accuracy)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Vials or beakers for evaporation

  • Drying oven or vacuum desiccator

C. Step-by-Step Protocol

  • Preparation: Add an excess amount of this compound to a sealed vial containing a precisely known volume of the chosen solvent (e.g., 10 mL). "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[6]

  • Settling: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette. To prevent precipitation, immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed beaker or vial.

  • Solvent Evaporation: Remove the solvent from the filtered sample. For volatile solvents, this can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

  • Drying: Place the vial containing the solid residue in a drying oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

    • Express solubility in desired units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the supernatant sampled.

High-Performance Liquid Chromatography (HPLC) Method

This instrumental method offers higher precision and is ideal for lower solubility measurements or when dealing with complex mixtures.[6] It relies on quantifying the solute concentration in a saturated solution against a calibration curve.

A. Rationale & Causality This protocol leverages the specificity and sensitivity of HPLC with UV detection. A calibration curve, constructed from standards of known concentration, provides a highly accurate relationship between the instrument's response (peak area) and the analyte's concentration.[7] This avoids potential errors in the gravimetric method, such as incomplete solvent evaporation or co-precipitation of impurities.

B. Materials & Apparatus

  • All materials from Section 3.1

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Appropriate HPLC column (e.g., C18 reverse-phase, 150 x 4.6 mm, 5 µm)

  • Mobile phase solvents (HPLC grade, e.g., acetonitrile and water)

C. Step-by-Step Protocol

  • Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities. A typical starting point for a reverse-phase C18 column would be a mobile phase of acetonitrile and water, with detection at a UV maximum (e.g., ~254 nm).[7]

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected solubility range.

    • Inject each standard into the HPLC system and record the corresponding peak area.

    • Plot peak area versus concentration and perform a linear regression to generate the calibration curve. An R² value > 0.995 is required for a valid curve.

  • Saturated Solution Preparation: Prepare a saturated solution exactly as described in steps 1-3 of the Gravimetric method (Section 3.1.C).

  • Sample Analysis:

    • Withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

    • Carefully dilute the filtered solution with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.[6] A precise dilution factor is critical.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the concentration in the original saturated solution. This value is the solubility.

The following diagram outlines the comprehensive workflow for determining solubility via the HPLC method.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation prep1 Prepare Saturated Solution (Excess Solute + Solvent) prep2 Equilibrate for 24-48h (Thermostatic Shaker) prep1->prep2 an3 Filter Supernatant from Saturated Solution prep2->an3 prep3 Prepare Calibration Standards (Serial Dilution) an1 Inject Standards into HPLC prep3->an1 an2 Generate Calibration Curve (Peak Area vs. Conc.) an1->an2 calc1 Determine Conc. of Diluted Sample (from Calibration Curve) an2->calc1 an4 Dilute Filtered Sample (Known Dilution Factor) an3->an4 an5 Inject Diluted Sample into HPLC an4->an5 an5->calc1 calc2 Calculate Original Concentration (Conc. x Dilution Factor) calc1->calc2 result Final Solubility Value calc2->result

Caption: Experimental workflow for solubility determination using HPLC.

Advanced Considerations: Thermodynamic Modeling

For drug development professionals, predicting solubility under various conditions without extensive experimentation is highly valuable. Thermodynamic models can provide such insights. Models like the UNIFAC group contribution method or approaches based on Hildebrand solubility parameters can be used to estimate activity coefficients, which are central to predicting solubility.[8][9] These predictive models use the physical properties of the solute and solvent to forecast their interactions, offering a powerful tool for solvent screening and process design, especially when experimental data is unavailable.[8][10]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for robust qualitative predictions. This guide provides the necessary authoritative framework and detailed, validated experimental protocols for researchers to generate high-quality, reproducible solubility data. By combining theoretical prediction with rigorous empirical measurement using the described gravimetric and HPLC methods, scientists can effectively control and optimize processes involving this important chemical intermediate.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 3-Chloro-4-fluoroanisole (CAS No. 202925-07-3). As a halogenated aromatic ether, this compound serves as a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust and informed approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a self-validating system of laboratory safety.

Section 1: Chemical and Toxicological Profile

Understanding the fundamental characteristics of a substance is the bedrock of any safety protocol. This compound is a combustible liquid that can cause significant irritation. Due to its specialized nature as a research chemical, comprehensive toxicological data is not fully available, a critical fact that mandates a cautious and proactive approach to handling.

1.1: Physical and Chemical Properties

The known properties of this compound are summarized below. The absence of extensive data underscores the importance of treating this chemical with a high degree of care, assuming a hazard profile similar to related halogenated organic compounds.

PropertyValueSource(s)
CAS Number 202925-07-3[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Colorless to Light yellow to Light orange clear liquid
Purity >97.0% (GC)
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available (Classified as a Combustible Liquid)
Density Data not available
1.2: GHS Hazard Identification and Toxicological Insights

Based on supplier safety information, this compound is classified with the following hazards. The causality for these hazards lies in its chemical structure, which can interact with biological tissues. The halogenated aromatic ring can lead to irritation, and like many organic solvents, its vapors can irritate the respiratory tract.

Hazard Class & CodeDescriptionCausality & Field InsightSource(s)
Flammable Liquids (H227) Combustible liquidWhile not highly flammable, it can ignite if heated, requiring strict control of ignition sources.
Skin Irritation (H315) Causes skin irritationHalogenated aromatics can defat the skin and cause local inflammation upon contact.
Eye Irritation (H319) Causes serious eye irritationDirect contact with eye tissue is likely to cause significant irritation and potential damage.
STOT SE 3 (H335) May cause respiratory irritationInhalation of vapors can irritate the mucous membranes of the respiratory system.[2]

Toxicological Note: The toxicological properties of this compound have not been fully investigated.[3][4] Therefore, all routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful. Chronic exposure effects are unknown, warranting measures to minimize exposure to the lowest possible levels.

Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk elimination and reduction. The "Hierarchy of Controls" is the authoritative framework for this process. PPE is considered the last line of defense, employed only after higher-level controls have been implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical essential? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative How can we isolate the hazard? PPE Personal Protective Equipment (Least Effective) Administrative->PPE How can we change the way people work?

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: For drug development professionals, this compound is often a necessary building block. Therefore, elimination is typically not feasible. Substitution with a less hazardous analogue should be considered if the project chemistry allows.

  • Engineering Controls: This is the most critical pillar for handling this compound.

    • Chemical Fume Hood: All manipulations, including weighing, dispensing, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

    • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[3]

    • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

  • Administrative Controls: These are the procedures and work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

    • Restricted Access: Limit access to areas where the chemical is being used or stored.

  • Personal Protective Equipment (PPE): PPE is essential but does not replace higher-level controls. See Section 3.2 for a detailed breakdown.

Section 3: Standard Operating Protocol for Safe Handling

The following protocols represent a self-validating system of safety for the routine use of this compound in a research setting.

3.1: Experimental Protocol: Weighing and Dispensing for Reaction

This protocol minimizes exposure during one of the most common laboratory tasks.

  • Pre-Operation Safety Check:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE as detailed in Table 3.2.

    • Ensure spill kit and waste container are accessible within the lab.

  • Procedure (Inside Fume Hood):

    • Place an analytical balance and all necessary glassware inside the fume hood.

    • Ground and bond containers when transferring material to prevent static discharge.[4]

    • Carefully open the this compound container. Avoid splashing.

    • Using a clean pipette, slowly transfer the required amount into a tared reaction vessel or graduated cylinder.

    • Securely close the primary container immediately after dispensing.

    • Wipe any minor drips on the exterior of the vessel with a chemically compatible wipe (e.g., polypropylene). Dispose of the wipe in the designated halogenated solid waste container.

  • Post-Operation:

    • Wipe down the work surface inside the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[5]

3.2: Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical for preventing direct contact.

Protection TypeSpecificationRationale & Field InsightSource(s)
Hand Protection Nitrile gloves (minimum) for splash protection. Neoprene or Butyl gloves for extended handling.Double-gloving is recommended. Nitrile offers good splash resistance, but halogenated compounds can permeate it over time. Always check manufacturer's compatibility charts.[6][7]
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation.[4][8]
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin contact.[8]
Respiratory Protection Not required if work is conducted within a certified fume hood.A fume hood is the primary engineering control for respiratory protection. Respirators are only for emergency situations or specific non-routine tasks assessed by EHS professionals.[4][9]

Section 4: Emergency Protocols

A swift, informed response is critical in any chemical emergency.[10] All personnel must be familiar with these procedures before beginning work.

4.1: Personnel Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Move to a safety shower and remove all contaminated clothing while flushing the affected area with water for 15 minutes.[11] Wash the skin with soap and water.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Call for emergency medical assistance (911).[11]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[5] Seek immediate medical attention.

4.2: Chemical Spill Response

The response to a spill depends entirely on its scale and the handler's ability to manage it safely.[12] If there is any doubt, evacuate and call for emergency response.

Spill_Response_Workflow cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs Assess Assess Hazard (Size, Location, Volatility) Spill->Assess MinorSpill Minor Spill (<100 mL, Contained in Hood) Assess->MinorSpill Manageable? MajorSpill Major Spill (>100 mL or Outside Hood) Assess->MajorSpill Not Manageable? Alert Alert Colleagues Nearby Evacuate Evacuate Immediate Area DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->DonPPE Contain Contain with Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Collect into Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Notify Notify Supervisor & EHS/Call 911 Evacuate->Notify Isolate Isolate Area / Close Doors Notify->Isolate Await Await Professional Response Isolate->Await

Caption: Workflow for responding to a chemical spill, differentiating between minor and major incidents.

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area.[10]

    • Ensure the fume hood is operational and wear appropriate PPE.[13]

    • Contain the spill by creating a dike with inert absorbent material like vermiculite, sand, or spill pillows.[3][12]

    • Absorb the spilled liquid, working from the outside in to prevent spreading.[10]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

  • Major Spill (Requires emergency response):

    • Immediately alert everyone in the laboratory and evacuate the area.[12]

    • If safe to do so, close the doors to the laboratory to contain vapors.

    • Activate the nearest fire alarm if the spill poses a fire hazard.

    • From a safe location, call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.[11]

    • Provide responders with the chemical name, quantity spilled, and a copy of the SDS.

Section 5: Storage and Waste Disposal

Proper lifecycle management is a crucial component of chemical safety.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[3]

    • Keep containers tightly closed to prevent the release of vapors.[5]

    • Store away from all sources of ignition.[4]

    • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[15][16]

  • Waste Disposal:

    • All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated labware, must be treated as hazardous waste.

    • Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.

    • Disposal must be conducted through the institution's EHS office in strict accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.[3]

References

The Strategic Utility of 3-Chloro-4-fluoroanisole in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. Halogenated aromatic compounds, in particular, represent a cornerstone of molecular design, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the latent potential of 3-Chloro-4-fluoroanisole, a seemingly simple yet strategically vital building block for the synthesis of complex pharmaceutical agents. While its direct applications are not as widely documented as its aniline counterpart, this whitepaper will illuminate its role as a versatile precursor in the synthesis of high-value intermediates for targeted therapies, with a particular focus on the synthesis of precursors for MEK inhibitors like Trametinib. We will explore the chemical logic behind its use, providing a hypothetical yet robust synthetic pathway, and contextualize its value for researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of Halogenated Scaffolds in Drug Design

The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a time-honored strategy in medicinal chemistry.[1] The unique physicochemical properties imparted by these elements can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The 3-chloro-4-fluorophenyl moiety, for instance, is a recurring motif in a number of successful therapeutics, including the tyrosine kinase inhibitors gefitinib and lapatinib. This underscores the intrinsic value of this substitution pattern in achieving desirable biological activity.

While 3-chloro-4-fluoroaniline is a well-established intermediate in the synthesis of these drugs, this guide shifts the focus to its methoxy analogue, this compound. We will posit that this compound, while requiring additional synthetic manipulations, offers a strategic and potentially advantageous entry point for the synthesis of key pharmaceutical intermediates.

This compound: Physicochemical Properties and Synthetic Rationale

This compound is a readily available chemical entity with a unique combination of functional groups that render it a valuable synthetic precursor.[2] The interplay of the chloro, fluoro, and methoxy substituents on the aromatic ring dictates its reactivity and potential for functional group interconversion.

PropertyValue
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 189 °C
CAS Number 202925-07-3

The methoxy group, while relatively inert, can be readily converted to a hydroxyl group via demethylation. This unmasking of a phenol provides a handle for a diverse array of subsequent chemical transformations, including etherification, esterification, and electrophilic aromatic substitution. The presence of the chlorine and fluorine atoms not only influences the electronic nature of the aromatic ring but also provides opportunities for cross-coupling reactions or can be retained in the final molecule to enhance its therapeutic properties.

Core Application: A Gateway to MEK Inhibitor Scaffolds

A significant potential application of this compound lies in its utility as a starting material for the synthesis of the MEK inhibitor, Trametinib. Trametinib, approved for the treatment of certain types of cancer, contains a critical 2-fluoro-4-iodoaniline fragment. The following section outlines a plausible and scientifically sound multi-step synthesis of a key Trametinib intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, starting from this compound.

G cluster_0 Synthesis of 2-Fluoro-4-iodoaniline Intermediate cluster_1 Synthesis of Trametinib Precursor A This compound B 3-Chloro-4-fluorophenol A->B Demethylation (e.g., BBr₃) C 2-Chloro-1-fluoro-4-nitrobenzene B->C Nitration (e.g., HNO₃/H₂SO₄) D 4-Chloro-5-fluoro-2-nitrophenol C->D Hydroxylation (e.g., NaOH) E 4-Fluoro-2-nitrophenol D->E Dechlorination (e.g., H₂, Pd/C) F 4-Fluoro-2-aminophenol E->F Reduction (e.g., Fe/HCl) G 2-Fluoro-4-iodoaniline F->G Sandmeyer Reaction (1. NaNO₂/HCl 2. KI) H N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea G->H Reaction with cyclopropyl isocyanate

Caption: Plausible synthetic pathway from this compound to a key Trametinib intermediate.

Step-by-Step Synthetic Protocol and Rationale

The following protocols are illustrative and based on established organic chemistry principles. Optimization of reaction conditions would be necessary for process development.

Step 1: Demethylation to 3-Chloro-4-fluorophenol

  • Rationale: The conversion of the anisole to a phenol is the key initial step that unmasks a reactive hydroxyl group, which can direct subsequent electrophilic aromatic substitution.

  • Protocol:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Chloro-4-fluorophenol.

Step 2: Regioselective Nitration

  • Rationale: The hydroxyl group of the phenol is a strong ortho-, para-director. Nitration is expected to occur ortho to the hydroxyl group and para to the chlorine atom, yielding the desired 4-chloro-5-fluoro-2-nitrophenol.

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.

    • Slowly add 3-Chloro-4-fluorophenol to the cooled acid mixture, maintaining the temperature below 5 °C.

    • Stir the reaction at low temperature until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated product.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a necessary functional group for the subsequent Sandmeyer reaction.

  • Protocol:

    • Suspend the nitrophenol in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously until the reaction is complete.

    • Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

    • Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to yield the aminophenol.

Step 4: Sandmeyer Reaction for Iodination

  • Rationale: The Sandmeyer reaction provides a reliable method for introducing an iodine atom onto the aromatic ring via a diazonium salt intermediate.

  • Protocol:

    • Dissolve the aminophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer and purify by chromatography to obtain 2-fluoro-4-iodoaniline.

Step 5: Urea Formation

  • Rationale: The final step in the synthesis of the key intermediate involves the reaction of the aniline with cyclopropyl isocyanate to form the desired urea.

  • Protocol:

    • Dissolve 2-fluoro-4-iodoaniline in an anhydrous aprotic solvent (e.g., THF).

    • Add cyclopropyl isocyanate and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. Upon completion, the product may precipitate from the solution or can be isolated by removal of the solvent and purification by recrystallization or chromatography.

Broader Potential and Future Directions

The synthetic sequence outlined above is just one example of the potential utility of this compound. The intermediates generated along this pathway, such as 3-chloro-4-fluorophenol, are themselves valuable building blocks for the synthesis of other bioactive molecules.[3] The strategic placement of the halogen atoms allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), opening up a vast chemical space for exploration in drug discovery programs targeting a range of therapeutic areas.

Conclusion

This compound, while not a direct precursor in many established drug syntheses, represents a strategic and versatile starting material for the efficient construction of high-value pharmaceutical intermediates. Its ability to be readily converted into a range of functionalized 3-chloro-4-fluorophenyl building blocks, as exemplified by the plausible synthesis of a key Trametinib precursor, highlights its untapped potential in medicinal chemistry. For drug discovery professionals, a deeper understanding of the synthetic possibilities offered by such readily available and strategically substituted starting materials can pave the way for more innovative and efficient routes to novel therapeutics.

References

The Strategic Utility of 3-Chloro-4-fluoroanisole in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoroanisole is a halogenated aromatic compound that has emerged as a versatile and strategically important building block in organic synthesis. Its unique substitution pattern, featuring a methoxy group, a chlorine atom, and a fluorine atom, provides a nuanced reactivity profile that can be exploited for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic signatures, and synthetic applications of this compound. We will delve into its reactivity in key organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Particular emphasis is placed on its role as a precursor to high-value intermediates in the pharmaceutical and agrochemical industries. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Emergence of a Versatile Building Block

The quest for novel therapeutic agents and advanced materials has led to an increasing demand for sophisticated and highly functionalized molecular building blocks. This compound has garnered significant attention in this context due to the distinct electronic and steric properties conferred by its substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms creates a unique reactivity landscape, allowing for selective transformations at various positions on the aromatic ring. This compound serves as a valuable precursor to a range of important chemical entities, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 202925-07-3[2]
Molecular Formula C₇H₆ClFO[2]
Molecular Weight 160.57 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 189 °C
Density 1.29 g/cm³
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the chlorine and fluorine substituents. The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will display characteristic absorption bands for the C-O stretching of the ether, the C-H stretching of the aromatic ring and the methyl group, and the C-Cl and C-F stretching vibrations.[3]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[4]

Synthesis of this compound

While not the primary focus of this guide, a brief overview of the synthesis of this compound is relevant. A common route involves the diazotization of 3-chloro-4-fluoroaniline followed by reaction with methanol. This transformation is a valuable method for the preparation of fluorinated anisoles from polyfluoroanilines.[5] The precursor, 3-chloro-4-fluoroaniline, is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its predictable reactivity in a variety of organic transformations. The methoxy, chloro, and fluoro groups each play a role in directing the outcome of these reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the methoxy group is a strong activating and ortho, para-directing group. Since the para position is occupied by the fluorine atom, electrophilic attack is predominantly directed to the positions ortho to the methoxy group (C2 and C6). The fluorine and chlorine atoms are deactivating groups, but also ortho, para-directors. The strong activating effect of the methoxy group generally overrides the deactivating effects of the halogens.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Electrophilic attack on this compound.

Example Protocols:

  • Nitration : Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 2-nitro-3-chloro-4-fluoroanisole and 6-nitro-3-chloro-4-fluoroanisole.

  • Bromination : Bromination using N-bromosuccinimide (NBS) in the presence of a suitable catalyst is predicted to afford the corresponding bromo-derivatives at the C2 and C6 positions.[6]

  • Friedel-Crafts Acylation : Under Friedel-Crafts conditions, acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride will likely result in the formation of ketones at the positions ortho to the methoxy group.[7][8]

Nucleophilic Aromatic Substitution (SNA)

While the electron-donating methoxy group generally disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine and chlorine atoms can facilitate this reaction under certain conditions, particularly if there are additional activating groups on the ring. In SNAr reactions, the fluoride ion is typically a better leaving group than the chloride ion. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C4).

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds in this compound allows for selective coupling reactions.

  • Suzuki-Miyaura Coupling : The C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed Suzuki-Miyaura coupling reactions.[9][10] This allows for the selective coupling of an aryl or vinyl boronic acid at the C3 position, leaving the C-F bond intact for potential further functionalization.

Diagram: Selective Suzuki-Miyaura Coupling

Suzuki sub This compound reagents R-B(OH)2 Pd Catalyst, Base product 3-Aryl-4-fluoroanisole reagents->product

Caption: Selective Suzuki coupling at the C-Cl bond.

  • Buchwald-Hartwig Amination : Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to proceed selectively at the C-Cl bond, enabling the introduction of a nitrogen-based nucleophile at the C3 position.[11][12] This reaction is instrumental in the synthesis of aryl amines.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

While direct, documented applications of this compound in the synthesis of marketed drugs are not as prevalent as for its aniline counterpart, its strategic value lies in its potential as a precursor to key intermediates. The 3-chloro-4-fluoroaniline moiety is a critical component of several important tyrosine kinase inhibitors used in cancer therapy, including gefitinib and lapatinib.[13][14]

  • Gefitinib Synthesis : In the synthesis of gefitinib, 3-chloro-4-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with a 4-chloro-6,7-dimethoxyquinazoline derivative.[13][15][16]

  • Lapatinib Synthesis : The synthesis of lapatinib also utilizes 3-chloro-4-fluoroaniline as a key building block, which is coupled with a quinazoline core.[14]

The ability to synthesize 3-chloro-4-fluoroaniline from this compound (via demethylation and subsequent functional group manipulation) highlights the anisole's indirect but significant role in the pharmaceutical industry.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution in Gefitinib Synthesis

This protocol describes the reaction of 3-chloro-4-fluoroaniline with a quinazoline derivative, a key step in the synthesis of gefitinib.

  • Reaction Setup : To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.

  • Reaction Conditions : Stir the mixture at room temperature for 1 hour.[13]

  • Work-up : Upon completion of the reaction (monitored by TLC), the product can be isolated by filtration and purified by recrystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity and selectivity. Its well-defined physicochemical and spectroscopic properties, coupled with its predictable behavior in a range of key organic transformations, make it an attractive starting material for the synthesis of complex molecules. While its direct application in the synthesis of blockbuster drugs may be less documented than its aniline analog, its role as a precursor to crucial pharmaceutical intermediates is undeniable. As the demand for novel and highly functionalized molecules continues to grow, the strategic importance of this compound in the fields of medicinal chemistry, agrochemistry, and materials science is set to expand.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Strategic Application of 3-Chloro-4-fluoroanisole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in any drug discovery campaign. Halogenated aromatic compounds, in particular, offer a rich toolkit for modulating the physicochemical and pharmacological properties of lead candidates. While its aniline counterpart has been extensively utilized in the synthesis of notable kinase inhibitors, 3-Chloro-4-fluoroanisole remains a relatively underexplored scaffold. This technical guide provides a prospective analysis of this compound as a versatile building block for the generation of novel therapeutic agents. We will delve into its chemical characteristics, predictable reactivity, and propose strategic synthetic pathways for the creation of diverse molecular libraries. By drawing parallels with structurally related motifs, we will explore potential biological targets and outline a rationale for the integration of this promising scaffold into modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire with novel and strategically functionalized core structures.

Introduction: The Strategic Value of Halogenated Anisoles in Medicinal Chemistry

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving target affinity.[1] The anisole moiety, a methoxybenzene derivative, serves as a key structural component in a variety of biologically active compounds, often acting as a precursor for the synthesis of more complex molecules.[2] The combination of these features in this compound presents a unique opportunity for the exploration of novel chemical space.

While the structurally similar 3-Chloro-4-fluoroaniline is a cornerstone in the synthesis of blockbuster kinase inhibitors like Gefitinib and Lapatinib, the corresponding anisole has yet to be as widely adopted.[3][4] This guide aims to bridge this gap by providing a forward-looking perspective on how the specific arrangement of the chloro, fluoro, and methoxy substituents on the aromatic ring can be leveraged to design and synthesize the next generation of therapeutic agents. We will explore its reactivity in key organic transformations and propose methodologies for its use in generating libraries of compounds with the potential for diverse biological activities. The principles outlined herein are grounded in established reaction mechanisms and draw insights from the known applications of related halogenated aromatics.[5][6]

Physicochemical Properties and Reactivity Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective application in a synthetic workflow. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 202925-07-3[7][8]
Molecular Formula C₇H₆ClFO[7]
Molecular Weight 160.57 g/mol [7]
Appearance Colorless to light yellow/orange clear liquid[8]
Boiling Point 189 °C[5]
Density 1.29 g/cm³[5]

The reactivity of the this compound ring is governed by the interplay of the electronic effects of its three substituents. The methoxy group is a strong activating, ortho, para-directing group due to its +M (mesomeric) effect. Conversely, the chlorine and fluorine atoms are deactivating, ortho, para-directing groups due to their strong -I (inductive) effects and weaker +M effects. This unique electronic configuration suggests several potential avenues for synthetic elaboration, which we will explore in the following sections.

Strategic Synthetic Transformations of the this compound Core

The true potential of this compound lies in its capacity to undergo a variety of chemical transformations to generate a diverse array of molecular scaffolds. Below, we outline several key reaction types and provide exemplary protocols.

Electrophilic Aromatic Substitution

The methoxy group is the most powerful activating group on the ring, and will direct incoming electrophiles to the positions ortho and para to it (positions 2 and 5). Position 4 is blocked by the fluorine atom, and position 6 is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic substitution is most likely to occur at position 2 or 5.

Exemplary Protocol: Friedel-Crafts Acylation

This reaction introduces a ketone functionality, which can serve as a handle for further derivatization.

Step-by-Step Methodology:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion.

  • Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired acylated product.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 4 is activated towards nucleophilic attack by the electron-withdrawing effect of the chlorine atom at the meta position. This allows for the displacement of the fluoride ion by a variety of nucleophiles.

Exemplary Protocol: Synthesis of a Phenoxy-aniline Derivative

This protocol illustrates the displacement of the fluorine with an amine, a common transformation in the synthesis of kinase inhibitors.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add 3-aminophenol (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 120-140 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

sn_ar_workflow start This compound + Nucleophile reaction S_NAr Reaction (e.g., K2CO3, DMSO, Heat) start->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product Disubstituted Product purification->product 4.

Caption: General workflow for SNAr reactions.

Ortho-Lithiation and Derivatization

The methoxy group can direct lithiation to the ortho position (position 2) using a strong base like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Exemplary Protocol: Synthesis of a 2-Carboxylic Acid Derivative

This protocol demonstrates the introduction of a carboxylic acid group, a versatile functional group in drug design.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Potential Therapeutic Applications and Target Classes

Given the prevalence of the 3-chloro-4-fluoro substitution pattern in known kinase inhibitors, it is reasonable to hypothesize that derivatives of this compound could also exhibit activity against this important class of enzymes.[3][9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

kinase_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->RTK

Caption: A simplified kinase signaling pathway.

The synthetic strategies outlined above allow for the introduction of various pharmacophoric elements onto the this compound core. For instance, SNAr reactions could be employed to couple the core with hinge-binding motifs, while derivatization at the 2-position via ortho-lithiation could be used to explore interactions with solvent-exposed regions of the ATP-binding pocket.

Furthermore, the versatility of this scaffold is not limited to kinase inhibitors. The diverse functionalities that can be introduced could lead to the discovery of novel agents targeting other enzyme classes, G-protein coupled receptors, or ion channels.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in the field of drug discovery. Its unique electronic properties and amenability to a range of synthetic transformations make it an ideal starting point for the generation of diverse and novel chemical entities. This guide has provided a theoretical framework and practical, albeit prospective, protocols to encourage the exploration of this scaffold. By leveraging the principles of medicinal chemistry and applying the synthetic strategies discussed herein, researchers can unlock the full potential of this compound to discover the next generation of innovative therapeutic agents. The path from a starting material to a clinical candidate is long and arduous, but the journey begins with the strategic selection of a versatile and promising chemical core. This compound possesses all the hallmarks of such a core.

References

A Technical Guide to the Strategic Use of 3-Chloro-4-fluoroanisole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Chloro-4-fluoroanisole is a halogenated aromatic compound that has emerged as a versatile and strategic building block in the synthesis of modern agrochemicals.[1] Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides a valuable scaffold for constructing complex active ingredients. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and overall biological efficacy in crop protection agents.[2][3] This guide provides an in-depth exploration of the physicochemical properties, core synthetic transformations, and practical applications of this compound, offering researchers and development scientists a technical resource for leveraging this intermediate in the discovery of novel herbicides, fungicides, and insecticides.

Compound Profile: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any experimental setting. This compound is a colorless to light yellow liquid under standard conditions.[1]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 202925-07-3[1][4]
Molecular Formula C₇H₆ClFO[1][4]
Molecular Weight 160.57 g/mol [1][4]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 189 °C[1]
Density 1.29 g/cm³[1]
Refractive Index n20/D 1.52[1]
Purity ≥ 97% (GC)[1]
GHS Signal Word Warning
Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation
Precautionary Statements P210, P264, P280, P302+P352, P305+P351+P338, P403+P235

Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to all institutional safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves and safety goggles.[5]

Core Synthetic Utility: A Gateway to High-Value Agrochemical Intermediates

The primary value of this compound in agrochemical research lies in its role as a precursor to a variety of functionalized aromatic intermediates. The methoxy group can be strategically retained or cleaved to yield a phenol, while the aromatic ring itself is amenable to further substitution, most notably nitration. These transformations convert the relatively simple starting material into more complex building blocks that are primed for incorporation into agrochemical scaffolds.

G *Note: Positional isomers are possible. The depicted aniline is a precursor to the widely used 3-chloro-4-fluoroaniline intermediate. cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Key Intermediates cluster_application Agrochemical Scaffolds start This compound nitration Electrophilic Nitration start->nitration HNO₃ / H₂SO₄ bromination Electrophilic Bromination start->bromination Br₂ / ZnX₂ reduction Nitro Group Reduction nitration->reduction e.g., H₂ / Catalyst nitro_anisole 5-Nitro-3-chloro-4-fluoroanisole aniline 5-Amino-3-chloro-4-fluoroanisole (Precursor to 3-Chloro-4-fluoroaniline*) reduction->aniline nitro_anisole->reduction fungicides Fungicides (e.g., SDHIs) aniline->fungicides Amide Coupling bromo_anisole Bromo-3-chloro-4-fluoroanisole herbicides Herbicides bromo_anisole->herbicides Further Derivatization

Figure 1: Synthetic pathways from this compound to key agrochemical intermediates.

Key Synthetic Transformations & Experimental Protocols

The conversion of this compound into useful derivatives hinges on several key organic reactions. The following protocols are representative methodologies adapted from standard procedures for aromatic compounds.

Electrophilic Nitration

Nitration is arguably the most critical first step, introducing a nitro group that serves as a handle for further chemistry, particularly reduction to an amine. The existing substituents direct the incoming nitro group; the strongly activating methoxy group typically directs substitution to the ortho position.

Protocol: Synthesis of 5-Nitro-3-chloro-4-fluoroanisole (Illustrative)

  • Apparatus Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3-5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Slowly add this compound (1.0 eq.) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the anisole solution via the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 5-10 °C.[6][7]

  • Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the purified nitro-aromatic product.[7]

Electrophilic Bromination for Herbicide Intermediates

Direct bromination of chloro-fluoro-anisole derivatives is a documented route for producing intermediates used in agrochemical synthesis.[8] The challenge in this reaction is controlling the regioselectivity, as multiple positions on the ring are activated for substitution. Using a catalyst system such as zinc halide in an aqueous medium can influence the substitution pattern.[8]

Protocol: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole (Adapted)

  • Apparatus Setup: Equip a reaction vessel for heating and stirring, suitable for handling corrosive reagents.

  • Reagent Charging: Charge the vessel with an aqueous solution of zinc halide (e.g., ZnCl₂ or ZnBr₂).

  • Substrate Addition: Add 2-Chloro-4-fluoroanisole (a positional isomer, demonstrating the principle) to the vessel.[8]

  • Brominating Agent: Introduce the brominating agent (e.g., liquid bromine or an equivalent precursor) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and maintain with vigorous stirring for several hours until the reaction is complete as determined by GC or TLC analysis.

  • Workup and Isolation: After cooling, the organic phase containing the product is separated. It may require extraction with a suitable organic solvent, followed by washing to remove residual acid and salts.

  • Purification: The crude product is purified by distillation or chromatography to isolate the desired bromo-isomer.[8]

Reduction of the Nitro Group to an Amine

The conversion of the nitro-anisole to the corresponding amino-anisole is a crucial step that creates the amine functionality needed for amide bond formation in many fungicides and herbicides. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol: Synthesis of 5-Amino-3-chloro-4-fluoroanisole

  • Catalyst and Substrate: In a hydrogenation vessel, charge the 5-Nitro-3-chloro-4-fluoroanisole (1.0 eq.), a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst such as Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) (typically 1-5 mol%).[9]

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 0.1-5 MPa).[9]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-60 °C) until hydrogen uptake ceases, indicating the reaction is complete.

  • Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude amine product, which can be used directly or purified further if necessary.

Application Case Study: Synthesis of a Pyrazole Carboxamide Fungicide Precursor

The aniline derived from this compound is a vital component of many modern fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs) like bixafen and penflufen.[10] These fungicides work by disrupting the fungal mitochondrial respiratory chain.[10] The following workflow demonstrates how this compound serves as the foundational starting material for the critical aniline intermediate.

G *Final product is 3-chloro-4-fluoroaniline, which may involve demethylation in the synthetic sequence. cluster_synthesis Synthesis of 3-Chloro-4-fluoroaniline Intermediate cluster_coupling Fungicide Scaffold Assembly start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_product Nitro-anisole Intermediate nitration->nitro_product reduction Reduction (H₂/Pt/C) nitro_product->reduction aniline 3-Chloro-4-fluoroaniline* reduction->aniline coupling Amide Coupling aniline->coupling pyrazole_acid Pyrazole Carboxylic Acid (or Acid Chloride) pyrazole_acid->coupling fungicide Pyrazole Carboxamide Fungicide (e.g., Bixafen-type) coupling->fungicide

Figure 2: Workflow for synthesizing an SDHI fungicide precursor from this compound.

Conclusion

This compound is a quintessential example of a strategic chemical intermediate whose value is realized through targeted synthetic transformations. While not always present in the final active ingredient, it serves as a critical and cost-effective starting point for generating highly functionalized aniline and phenol building blocks. Its defined substitution pattern provides a reliable scaffold for constructing the complex toxophores required for next-generation herbicides and fungicides. The protocols and workflows detailed in this guide underscore its versatility and affirm its place as an indispensable tool for researchers and scientists in the agrochemical industry.

References

Methodological & Application

Synthesis of Derivatives from 3-Chloro-4-fluoroanisole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Chloro-4-fluoroanisole

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern—a methoxy group, a chlorine atom, and a fluorine atom—provides a scaffold with distinct electronic properties and multiple reactive sites. This allows for the selective and controlled introduction of a wide array of functional groups, making it an invaluable starting material in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] The presence of both chlorine and fluorine atoms offers differential reactivity, enabling sequential and site-specific modifications. This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach

The derivatization of this compound can be broadly categorized into three main strategies, each leveraging a different aspect of the molecule's reactivity:

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C3 position serves as a prime handle for a variety of powerful C-C and C-N bond-forming reactions.

  • Electrophilic Aromatic Substitution (EAS): The electron-donating methoxy group activates the aromatic ring, directing incoming electrophiles to specific positions.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the halogenated ring can facilitate the displacement of one of the halide atoms by a strong nucleophile.

This guide will delve into each of these strategies, providing both the theoretical underpinning and practical, step-by-step protocols for their successful implementation.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an excellent substrate for these transformations. The carbon-chlorine bond, while more challenging to activate than C-Br or C-I bonds, can be effectively functionalized using modern, highly active catalyst systems.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2] The reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

  • Catalyst System: The activation of the relatively inert C-Cl bond requires a sophisticated catalyst system. A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective. The ligand facilitates the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.

  • Base: A strong base, such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Water can play a beneficial role in the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/MaterialM.W.Amount (mmol)Equiv.
This compound160.571.01.0
Phenylboronic Acid121.931.21.2
Pd₂(dba)₃915.720.020.02
SPhos410.510.040.04
K₃PO₄212.272.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the pre-mixed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Base (K₃PO₄) inert Inert Atmosphere (Ar or N₂) reagents->inert catalyst Pre-mix: - Pd₂(dba)₃ - SPhos Ligand catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100°C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Cool, Dilute & Extract with EtOAc monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Derivative purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4][5] This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many biologically active molecules.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the C-Cl bond activation is key. A palladium precatalyst, often in combination with a bulky, electron-rich phosphine ligand like tBu₃P·HBF₄ (tri-tert-butylphosphonium tetrafluoroborate), is highly effective for the amination of aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/MaterialM.W.Amount (mmol)Equiv.
This compound160.571.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01
tBu₃P·HBF₄290.180.020.02
Sodium tert-butoxide96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), tBu₃P·HBF₄ (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction by GC-MS. The reaction is typically complete in 16-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Cl)L₂ Ar-Pd(II)(Cl)L₂ Pd(0)L₂->Ar-Pd(II)(Cl)L₂ Oxidative Addition (Ar-Cl) Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Ar-Pd(II)(Cl)L₂->Ar-Pd(II)(NR₂)L Amine Binding & Deprotonation (+HNR₂, Base) Ar-NR₂ Ar-NR₂ Ar-Pd(II)(NR₂)L->Ar-NR₂ Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Expanding the Toolbox
  • Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides to form valuable arylalkyne structures.[7][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7][8]

  • Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a powerful method for the vinylation of aromatic rings.[9][10]

While specific protocols for this compound are less common in the literature for these reactions, the conditions used for other deactivated aryl chlorides can be adapted. This typically involves higher temperatures and more robust catalyst systems.

Part 2: Electrophilic Aromatic Substitution (EAS)

The methoxy group of this compound is a strong activating, ortho, para-directing group for electrophilic aromatic substitution.[6] The para position is blocked by the fluorine atom, and the C3 position is occupied by chlorine. Therefore, electrophilic attack is strongly directed to the positions ortho to the methoxy group, namely C2 and C6. The chlorine and fluorine atoms are deactivating but also ortho, para-directing. The strong activating effect of the methoxy group generally overrides the deactivating effects of the halogens.

Bromination: Halogenating the Ring

The introduction of an additional halogen atom can provide a handle for further functionalization. The bromination of this compound proceeds with high regioselectivity.

Causality of Experimental Choices:

  • Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent.

  • Lewis Acid: A Lewis acid catalyst such as zinc bromide (ZnBr₂) can be used to polarize the Br-Br bond, generating a more potent electrophile.

  • Temperature: The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol: Bromination of this compound

Reagent/MaterialM.W.Amount (mol)Equiv.
This compound160.570.71.0
Bromine159.810.71.0
Zinc Bromide (aq. 78%)225.190.921.3

Procedure:

  • To a 0.5 L magnetically stirred reaction flask equipped with a thermometer, an addition funnel, and a reflux condenser, add this compound (0.7 mol) and aqueous zinc bromide (0.92 mol).

  • Warm the mixture to 50 °C.

  • Add bromine (0.7 mol) dropwise over 2 hours, maintaining the temperature.

  • After the addition is complete, maintain the reaction at 54 °C for an additional 2 hours.

  • Monitor the reaction by HPLC. The major product will be 5-bromo-2-chloro-4-fluoroanisole (numbering based on the original patent, corresponding to 2-bromo-5-chloro-4-fluoroanisole based on IUPAC naming of the product).[9]

  • Cool the mixture to 25 °C to precipitate the product.

  • Isolate the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Nitration: Introducing a Nitro Group

Nitration introduces a versatile nitro group, which can be readily reduced to an amine or used as an electron-withdrawing group to influence further reactions.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature: The reaction is highly exothermic and must be carefully controlled at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.

Experimental Protocol: Nitration of this compound

Reagent/MaterialM.W.Amount (mol)Equiv.
This compound160.570.11.0
Concentrated Sulfuric Acid98.08--
Concentrated Nitric Acid63.010.111.1

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (0.1 mol) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the anisole in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (ca. 200 g).

  • The solid nitro-product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product. The major isomer formed will be 2-nitro-3-chloro-4-fluoroanisole.

Part 3: Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution on this compound is a more challenging transformation. The ring is not strongly activated towards nucleophilic attack, as it lacks potent electron-withdrawing groups like a nitro group in a position ortho or para to the halogens.

In general, for SNAAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The stability of this intermediate is key. Fluorine is more electronegative than chlorine, which makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the C-F bond is more polarized, which can also favor the initial attack. Therefore, under forcing conditions, it is plausible that the fluorine atom at C4 could be displaced by a strong nucleophile. However, without strong activation, these reactions typically require high temperatures and very strong nucleophiles (e.g., sodium methoxide in a polar aprotic solvent like DMF or DMSO at high temperatures).[11][12]

Conclusion

This compound is a building block with significant synthetic potential. Its derivatization can be achieved through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. By understanding the inherent reactivity of this molecule and carefully selecting the appropriate reaction conditions, researchers can unlock a vast chemical space of novel and valuable compounds. This guide provides a solid foundation of protocols and mechanistic understanding to facilitate these synthetic endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Amino-4-fluoroanisole Derivatives

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. 3-Chloro-4-fluoroanisole is a valuable building block, and its amination to produce 3-amino-4-fluoroanisole derivatives opens a gateway to a diverse array of complex molecules with potential biological activity. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making the development of robust synthetic routes to such fluorinated anilines a critical endeavor in drug discovery.[2]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, offering detailed protocols, a discussion of the critical reaction parameters, and troubleshooting strategies. As a Senior Application Scientist, the following content is curated to blend theoretical understanding with practical, field-proven insights to empower researchers in their synthetic efforts.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Base Reductive Elimination Complex Reductive Elimination Complex Dehydrohalogenation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and regeneration of the active Pd(0) catalyst.

Critical Reaction Parameters for the Amination of this compound

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters. The electronic nature of this substrate—an electron-donating methoxy group and two electron-withdrawing halogens—presents a unique challenge that requires a tailored catalytic system.

The Palladium Precursor

Both Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalyst in situ.[5] Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A widely used, air-stable Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) acetate): Requires in situ reduction by a phosphine ligand or the amine itself.

For aryl chlorides, pre-formed palladium catalysts, known as "precatalysts," often offer superior performance due to their high stability and efficiency in generating the active catalytic species.[6] The G3 and G4 Buchwald precatalysts are particularly effective for challenging substrates.

The Ligand: The Key to Success with Aryl Chlorides

The amination of aryl chlorides is notoriously more challenging than that of their bromide or iodide counterparts due to the strength of the C-Cl bond.[6] The choice of ligand is therefore paramount. For electron-rich or sterically hindered aryl chlorides like this compound, bulky, electron-rich biarylphosphine ligands are essential to promote the difficult oxidative addition step and facilitate the final reductive elimination.[6][7]

Recommended Ligands:

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for sterically demanding couplings.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines.[8]
The Base: A Crucial Promoter

The base plays a critical role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate.[4] For the amination of aryl chlorides, strong, non-nucleophilic bases are generally required.

Commonly Used Bases:

BasepKa of Conjugate AcidProperties
Sodium tert-butoxide (NaOtBu) ~19A strong, effective base for many Buchwald-Hartwig reactions.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, useful for less nucleophilic amines.
Cesium carbonate (Cs₂CO₃) ~10A milder base, sometimes effective with highly active catalyst systems.
The Solvent

The choice of solvent is important for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

Recommended Solvents:

  • Toluene: A common and effective solvent for Buchwald-Hartwig aminations, allowing for higher reaction temperatures.

  • Dioxane: Another frequently used solvent with good solvating properties.

  • tert-Butanol (t-BuOH): Can be used alone or in combination with other solvents and is sometimes beneficial for the solubility of certain bases.

Recommended Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine substrates.

Buchwald_Hartwig_Protocol cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification p1 Oven-dry glassware and cool under inert atmosphere. p2 Degas solvent by sparging with N2 or Ar for 30 min. p1->p2 r1 In a glovebox or under inert gas flow, charge a Schlenk tube with: - Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%) - Ligand (if not using a precatalyst) - Base (e.g., NaOtBu, 1.5 equiv.) r2 Add this compound (1.0 equiv.) and the amine (1.2 equiv.). r1->r2 r3 Add degassed solvent (e.g., toluene). r2->r3 r4 Seal the tube and heat with vigorous stirring (e.g., 100-110 °C). r3->r4 w1 Monitor reaction by TLC or GC-MS. w2 Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). w1->w2 w3 Wash with water and brine. w2->w3 w4 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. w3->w4 w5 Purify by flash column chromatography. w4->w5

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)[9]

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware (Schlenk tube or similar)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the base (1.5 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents) under an inert atmosphere.

  • Reaction: Add the anhydrous, degassed solvent via syringe. Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure a strictly inert atmosphere and use freshly opened, high-purity reagents. Consider using a more active precatalyst.
Insufficiently strong baseSwitch to a stronger base such as LHMDS.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Formation of hydrodehalogenation byproduct Catalyst deactivation pathwayScreen different ligands; sometimes a less bulky ligand can disfavor this side reaction. Lowering the reaction temperature may also help.
Formation of diarylated amine (with primary amines) Over-reactionUse a slight excess of the primary amine. Ligands like BrettPhos are specifically designed to favor monoarylation.[8]
Decomposition of starting material or product Base sensitivityIf the substrate or product is sensitive to strong bases, consider using a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a more active catalyst system or higher temperatures.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable 3-amino-4-fluoroanisole derivatives. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, ligand, base, and solvent is essential for success. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop efficient and reliable synthetic routes to their target molecules, ultimately accelerating the pace of discovery in the pharmaceutical and chemical sciences.

References

Application Note: A Validated Stability-Indicating HPLC Method for Monitoring the Synthesis of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-fluoroanisole in reaction mixtures. This method is designed for researchers, scientists, and drug development professionals to monitor reaction progress, assess product purity, and quantify process-related impurities. The protocol detailed herein adheres to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring accuracy, precision, and reliability.[1][2]

Introduction: The Significance of this compound Analysis

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The precise monitoring of its synthesis is critical to ensure the desired product quality, yield, and impurity profile. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for the analysis of non-volatile and thermally labile compounds.[3] A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, by-products, and potential degradants, providing crucial data for process optimization and control.[4][5]

This guide provides a comprehensive framework for the HPLC analysis of this compound, from method development principles to a detailed, step-by-step protocol and its validation.

Method Development Rationale: A Scientifically-Grounded Approach

The selection of the chromatographic conditions is paramount for achieving a successful separation. The following section explains the rationale behind the chosen parameters for the analysis of the halogenated aromatic compound, this compound.

  • Chromatographic Mode: Reversed-Phase HPLC. Reversed-phase chromatography is the most widely used HPLC mode, particularly for the separation of moderately polar to non-polar compounds like this compound.[6] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[6]

  • Stationary Phase: C18 Column. A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention and high surface area coverage for a broad range of analytes.[6] For halogenated aromatic compounds, C18 columns provide a good balance of retention and selectivity.[7] While alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer unique selectivity for aromatic and halogenated compounds through π-π interactions, a C18 column provides a robust starting point for method development.[7][8][9]

  • Mobile Phase: Acetonitrile and Water with Formic Acid. A gradient elution using acetonitrile and water is chosen to ensure the timely elution of all components in a typical reaction mixture, which may have a range of polarities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) to the mobile phase serves two key purposes: it protonates silanol groups on the silica-based stationary phase, reducing peak tailing for polar analytes, and it can improve the peak shape of acidic or basic impurities.[10]

  • Detector: UV Detector. this compound contains an aromatic ring, which imparts strong UV absorbance. A UV detector set at an appropriate wavelength (e.g., 240 nm, determined by UV scan) provides excellent sensitivity and linearity for quantitative analysis.[3][4]

Experimental Protocol: From Sample to Result

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound reaction mixtures.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.[10]

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).[10]

    • Water (HPLC grade).[10]

    • Formic acid (analytical grade).[10]

    • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.[10]

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Dilute it with the 50:50 acetonitrile/water mixture to a final concentration of approximately 0.1 mg/mL of the expected product.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[11]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the prepared sample solution.

  • After the analysis, calculate the purity of this compound in the reaction mixture using the area percent method or by external standard calibration.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[12] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[1][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.995, baseline resolution > 1.5 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]Typically 80-120% of the test concentration for assay.[13]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should be within acceptable limits.

Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine

Caption: Workflow for HPLC Method Validation.

Stability-Indicating Nature: Forced Degradation Studies

To establish the stability-indicating capability of the HPLC method, forced degradation studies are performed.[14][15] These studies involve subjecting the this compound to various stress conditions to generate potential degradation products.[16] The goal is to demonstrate that the method can separate the intact drug from its degradation products, ensuring that the measured analyte is indeed the intended compound.[15]

Forced Degradation Protocol

A general protocol for forced degradation involves exposing a solution of this compound (e.g., 1 mg/mL) to the following conditions, aiming for 5-20% degradation[17]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[14]

  • Photolytic Degradation: Expose the drug solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[17]

After exposure, the samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products.

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity Resolution Resolution of Degradants HPLC->Resolution

Caption: Forced Degradation Study Workflow.

Data Presentation and Interpretation

Typical Chromatogram

A representative chromatogram of a reaction mixture would show a well-resolved peak for this compound, separated from any starting materials and by-products. The peak should be symmetrical with a tailing factor between 0.9 and 1.2.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.05-
LOQ (µg/mL) 0.15-
Robustness No significant impact on resultsRSD ≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound in reaction mixtures. The comprehensive validation, including forced degradation studies, ensures the method is stability-indicating and suitable for its intended purpose in a research and drug development environment. By following this guide, scientists can confidently monitor their synthetic processes, leading to improved product quality and process understanding.

References

Application Note: High-Resolution GC-MS Analysis of 3-Chloro-4-fluoroanisole and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of 3-Chloro-4-fluoroanisole, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). The narrative delves into the rationale behind methodological choices, from sample preparation to instrument configuration, to ensure the accurate identification and quantification of the target analyte and its process-related impurities. Detailed, step-by-step protocols are provided, complemented by visual diagrams and data tables to facilitate seamless adoption in a research or quality control environment. This guide is structured to provide not just a method, but a framework for understanding and validating the analysis of halogenated aromatic compounds.

Introduction: The Analytical Imperative

This compound (C₇H₆ClFO, Mol. Wt. 160.57 g/mol ) is a halogenated aromatic ether increasingly utilized as a building block in the synthesis of complex pharmaceutical molecules.[1][2] Its specific substitution pattern makes it a valuable precursor, but also introduces challenges in monitoring its purity. The control of process-related impurities, such as positional isomers and unreacted starting materials, is a critical regulatory and safety requirement in drug development.[3] The presence of even trace-level impurities can impact the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this application, offering the high separation efficiency required for isomeric compounds and the confident identification provided by mass spectral data.[5] This document provides a detailed protocol grounded in established analytical principles, such as those outlined in EPA methodologies for volatile organic compounds, to ensure trustworthiness and scientific integrity.[6][7]

Predicting the Byproducts: A Mechanistic Approach

An effective analytical method must be designed to separate and detect not only the target compound but also its likely impurities. The potential byproducts in a sample of this compound are dictated by its synthetic pathway. A common and industrially scalable method for synthesizing anisoles is the Williamson ether synthesis .[8][9] This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or dimethyl sulfate).[10][11]

In this context, this compound would be synthesized from 3-chloro-4-fluorophenol . Based on this pathway, we can predict the following primary impurities:

  • Unreacted Starting Material: 3-chloro-4-fluorophenol.

  • Isomeric Precursors: The synthesis of 3-chloro-4-fluorophenol itself often starts from precursors like 3,4-dichloronitrobenzene, which can lead to the formation of various chloro-fluoro isomers.[12][13] Therefore, isomeric phenols (e.g., 2-chloro-4-fluorophenol) could be present and subsequently methylated, leading to isomeric chloro-fluoroanisole byproducts.

  • Side-Reaction Products: Although O-alkylation is favored, small amounts of C-alkylation on the aromatic ring can occur, leading to methylated phenol isomers.[10]

Therefore, the GC-MS method must be optimized for the separation of these structurally similar compounds.

Experimental Workflow and Protocols

This section provides a self-validating, step-by-step protocol for the analysis. The causality behind each step is explained to provide a deeper understanding of the method.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), GC-MS grade or equivalent.

  • Standards:

    • This compound (Purity >97.0% GC)[1][14]

    • 3-chloro-4-fluorophenol

    • Internal Standard (IS): Fluorobenzene or 1,2-Dichlorobenzene-d4.[6]

  • Glassware: Class A volumetric flasks, 2 mL GC vials with PTFE-lined septa.[13]

Standard and Sample Preparation Protocol

Causality: Proper sample preparation is critical to avoid contamination and ensure accurate quantification. The concentration should be optimized to achieve a good signal-to-noise ratio without overloading the GC column or saturating the detector.[8][15] Dichloromethane is an excellent solvent for this class of compounds and is compatible with common GC stationary phases.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of the chosen internal standard (e.g., Fluorobenzene).

    • Dissolve in dichloromethane in a 100 mL volumetric flask and dilute to the mark.

  • Analyte Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Dissolve in dichloromethane in a 100 mL volumetric flask and dilute to the mark.

  • Calibration Standards (0.5 - 50 µg/mL):

    • Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution.

    • Spike each calibration standard with the Internal Standard solution to a final concentration of 10 µg/mL. This ensures consistent injection volume and accounts for instrument variability.

  • Sample Preparation (Nominal Concentration 1000 µg/mL):

    • Accurately weigh approximately 100 mg of the this compound sample to be analyzed.

    • Dissolve in and dilute to 100 mL with dichloromethane.

  • Final Sample for Injection:

    • Transfer 1 mL of the prepared sample solution to a 10 mL volumetric flask.

    • Add 100 µL of the 1000 µg/mL Internal Standard stock solution.

    • Dilute to the mark with dichloromethane. The final concentration of the analyte will be approximately 100 µg/mL and the IS will be 10 µg/mL.

    • Transfer to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Analytical Protocol

Causality: The choice of a non-polar (5% phenyl) methylpolysiloxane column is standard for separating aromatic compounds based on boiling point and slight polarity differences.[9] The temperature program is designed to provide sufficient separation between the volatile solvent, the target analyte, and less volatile byproducts like the precursor phenol. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and structural elucidation.

The following workflow diagram illustrates the analytical process from sample injection to data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Stock Stock Solutions (Analyte & IS) Cal Calibration Standards (0.5-50 µg/mL) Stock->Cal Sample Sample Solution (~100 µg/mL) Stock->Sample Inject 1 µL Injection (Split Mode) Cal->Inject Sample->Inject GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Total Ion Chromatogram (TIC) Generation MS->TIC Integrate Peak Integration & Quantification TIC->Integrate Report Final Report (Purity, Impurity Profile) Integrate->Report

Caption: General analytical workflow from sample preparation to final report.

Table 1: GC-MS Instrument Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.
Injection Volume1.0 µLStandard volume for capillary GC.
Split Ratio50:1Prevents column overloading and ensures sharp chromatographic peaks. Adjustable based on sample concentration.
Carrier GasHelium, 99.999% purityInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column ideal for separating aromatic isomers and related compounds.[9]
Oven Program
Initial Temperature60 °C, hold for 2 minutesAllows for separation from the solvent front.
Ramp 110 °C/min to 180 °CSeparates the main analyte from closely related isomers.
Ramp 225 °C/min to 280 °C, hold for 5 minutesElutes less volatile impurities (e.g., phenols) and cleans the column.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard for generating reproducible mass spectra.
Ionization Energy70 eVStandard energy that provides extensive, library-searchable fragmentation.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains mass accuracy.
Mass Scan Rangem/z 40 - 400Covers the molecular weight of the analyte and its expected fragments.
Solvent Delay3.0 minutesPrevents the high-concentration solvent peak from damaging the MS filament.

Results and Discussion: Interpreting the Data

Chromatographic Separation

Under the conditions specified, a well-resolved chromatogram is expected. The internal standard (e.g., Fluorobenzene) will elute first, followed by this compound. Potential isomeric impurities will likely elute very close to the main peak. The unreacted starting material, 3-chloro-4-fluorophenol, being more polar and having a higher boiling point due to hydrogen bonding, will have a significantly longer retention time.

Table 2: Illustrative Chromatographic and Mass Spectral Data

Compound NameExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Fluorobenzene (IS)~ 6.59670, 50
This compound ~ 11.8 160, 162 (3:1) 145, 117, 82
Isomeric Impurity (example)~ 11.6 - 12.0160, 162 (3:1)Fragmentation pattern will be similar but not identical
3-chloro-4-fluorophenol~ 14.2146, 148 (3:1)110, 82
Mass Spectral Fragmentation of this compound

The mass spectrum provides unambiguous identification. The presence of a single chlorine atom is confirmed by the characteristic M+ and M+2 isotopic peaks at m/z 160 and 162, with a relative abundance ratio of approximately 3:1.

The fragmentation of this compound under EI conditions is predictable. The primary fragmentation pathways involve the loss of the methyl group and subsequent cleavages of the aromatic ring.

Fragmentation_Pathway M [C₇H₆ClFO]⁺˙ m/z 160/162 (Molecular Ion) loss_CH3 - •CH₃ M->loss_CH3 F1 [C₆H₃ClFO]⁺ m/z 145/147 loss_CO - CO F1->loss_CO F2 [C₅H₃Cl]⁺˙ m/z 110/112 F1_alt [C₆H₄FO]⁺ m/z 111 F2_prime [C₅H₃F]⁺ m/z 82 loss_CH3->F1 loss_CO->F2_prime loss_Cl - •Cl

Caption: Predicted EI fragmentation pathway of this compound.

  • Loss of a Methyl Radical: The most facile fragmentation is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in a highly stable resonance-stabilized cation at m/z 145/147 . This is often the base peak or one of the most abundant ions.

  • Loss of Carbon Monoxide: The fragment at m/z 145 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a five-membered ring ion or a chlorofluorophenyl cation fragment at m/z 117/119 .

  • Further Fragmentation: Further fragmentation can lead to ions like the chlorophenyl cation at m/z 111/113 (loss of fluorine) or a C₄ fragment at m/z 82 after ring cleavage.

Method Validation and System Suitability

For use in a regulated environment, this method must be validated according to ICH guidelines.[9]

  • Specificity: The ability to resolve the main analyte from all potential impurities and matrix components.

  • Linearity: A linear response (R² > 0.995) should be established across the calibration range (e.g., 0.5 to 50 µg/mL).

  • Accuracy & Precision: Determined by analyzing replicate samples at multiple concentrations. Precision (%RSD) should typically be <15%, and accuracy (% recovery) should be within 85-115%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Before each analytical run, a system suitability test (SST) should be performed by injecting a mid-level calibration standard to verify system performance (e.g., peak resolution, tailing factor, and signal intensity).

Conclusion

This application note provides a robust and scientifically grounded GC-MS method for the analysis of this compound and its key process-related byproducts. By understanding the synthetic rationale for potential impurities and the mechanistic basis of mass spectral fragmentation, researchers can confidently implement, validate, and adapt this protocol. The detailed steps for sample preparation, instrument configuration, and data interpretation offer a complete framework for ensuring the purity and quality of this critical pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines.

References

Application of 3-Chloro-4-fluoroanisole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4-fluoroanisole in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Strategic Importance of a Fluorinated Synthon

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the drug candidate. This compound (CAS 202925-07-3) has emerged as a highly valuable and versatile building block.[1] Its utility is rooted in the unique electronic properties conferred by its substitution pattern: a methoxy group, a chlorine atom, and a fluorine atom on a benzene ring.

This guide, intended for researchers, chemists, and drug development professionals, delineates the application of this compound and its derivatives in the synthesis of potent kinase inhibitors. We will explore the underlying chemical principles that make this molecule an exceptional synthon, provide a detailed case study on its application in the synthesis of the third-generation EGFR inhibitor Osimertinib, and present comprehensive experimental protocols.

The strategic placement of halogen atoms (Cl and F) serves to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of many kinase inhibitor scaffolds.[2][3] The methoxy group provides an additional synthetic handle and influences the molecule's conformation and metabolic stability. This combination makes this compound and its immediate derivatives, such as 4-fluoro-2-methoxyaniline, indispensable in constructing complex heterocyclic systems that define the core of modern targeted therapies.

Physicochemical Properties of the Core Building Block

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValue
CAS Number 202925-07-3[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 189 °C[4]
Density 1.265 g/cm³[4]
Refractive Index n20D 1.52[1]
Purity ≥ 97% (GC)[1]

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary role of the 3-chloro-4-fluoro-substituted ring in kinase inhibitor synthesis is to serve as the electrophilic partner in a Nucleophilic Aromatic Substitution (SNAr) reaction. In contrast to electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves an electron-poor aromatic ring being attacked by a nucleophile.[2]

The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's success. Electron-withdrawing groups, such as the chlorine and fluorine atoms on the anisole ring, are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby accelerating the reaction.[2][5] The presence of these groups makes the aromatic ring sufficiently electron-deficient to be attacked by nucleophiles like amines.

SNAr_Mechanism cluster_reactants Step 1: Nucleophilic Attack cluster_products Step 2: Elimination ArylHalide Ar-X (Electron-Poor Ring) (e.g., this compound derivative) Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ ArylHalide->Intermediate + Nu:⁻ Nucleophile Nu:⁻ (Nucleophile) (e.g., Amine) Product Ar-Nu (Substituted Product) Intermediate->Product - X⁻ LeavingGroup X⁻ (Leaving Group)

Caption: Generalized workflow of the SNAr mechanism.

Application Showcase: Synthesis of Osimertinib

Osimertinib (Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[6] The synthesis of this complex molecule provides an excellent example of the strategic use of a this compound-derived building block.

A key intermediate in many Osimertinib syntheses is 4-fluoro-2-methoxy-5-nitroaniline.[7][8] This intermediate is prepared from precursors like 4-fluoro-2-methoxyaniline, which is structurally related to this compound. The core of the synthesis involves the coupling of this aniline derivative with a pyrimidine core, followed by further functionalization.

The following diagram illustrates a representative synthetic pathway to Osimertinib, highlighting the introduction of the key aniline building block.

Osimertinib_Synthesis cluster_core_assembly Core Assembly cluster_functionalization Final Functionalization A 4-Fluoro-2-methoxy-5-nitroaniline (Key Building Block) C Intermediate 3 A->C 1. SₙAr Reaction B 2,4-Dichloro-5-nitropyrimidine B->C E Intermediate 4 C->E 2. SₙAr Reaction D N,N,N'-trimethylethane-1,2-diamine D->E G Intermediate 5 (Aniline) E->G 3. Nitro Reduction F Reduction Step (e.g., Fe/NH4Cl) I Osimertinib G->I 4. Amide Coupling H Acryloyl Chloride H->I

Caption: Simplified synthetic pathway to Osimertinib.[8]

Detailed Experimental Protocols

This section provides a representative protocol for a key step in the synthesis of kinase inhibitors: the nucleophilic aromatic substitution to form the core structure. The following protocol is adapted from literature procedures for the synthesis of an N-aryl quinazoline intermediate, a common core in many EGFR inhibitors.[9][10]

Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

This reaction couples 3-chloro-4-fluoroaniline with a functionalized quinazoline ring system. While this example uses the aniline derivative, the principles of the SNAr reaction are identical to those that would be employed with a this compound derivative. It demonstrates the crucial C-N bond formation step.

Objective: To synthesize a key quinazoline intermediate via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMolar Eq.
4-Chloro-7-fluoro-6-nitroquinazoline179552-74-0227.581.0
3-Chloro-4-fluoroaniline367-21-5145.561.2
Isopropanol (Solvent)67-63-0--
Triethylamine (Base)121-44-8101.191.2
Deionized Water7732-18-5--

Experimental Procedure:

  • Vessel Preparation: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7-fluoro-6-nitroquinazoline (10.0 g, 0.0440 mol).

  • Solvent Addition: Add isopropanol (100 mL) to the flask to create a slurry.

  • Nucleophile Addition: In a separate beaker, dissolve 3-chloro-4-fluoroaniline (7.7 g, 0.0528 mol) in a minimal amount of isopropanol. Add this solution to the reaction flask.

  • Base Addition: While stirring the mixture at room temperature, add triethylamine (5.3 g, 7.3 mL, 0.0528 mol) dropwise over 5-10 minutes.[10] The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1.5 to 3 hours.[10]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A yellow solid precipitate will form.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts and solvent.

  • Drying: Dry the resulting yellow solid under vacuum at 50-60 °C to a constant weight. The expected yield of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is typically high (>95%).[10]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Halogenated aromatic compounds and organic solvents should be handled with care.

Conclusion and Future Outlook

This compound and its closely related derivatives are more than just simple chemical intermediates; they are enabling building blocks for the creation of sophisticated, life-saving therapeutics. Their unique electronic architecture facilitates robust and high-yield C-N bond formation via the SNAr mechanism, which is a cornerstone of synthetic strategies for a multitude of kinase inhibitors, including Lapatinib, Afatinib, and Osimertinib.[7][9][11] As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such precisely functionalized synthons will remain integral to the engine of drug discovery and development. The protocols and principles outlined in this guide provide a foundational framework for researchers aiming to leverage the power of this compound in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Synthesis of Novel Anti-Inflammatory Agents from 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Chloro-4-fluoroanisole as a versatile starting material for the synthesis of potential anti-inflammatory compounds. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key synthetic transformations. This guide focuses on robust, field-proven palladium-catalyzed cross-coupling reactions to construct molecular scaffolds common to potent anti-inflammatory agents, exemplified by a step-by-step synthesis of a celecoxib analog.

Introduction: The Strategic Value of this compound

This compound is an invaluable building block in modern medicinal chemistry. Its utility stems from the differential reactivity of its halogen substituents. The carbon-chlorine bond is significantly more susceptible to cleavage via oxidative addition to a low-valent palladium catalyst compared to the more robust carbon-fluorine bond.[1][2] This inherent reactivity difference allows for selective, site-specific modifications, making it an ideal scaffold for building molecular complexity in a controlled manner. This guide will focus on leveraging this property to construct biaryl and arylamine frameworks, which are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors.[3][4]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation, offering high functional group tolerance and predictable outcomes.[5] For this compound, the primary site of reaction will be the C-Cl bond.

Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] This reaction is fundamental for synthesizing the 1,1'-biphenyl structures found in many anti-inflammatory agents.[8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Causality Insight: The choice of palladium catalyst, specifically the ligand, is critical. For a substrate like this compound, which is an electron-rich aryl chloride, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often required to facilitate the typically slow oxidative addition and promote the final reductive elimination step.[9]

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start This compound Product 4-Fluoro-3-(4-methylphenyl)anisole Start->Product Reaction Heat BoronicAcid Aryl Boronic Acid (e.g., 4-Methylphenylboronic acid) BoronicAcid->Product Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)2 + SPhos) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for Arylamine Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[2][10][11] This reaction is indispensable for accessing substituted anilines, which are key intermediates and pharmacophores in numerous pharmaceuticals.[12][13]

Causality Insight: The base is a critical parameter in Buchwald-Hartwig amination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Its role is to deprotonate the amine in situ, forming the corresponding amide, which then participates in the catalytic cycle. The steric bulk of the tert-butoxide anion prevents it from acting as a competing nucleophile.[1][14]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Start This compound Product N-Aryl Anisole Derivative Start->Product Reaction Heat Amine Primary or Secondary Amine (R1R2NH) Amine->Product Catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3 + XPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling for Aryl Alkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and copper(I).[15][16][17] The resulting aryl alkynes are versatile intermediates that can be further elaborated into various heterocyclic systems or functional groups relevant to anti-inflammatory drug design.[18]

Causality Insight: The copper(I) co-catalyst is crucial for the efficiency of the standard Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself, thereby accelerating the overall catalytic cycle and allowing the reaction to proceed under mild conditions.[19]

Exemplary Synthesis: A Novel Celecoxib Analog

To demonstrate the practical application of these strategies, we present a detailed, three-step synthesis of a celecoxib analog, 4-(5-(2-fluoro-5-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide . This target molecule retains the core 1,5-diarylpyrazole and benzenesulfonamide pharmacophore responsible for selective COX-2 inhibition.[3][20][21]

Celecoxib_Analog_Synthesis A This compound B 4,4,4-Trifluoro-1-(2-fluoro-5- methoxyphenyl)butane-1,3-dione (Intermediate 2) A->B Step 1: Claisen Condensation C 4-(5-(2-fluoro-5-methoxyphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl) benzenesulfonamide (Final Product) B->C Step 2: Cyclization R1 1. n-BuLi 2. Ethyl trifluoroacetate R2 4-Hydrazinobenzenesulfonamide HCl Ethanol, Heat

Caption: Synthetic route to a Celecoxib analog.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 4.1: Synthesis of 4,4,4-Trifluoro-1-(2-fluoro-5-methoxyphenyl)butane-1,3-dione (Intermediate 2)

This step involves the formation of the key β-diketone intermediate via a Claisen condensation reaction.[22][23]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoro-5-methoxyacetophenone¹168.165.00 g29.71.0
Sodium Methoxide (NaOMe)54.021.76 g32.71.1
Ethyl Trifluoroacetate142.085.07 g (4.2 mL)35.71.2
Toluene, anhydrous-50 mL--
3M Hydrochloric Acid (HCl)-~20 mL--

¹Note: 2-Fluoro-5-methoxyacetophenone can be synthesized from this compound via lithiation and acetylation, or more commonly via Friedel-Crafts acylation of 4-fluoroanisole followed by a separate chlorination step if the specific isomer is required.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add sodium methoxide and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-fluoro-5-methoxyacetophenone and ethyl trifluoroacetate in 10 mL of anhydrous toluene.

  • Add the solution from step 3 dropwise to the cooled sodium methoxide suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The mixture will become a thick slurry.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 3M HCl until the pH is ~1-2.

  • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1,3-diketone is often used directly in the next step without further purification. Expected product is a yellow-orange oil.

Protocol 4.2: Synthesis of 4-(5-(2-fluoro-5-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Final Product)

This final step involves the cyclization of the β-diketone with a substituted hydrazine to form the pyrazole ring, a classic Knorr pyrazole synthesis.[20]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Intermediate 2 (crude)264.18~7.85 g29.71.0
4-Hydrazinobenzenesulfonamide HCl223.666.96 g31.11.05
Ethanol (200 proof)-80 mL--

Procedure:

  • To a 250 mL round-bottom flask, add the crude Intermediate 2 from the previous step and ethanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Maintain the reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight to yield the final product.

  • Purification (if necessary): The product can be recrystallized from hot ethanol or purified by flash column chromatography on silica gel.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly effective and strategically valuable starting material for constructing complex molecules with potential anti-inflammatory activity. The differential reactivity of the C-Cl bond allows for selective functionalization via robust and well-understood palladium-catalyzed reactions. The protocols provided for the synthesis of a celecoxib analog serve as a template that can be adapted by researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Future work could involve exploring alternative cross-coupling partners, such as heteroaryl boronic acids or various nitrogen nucleophiles, to further expand the chemical space and identify novel anti-inflammatory leads.[24][25]

References

Application Note: Monitoring Electrophilic Aromatic Substitution of 3-Chloro-4-fluoroanisole using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) for real-time monitoring of the reaction progress of 3-Chloro-4-fluoroanisole. Specifically, this document will focus on a representative electrophilic aromatic substitution reaction, a common transformation for this class of molecule. The causality behind experimental choices, from solvent system selection to visualization techniques, is explained to ensure scientific integrity and reproducibility. Detailed protocols, data interpretation, and troubleshooting are included to offer a self-validating system for reaction monitoring.

Introduction: The Central Role of TLC in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable in the organic synthesis laboratory.[1][2] Its primary application in a research and development setting is the qualitative monitoring of chemical reactions.[3][4] By separating components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC provides a visual snapshot of the consumption of starting materials and the formation of products over time.[5]

This compound is a halogenated aromatic ether, a structural motif prevalent in pharmaceuticals and agrochemicals. The electronic properties of the methoxy, chloro, and fluoro substituents dictate its reactivity, particularly in electrophilic aromatic substitution (SEAr) reactions.[3][6] The methoxy group is a strong activating, ortho, para-directing group, while the halogens are deactivating yet also ortho, para-directing. In the case of this compound, the directing effects of the substituents will influence the regioselectivity of the substitution. Accurate and timely monitoring of such reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and minimizing the formation of impurities.

This guide will use a hypothetical electrophilic aromatic substitution reaction of this compound as a model to detail the principles and practices of TLC monitoring.

The Principle of Separation in TLC

TLC separates compounds based on the principle of adsorption chromatography.[7] The stationary phase, typically silica gel or alumina coated on a plate, is polar. The mobile phase, a solvent or a mixture of solvents, is drawn up the plate by capillary action.[5][8] The separation occurs as the components of the spotted mixture partition between the stationary and mobile phases.

  • Polar compounds will have a stronger affinity for the polar stationary phase and will travel up the plate more slowly, resulting in a lower Retention Factor (Rf) value.

  • Nonpolar compounds will have a higher affinity for the mobile phase and will travel up the plate more quickly, resulting in a higher Rf value.

The Rf value is a key parameter calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6][9]

This dimensionless value is characteristic of a compound in a specific solvent system and is crucial for identifying components in a reaction mixture.[10]

Experimental Design for Monitoring the Electrophilic Aromatic Substitution of this compound

For this application note, we will consider a representative electrophilic aromatic substitution reaction: the nitration of this compound to form 3-Chloro-4-fluoro-2-nitroanisole and other potential isomers.

Reaction Scheme:

Caption: Idealized TLC plates showing the progression of the reaction.

Table 2: Interpretation of TLC Results

LaneDescriptionObservation as Reaction Progresses
S Starting MaterialA consistent spot with a constant Rf.
C Co-spot (S + R)Initially a single spot, which resolves into two spots (starting material and product) as the reaction proceeds. Confirms the identity of the starting material in the reaction mixture.
R Reaction MixtureThe spot corresponding to the starting material diminishes in intensity, while a new spot with a lower Rf (the product) appears and intensifies.

Troubleshooting Common TLC Problems

Even with a well-defined protocol, issues can arise. The following table addresses common problems encountered during TLC analysis.

Table 3: TLC Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting. [2]
Solvent system is too polar for the compound.Use a less polar solvent system. [11]
Compound is acidic or basic and interacting strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. [12][11]
Spots Not Moving from the Baseline Solvent system is not polar enough.Increase the polarity of the solvent system. [12]
Sample was spotted below the solvent level in the chamber.Ensure the baseline is above the solvent level.
Spots Too High (High Rf) Solvent system is too polar.Decrease the polarity of the solvent system. [12]
No Spots Visible Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. [12]
Compound is not UV-active.Use a chemical stain for visualization.

Conclusion: A Validated Approach to Reaction Monitoring

Thin-Layer Chromatography is a powerful and accessible tool for monitoring the progress of chemical reactions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively track the conversion of this compound in electrophilic aromatic substitution and other reactions. The systematic approach to solvent system optimization, coupled with proper spotting and visualization techniques, ensures the generation of reliable and reproducible data, which is fundamental to successful organic synthesis and drug development.

References

Application Note & Protocol: High-Purity Isolation of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

3-Chloro-4-fluoroanisole is a halogenated aromatic ether whose structural motif is of increasing importance in the fields of medicinal chemistry and materials science. As a key building block, it is incorporated into complex molecular architectures to modulate properties such as metabolic stability, binding affinity, and lipophilicity. Its utility in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals necessitates a final product of exceptionally high purity (>99.5%).[1]

The presence of even trace amounts of structurally similar impurities, such as unreacted phenolic precursors or isomeric byproducts, can lead to significant challenges in downstream applications. These include unpredictable reaction kinetics, the formation of unwanted side products, and complications in the purification of the final API. This document provides a comprehensive guide to the purification of crude this compound, detailing two robust, field-proven methodologies: Fractional Vacuum Distillation and High-Performance Flash Chromatography . The causality behind procedural steps is explained to empower researchers to adapt these protocols to their specific needs.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Effective purification begins with a thorough understanding of the potential impurities. A common and efficient route to this compound is the Williamson ether synthesis, involving the methylation of 3-chloro-4-fluorophenol.[2] This reaction pathway, while robust, can generate a predictable profile of impurities.

phenol 3-Chloro-4-fluorophenol reaction Williamson Ether Synthesis phenol->reaction base Base (e.g., K₂CO₃, NaOH) base->reaction methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) methylating_agent->reaction solvent Solvent (e.g., Acetone) solvent->reaction product Crude this compound reaction->product unreacted_phenol Unreacted Phenol product->unreacted_phenol Contains side_product Side Products (e.g., C-alkylation) product->side_product Contains hydrolysis_product Hydrolysis Products (e.g., Methanol) product->hydrolysis_product Contains residual_solvent Residual Solvent product->residual_solvent Contains salts Inorganic Salts (e.g., Na₂SO₄) product->salts Contains

Caption: Origin of impurities in this compound synthesis.

The primary impurities originating from this synthesis are summarized in the table below. Their distinct physical properties are the key to their separation from the desired product.

ImpuritySourceKey Physical Property for SeparationTypical Removal Strategy
3-Chloro-4-fluorophenol Unreacted starting materialHigher boiling point (104°C @ 11 mmHg) and higher polarity (H-bonding capability) than the product.[3]Fractional Vacuum Distillation, Flash Chromatography
Dimethyl Sulfate Excess methylating agentWater-reactive; lower boiling point (188°C, decomposes) but typically quenched.Aqueous workup (hydrolysis)
Methanol Hydrolysis of methylating agentVery low boiling point (65°C)Evaporation, Distillation
Isomeric Byproducts C-alkylation side reactionsSimilar polarity and boiling point to the productHigh-resolution Fractional Distillation or Flash Chromatography
Reaction Solvent (e.g., Acetone) Process chemicalLow boiling point (56°C)Evaporation, Distillation
Inorganic Salts (e.g., K₂SO₄) Base and leaving groupNon-volatile, insoluble in organic solventsAqueous workup, Filtration

Purification Strategy Selection

The choice between distillation and chromatography depends on the impurity profile, the required purity level, and the scale of the reaction. This compound is a liquid at room temperature, making recrystallization unsuitable for the final product.[4]

  • Fractional Vacuum Distillation is the method of choice for large-scale purification (>10 g) when the primary impurities have significantly different boiling points, such as the separation of the anisole product from the higher-boiling phenol precursor.

  • High-Performance Flash Chromatography is ideal for smaller scales or when impurities have very similar boiling points to the product (e.g., isomers). It offers superior resolution based on polarity differences.[5]

start Crude Product (Post-Workup) decision_scale Scale > 10g? start->decision_scale decision_bp Impurities have ΔBP > 20°C? decision_scale->decision_bp Yes chromatography Flash Chromatography decision_scale->chromatography No distillation Fractional Vacuum Distillation decision_bp->distillation Yes decision_bp->chromatography No end Pure Product (>99.5%) distillation->end chromatography->end

Caption: Decision workflow for selecting a purification technique.

Detailed Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method leverages the difference in boiling points between this compound and the common, higher-boiling impurity, 3-chloro-4-fluorophenol. Performing the distillation under vacuum lowers the required temperatures, preventing thermal degradation of the product.[6]

A. Apparatus Setup

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is inspected for cracks.[7]

  • Use a Claisen adapter to provide an extra port for a capillary ebulliator or to prevent bumping.[6]

  • Grease all ground-glass joints sparingly but completely to ensure a tight seal under vacuum.

  • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump or water aspirator. A manometer should be placed between the trap and the pump to monitor the pressure.

B. Step-by-Step Methodology

  • Charge the Flask: Charge the round-bottom flask with the crude this compound (post-aqueous workup and drying). Do not fill the flask more than two-thirds full. Add a magnetic stir bar.

  • Seal and Evacuate: Seal the system and begin evacuation. The pressure should stabilize, ideally in the range of 10-15 mmHg. A steady, low pressure is crucial for a stable boiling point.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain residual solvents and other low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product, switch to a new receiving flask. Collect the main fraction while the head temperature remains constant.

    • Final Fraction: If the temperature begins to rise significantly or drop, it indicates the bulk of the product has distilled. Stop the distillation or collect this final fraction in a separate flask.

  • Shutdown: Remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.[6]

C. Operational Parameters & Expected Results

ParameterValueRationale
System Pressure 10 - 15 mmHgLowers boiling points to prevent thermal decomposition.[8]
Forerun Head Temp. < 80°C (at ~11 mmHg)Removes volatile impurities like residual solvents.
Product Head Temp. ~85-95°C (at ~11 mmHg)The boiling point of the anisole product should be lower than the starting phenol (104°C @ 11 mmHg).[3]
Max Pot Temp. < 150°CAvoids potential decomposition or polymerization of the residue.
Expected Purity >99.5% (by GC)Excellent separation of components with different boiling points.
Protocol 2: High-Performance Flash Chromatography

This protocol is ideal for achieving the highest purity on small to medium scales by separating compounds based on their differential adsorption to a stationary phase.[9]

A. Preparation

  • Solvent System Selection: The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.3 for this compound on a TLC plate. A good starting point is a mixture of Ethyl Acetate and Hexane.[10]

  • Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").[11]

B. Step-by-Step Methodology

  • Equilibration: Pass several column volumes of the initial eluent through the packed column.

  • Loading: Carefully add the prepared sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent and apply positive pressure (air or nitrogen, 5-15 psi) to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions immediately. The separation can be monitored by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If separation is difficult, a gradient of increasing solvent polarity can be used. For example, start with 5% Ethyl Acetate/Hexane and gradually increase to 10-15% to elute the more polar impurities after the product has been collected.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

C. Operational Parameters & Expected Results

ParameterValueRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase separation of moderately polar compounds.[12]
Mobile Phase 5-15% Ethyl Acetate in HexaneGood starting polarity for ethers; allows for fine-tuning of Rf.[10]
Sample Loading Dry loadingProvides sharper bands and better resolution, especially if the sample is not very soluble in the eluent.[11]
Detection Method TLC with UV visualization (254 nm)Aromatic rings are UV-active, allowing for easy visualization.
Expected Purity >99.8% (by GC/HPLC)Capable of separating very closely related impurities.

Purity Assessment

Post-purification analysis is essential to validate the success of the chosen protocol.

TechniqueExpected Result for Pure this compoundPurpose
Gas Chromatography (GC) Single sharp peak with >99.5% area.[13]Quantifies purity and detects volatile impurities.
GC-Mass Spectrometry (GC-MS) Confirms the mass of the main peak (m/z = 160/162 for Cl isotopes).[14]Confirms identity and helps identify unknown impurity peaks.
¹H NMR (CDCl₃) Clean spectrum with distinct aromatic multiplets and a singlet for the methoxy group (~3.9 ppm). Absence of phenolic -OH peak.[15]Confirms structure and detects proton-containing impurities.
¹⁹F NMR Single signal corresponding to the product.Highly sensitive for detecting any fluorine-containing impurities.[14]

Safety Precautions

  • Chemical Hazards: this compound and its precursors should be handled with care. Halogenated aromatic compounds can be toxic and irritants.[16] Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Vacuum Distillation: There is a risk of implosion. Always use a blast shield and ensure glassware has no cracks or defects.[6]

  • Flash Chromatography: The use of pressurized air requires caution. Ensure the column is clamped securely and never apply excessive pressure. Solvents are often flammable.[5]

Conclusion

The successful synthesis of high-value chemical intermediates like this compound is contingent upon rigorous purification. By understanding the likely impurity profile based on the synthetic route, researchers can make an informed choice between fractional vacuum distillation for large-scale, boiling-point-based separations and flash chromatography for high-resolution, polarity-based separations. The detailed protocols herein provide a robust framework for achieving the high purity levels (>99.5%) demanded by the pharmaceutical and fine chemical industries, ensuring the reliability and success of subsequent synthetic transformations.

References

Troubleshooting & Optimization

Minimizing byproduct formation in 3-Chloro-4-fluoroanisole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-4-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing byproduct formation in reactions involving this versatile intermediate. As Senior Application Scientists, our goal is to synthesize our expertise with established scientific principles to help you navigate the complexities of your experimental work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, providing step-by-step solutions grounded in mechanistic insights.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Root Cause Analysis: The this compound substrate presents a challenge for palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the halogen substituents, which deactivates the aromatic ring towards oxidative addition. The carbon-chlorine bond, in particular, is strong and requires a highly active catalyst for efficient cleavage.[1]

Step-by-Step Troubleshooting:

  • Catalyst and Ligand Selection: For challenging aryl chlorides, standard palladium catalysts may be insufficient. It is crucial to employ a catalyst system with bulky, electron-rich phosphine ligands that promote the oxidative addition step.

    • Recommended Catalyst Systems:

      • For Suzuki-Miyaura: Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos. These ligands have demonstrated high reactivity for the coupling of electron-deficient aryl chlorides.[1]

      • For Buchwald-Hartwig Amination: Catalyst systems based on ligands like Josiphos, BrettPhos, or tBuXPhos are known to be effective for the amination of challenging aryl chlorides.[2]

  • Choice of Base: The selection of an appropriate base is critical for the efficiency of the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.

    • For Suzuki-Miyaura: Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required for the activation of the C-Cl bond.[1]

    • For Buchwald-Hartwig Amination: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that has proven effective in many cases. However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ can be used, although this may require higher reaction temperatures and longer reaction times.[2]

  • Reaction Temperature: The activation of the C-Cl bond typically necessitates elevated temperatures. A reaction temperature in the range of 100-120 °C is a good starting point for optimization.[1]

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, or DMF are common choices. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-Hartwig
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhosJosiphos, BrettPhos, tBuXPhos
Base K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 100-120 °C80-110 °C
Issue 2: Significant Formation of Hydrodehalogenation Byproducts

Root Cause Analysis: Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a common side reaction in palladium-catalyzed hydrogenations and can also occur in cross-coupling reactions. The carbon-chlorine bond is more prone to this side reaction than the carbon-fluorine bond. This byproduct arises from the premature reductive elimination of a palladium-hydride species.

Step-by-Step Troubleshooting:

  • Catalyst Selection: The choice of catalyst can significantly influence the extent of hydrodehalogenation. Highly active palladium on carbon (Pd/C) catalysts under a hydrogen atmosphere are particularly prone to causing this side reaction.

    • Milder Catalyst Systems: Consider using alternative catalysts such as Platinum on carbon (Pt/C) or Raney Nickel, which may exhibit lower hydrodehalogenation activity.[3]

    • Hydrogen Transfer Reagents: Employing a hydrogen donor like ammonium formate or hydrazine hydrate in combination with Pd/C can be a milder alternative to high-pressure hydrogen gas.[3]

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can disfavor the hydrodechlorination side reaction.[3]

  • Ligand Choice in Cross-Coupling: In cross-coupling reactions, the ligand can influence the relative rates of reductive elimination of the desired product versus hydrodehalogenation. Bulky, electron-rich ligands that promote rapid reductive elimination of the cross-coupled product can help to minimize this side reaction.

Issue 3: Demethylation of the Methoxy Group

Root Cause Analysis: The methoxy group in this compound can be cleaved under harsh reaction conditions, particularly in the presence of strong nucleophiles, strong bases, or Lewis acids at elevated temperatures, leading to the formation of the corresponding phenol.[4][5]

Step-by-Step Troubleshooting:

  • Base Selection: If demethylation is observed, consider using a milder base. For example, in a Suzuki-Miyaura reaction, switching from a very strong base like an alkoxide to a carbonate base (e.g., K₂CO₃) may be beneficial, although this might require other adjustments to maintain reactivity.

  • Temperature Control: Monitor and control the reaction temperature carefully. Avoid localized overheating by ensuring efficient stirring. If possible, conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Reaction Time: Prolonged exposure to high temperatures can increase the likelihood of demethylation. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Issue 4: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Root Cause Analysis: In nucleophilic aromatic substitution reactions, the regioselectivity is determined by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex.[6][7] For this compound, both the chlorine and fluorine atoms are potential leaving groups. Generally, the C-F bond is more polarized, making the carbon atom more electrophilic, and fluoride is often a better leaving group than chloride in SNAr reactions, especially when the reaction is under kinetic control and the aromatic ring is activated by electron-withdrawing groups. However, the overall substitution pattern of the ring influences the stability of the Meisenheimer complex, which is a critical factor in determining the site of nucleophilic attack.

Step-by-Step Troubleshooting:

  • Understanding the Electronic Effects: The methoxy group is an ortho, para-director and an activating group, while the halogens are deactivating but also ortho, para-directing. In SNAr, the nucleophile will preferentially attack the position that is most activated towards nucleophilic attack. In the case of this compound, the fluorine at position 4 is para to the chlorine at position 1, and the methoxy group is at position 1. The combined electron-withdrawing effects of the halogens make the ring susceptible to nucleophilic attack. The position of attack will be influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. Attack at the carbon bearing the fluorine is generally favored.

  • Reaction Conditions: The regioselectivity of SNAr reactions can sometimes be influenced by the reaction conditions, such as the solvent and the nature of the nucleophile. It is advisable to start with conditions known to favor substitution at the C-F position and then optimize from there if necessary.

  • Characterization of Isomers: If a mixture of isomers is obtained, careful analytical work (e.g., using 2D NMR techniques) will be required to determine the product distribution and to guide further optimization efforts.

Diagrams

Byproduct_Formation This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction (e.g., Cross-Coupling) Hydrodehalogenation Product Hydrodehalogenation Product This compound->Hydrodehalogenation Product Side Reaction 1 Demethylation Product Demethylation Product This compound->Demethylation Product Side Reaction 2

Caption: Common reaction pathways for this compound.

Suzuki_Miyaura_Byproducts cluster_main Suzuki-Miyaura Reaction cluster_byproducts Common Byproducts Aryl Halide Aryl Halide Desired Cross-Coupled Product Desired Cross-Coupled Product Aryl Halide->Desired Cross-Coupled Product Pd Catalyst, Base Boronic Acid Boronic Acid Boronic Acid->Desired Cross-Coupled Product Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product O₂ Protodeboronation Product Protodeboronation Product Boronic Acid->Protodeboronation Product H₂O

Caption: Byproduct formation in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most common byproducts in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are:

  • Homocoupling products: These arise from the coupling of two molecules of the boronic acid (in Suzuki-Miyaura reactions) or two molecules of the aryl halide.[8]

  • Protodeboronation products: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom from water or other protic sources in the reaction mixture.[8]

  • Hydrodehalogenation products: The chlorine atom can be replaced by a hydrogen atom, leading to the formation of 4-fluoroanisole. This is more likely to occur under harsh conditions or with highly active hydrogenation catalysts.

Q2: How can I minimize hydrodechlorination in my reaction?

A2: To minimize hydrodechlorination, you can:

  • Choose the right catalyst: Avoid highly active hydrogenation catalysts like Pd/C with H₂ if hydrodechlorination is a major issue. Consider Pt/C or Raney Nickel as alternatives.[3]

  • Use milder reducing agents: In reactions where a reductant is needed, consider using a hydrogen transfer reagent like ammonium formate instead of high-pressure hydrogen gas.[3]

  • Optimize reaction conditions: Lowering the reaction temperature and pressure can significantly reduce the rate of hydrodehalogenation.[3]

Q3: Is the methoxy group stable under typical cross-coupling conditions?

A3: The methoxy group is generally stable under many cross-coupling conditions. However, it can be susceptible to cleavage (demethylation) under harsh conditions, such as high temperatures in the presence of strong bases (e.g., alkoxides) or Lewis acids.[4][5] If you observe the formation of the corresponding phenolic byproduct, consider using a milder base and the lowest possible reaction temperature.

Q4: In an SNAr reaction, will the nucleophile replace the chlorine or the fluorine atom?

A4: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is generally a better leaving group than the chlorine atom, especially when the aromatic ring is activated by electron-withdrawing groups.[6][7] Therefore, it is more likely that the nucleophile will replace the fluorine atom at the 4-position. However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the nucleophile.

Q5: What is a good starting point for a catalyst system for Suzuki-Miyaura coupling with this compound?

A5: A robust starting point for a Suzuki-Miyaura coupling with this compound would be to use a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos, and a strong base like potassium phosphate (K₃PO₄) in an anhydrous solvent like toluene or dioxane at a temperature of 100-110 °C.[1]

Q6: How should I store and handle this compound to ensure its purity?

A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. As with all reagents, it is important to prevent contamination with moisture. For long-term storage, refrigeration may be recommended. Always consult the Safety Data Sheet (SDS) for specific storage and handling instructions.

References

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-4-fluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this important chemical intermediate. We will delve into the mechanistic underpinnings of common synthetic routes, provide direct solutions to frequent experimental issues, and offer validated protocols to enhance the reliability and success of your work.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary methodologies: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile. Understanding both is key to effective troubleshooting.

  • Williamson Ether Synthesis : This classical method involves the O-methylation of 3-chloro-4-fluorophenol. The phenol is first deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide, dimethyl sulfate) in an SN2 reaction.[1][2] While straightforward, this pathway is sensitive to the choice of base, solvent, and the presence of water.

  • Nucleophilic Aromatic Substitution (SNAr) : This route often starts with a di- or tri-substituted benzene ring containing a good leaving group, such as 1,2,4-trichloro-5-fluorobenzene or 3,4-dichloro-1-fluorobenzene. A strong nucleophile, typically sodium methoxide, displaces one of the leaving groups.[3][4] The regioselectivity and reaction rate are highly dependent on the electronic activation of the aromatic ring and the relative lability of the halogen leaving groups.[5]

Synthesis_Pathways cluster_0 Pathway 1: Williamson Ether Synthesis cluster_1 Pathway 2: Nucleophilic Aromatic Substitution (SNAr) phenol 3-Chloro-4-fluorophenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation incomplete_deprotonation Incomplete Deprotonation (Weak Base / Water) phenol->incomplete_deprotonation product_w This compound phenoxide->product_w SN2 Attack c_alkylation C-Alkylation Byproduct phenoxide->c_alkylation methylating_agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) methylating_agent->product_w base Base (e.g., K₂CO₃, NaH) base->phenoxide start_snar Activated Aryl Halide (e.g., 1,2-dichloro-4-fluorobenzene) meisenheimer Meisenheimer Complex start_snar->meisenheimer Nucleophilic Attack poor_activation Poor Ring Activation start_snar->poor_activation product_snar This compound meisenheimer->product_snar Loss of Leaving Group isomer_byproduct Isomeric Byproducts meisenheimer->isomer_byproduct methoxide Sodium Methoxide (CH₃ONa) methoxide->meisenheimer

Caption: Key synthetic pathways to this compound and common pitfalls.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Low or Stalled Conversion of Starting Material

Q: My Williamson ether synthesis stalls with significant unreacted 3-chloro-4-fluorophenol remaining. What are the likely causes?

A: This is one of the most common issues and typically points to inefficient formation of the nucleophilic phenoxide intermediate.

  • Cause 1: Inadequate Base Strength or Stoichiometry. The pKa of a phenol is typically around 10. While a base like potassium carbonate (K₂CO₃) is often used, its effectiveness depends heavily on the reaction conditions. Stronger bases like sodium hydride (NaH) are more definitive but require stricter anhydrous conditions.

    • Expert Insight: K₂CO₃ works by establishing an equilibrium. If the stoichiometry is not sufficient (at least 1.5-2 equivalents are recommended), the concentration of the reactive phenoxide at any given time may be too low for the reaction to proceed at a reasonable rate.

    • Actionable Protocol:

      • Ensure you are using at least 1.5 equivalents of anhydrous K₂CO₃.

      • Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or DMF.[6] Use 1.1 equivalents of NaH and allow for complete evolution of H₂ gas before adding the methylating agent.

  • Cause 2: Presence of Protic Contaminants (Water). Water will readily protonate the phenoxide intermediate, regenerating the starting phenol and quenching the reaction. It can also hydrolyze some methylating agents.

    • Expert Insight: Solvents like acetone or DMF can absorb atmospheric moisture. Even "anhydrous" grade solvents should be handled with care.

    • Actionable Protocol:

      • Dry your solvent (e.g., DMF, acetone) over activated 4Å molecular sieves for at least 24 hours before use.

      • Ensure your starting phenol is completely dry. If it appears clumpy, dry it in a vacuum oven at a temperature below its melting point.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

Q: My SNAr reaction shows low conversion of the starting aryl halide, even at high temperatures. How can I improve this?

A: Low conversion in SNAr reactions points to issues with either the nucleophile's reactivity or the substrate's electrophilicity.

  • Cause 1: Deactivated Nucleophile. Commercial sodium methoxide can degrade upon exposure to air and moisture, converting to sodium hydroxide and methanol, which are less effective nucleophiles for this transformation.

    • Expert Insight: The reaction relies on the potent nucleophilicity of the methoxide ion. Its quality is paramount.

    • Actionable Protocol:

      • Use freshly opened, high-purity sodium methoxide.

      • For maximum reactivity, prepare fresh sodium methoxide by reacting clean sodium metal with anhydrous methanol under an inert atmosphere. Use this solution directly.

      • Ensure the reaction is run under strictly anhydrous conditions.

  • Cause 2: Insufficient Electronic Activation of the Aryl Halide. The SNAr mechanism requires the aromatic ring to be electron-deficient to facilitate the initial nucleophilic attack and stabilize the resulting Meisenheimer complex.[4][5] The position of electron-withdrawing groups relative to the leaving group is critical.

    • Expert Insight: A fluorine atom is a highly effective leaving group in SNAr when an electron-withdrawing group is positioned ortho or para to it. If your starting material lacks sufficient activation, very harsh conditions may be required.

    • Actionable Protocol:

      • Increase the reaction temperature in 10-15 °C increments, monitoring for decomposition.

      • Switch to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reaction rates compared to DMF or THF.[7]

      • If possible, re-evaluate your choice of starting material to ensure it has optimal electronic properties for the desired substitution.

Issue 2: Formation of Significant Byproducts

Q: I'm observing an isomeric byproduct in my SNAr reaction. Why is this happening and how can I control the regioselectivity?

A: The formation of isomers is a classic challenge in SNAr reactions when the substrate has multiple potential leaving groups.

  • Cause: Competing Substitution Sites. If your starting material is, for example, 1,2-dichloro-4-fluorobenzene, the methoxide can potentially displace either of the chlorine atoms or the fluorine atom. The outcome is determined by a combination of bond strength and electronic activation.

    • Expert Insight: In SNAr, the rate-determining step is typically the nucleophilic attack. The most electron-deficient carbon will be attacked preferentially. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, often making it the preferred site of attack, even though the C-F bond is stronger than a C-Cl bond.[5]

    • Actionable Protocol:

      • Lower the Temperature: Regioselectivity is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly favor the thermodynamically or kinetically preferred product.

      • Control Stoichiometry: Use of a slight excess of the limiting reagent (often the aryl halide) can sometimes suppress the formation of double-substitution products.

      • Analyze Starting Material: Confirm the purity and structure of your starting material. Contamination with a positional isomer will inevitably lead to an isomeric product mixture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for a clean, lab-scale synthesis of this compound? A: For typical laboratory scales (milligrams to a few grams), the Williamson ether synthesis starting from 3-chloro-4-fluorophenol is generally more reliable and easier to control. It avoids the regioselectivity issues that can plague SNAr routes and the starting materials are readily available.

Q2: Which analytical techniques are best for monitoring reaction progress and final purity? A: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring of the disappearance of the starting material. For quantitative analysis and final purity assessment, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal, as they can effectively separate the desired product from starting materials and any isomeric byproducts. ¹H NMR and ¹⁹F NMR are also invaluable for structural confirmation.

Q3: Are there any specific safety precautions I should take? A: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE). Reactions involving sodium hydride (NaH) are highly flammable and release hydrogen gas; they must be performed under an inert atmosphere and away from ignition sources.

Section 4: Validated Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Lab Scale)

This protocol details the methylation of 3-chloro-4-fluorophenol using potassium carbonate and methyl iodide.

  • Materials:

    • 3-chloro-4-fluorophenol (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

    • Methyl Iodide (CH₃I) (1.5 eq)

    • Anhydrous Acetone or DMF

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-chloro-4-fluorophenol and anhydrous acetone (approx. 10 mL per gram of phenol).

    • Add the finely ground anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add methyl iodide dropwise via syringe.

    • Heat the mixture to reflux (for acetone, ~56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by vacuum distillation or recrystallization from a suitable solvent like hexanes.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general procedure for the reaction of a suitably activated aryl halide with sodium methoxide.

  • Materials:

    • Activated Aryl Halide (e.g., 3,4-dichloro-1-fluorobenzene) (1.0 eq)

    • Sodium Methoxide (CH₃ONa) (1.2 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMSO and sodium methoxide.

    • Stir the mixture until the sodium methoxide is fully dissolved or well-suspended.

    • Add the activated aryl halide dropwise at room temperature.

    • Heat the reaction mixture to the required temperature (typically 80-140 °C, depending on the substrate) and stir for 6-12 hours.[7] Monitor by GC or TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography.

Section 5: Data Summary Table

ParameterWilliamson Synthesis: Impact on Yield & PuritySNAr Synthesis: Impact on Yield & Purity
Base/Nucleophile Critical. Use of strong, anhydrous base (e.g., NaH) maximizes phenoxide formation and yield.[6] Weaker bases (K₂CO₃) require higher temperatures/longer times.Critical. High purity, anhydrous sodium methoxide is essential. Degradation leads to low conversion.
Solvent Important. Polar aprotic solvents (DMF, Acetone) are standard. Must be anhydrous to prevent quenching the nucleophile.Very Important. Highly polar aprotic solvents (DMSO, DMF) are required to stabilize the Meisenheimer complex and accelerate the reaction.[7]
Temperature Moderate Impact. Reflux temperature is usually sufficient. Overheating is generally not required and can lead to side reactions.High Impact. Often requires elevated temperatures (80-140 °C) to overcome the activation energy barrier. Temperature can also influence regioselectivity.
Water Content Detrimental. Leads to incomplete reaction and low yield by protonating the phenoxide intermediate.Detrimental. Can degrade the sodium methoxide nucleophile and lead to undesired hydrolysis byproducts.

Section 6: References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. 8

  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. 9

  • BenchChem. (2025). Technical Support Center: Post-Processing of 3-Chloro-4-fluoroaniline Crude Product. 10

  • Kumai, S., et al. (1995). A New One-pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry. 11

  • BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. 12

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-CHLORO-2-FLUOROANISOLE synthesis. 3

  • Ritter, T., et al. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 528(7583), 504-508. 4

  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. 13

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. 1

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. 6

  • Wikipedia. (n.d.). Williamson ether synthesis. 2

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations. 5

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. 14

  • Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. 7

References

Technical Support Center: Troubleshooting Common Impurities in 3-Chloro-4-fluoroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Chloro-4-fluoroanisole. Purity of this intermediate is critical, as it is a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This document provides an in-depth, question-and-answer-based approach to identifying, understanding, and mitigating common impurities encountered during its synthesis.

Section 1: Understanding the Synthetic Landscape & Probable Impurity Origins

The impurity profile of this compound is intrinsically linked to its synthetic route. While several methods exist, the two most common industrial and laboratory-scale approaches are the Williamson Ether Synthesis starting from 3-chloro-4-fluorophenol and a diazotization-methoxylation sequence starting from 3-chloro-4-fluoroaniline. Understanding the mechanisms of these pathways is the first step in diagnosing impurity issues.

The Williamson ether synthesis is a classical organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide) via an SN2 reaction.[2][3] In this context, a phenoxide is reacted with a methylating agent. The diazotization route involves converting an aniline to a diazonium salt, which is then displaced by a methoxy group from methanol, a reaction that can be catalyzed by copper salts.[4]

The following diagram illustrates these two primary pathways and the critical junctures where common impurities arise.

G cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Diazotization Route phenol 3-Chloro-4-fluorophenol (Starting Material) phenoxide Sodium 3-chloro-4-fluorophenoxide phenol->phenoxide Base (NaOH) imp_unreacted_phenol Unreacted 3-Chloro-4-fluorophenol phenol->imp_unreacted_phenol Incomplete Reaction imp_isomeric_phenol Isomeric Phenol Impurity (e.g., 4-Chloro-3-fluorophenol) phenol->imp_isomeric_phenol Present in Starting Material product Product: This compound phenoxide->product SN2 Reaction methyl_agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) methyl_agent->product imp_isomeric_anisole Isomeric Anisole Impurity (e.g., 4-Chloro-3-fluoroanisole) imp_isomeric_phenol->imp_isomeric_anisole Reacts to form Isomeric Anisole aniline 3-Chloro-4-fluoroaniline (Starting Material) diazonium 3-Chloro-4-fluorobenzene diazonium salt aniline->diazonium NaNO₂ / H⁺ imp_unreacted_aniline Unreacted 3-Chloro-4-fluoroaniline aniline->imp_unreacted_aniline Incomplete Reaction diazonium->product Cu⁺ catalyst imp_phenolic_side_product 3-Chloro-4-fluorophenol (Side Product) diazonium->imp_phenolic_side_product Reaction with trace H₂O methanol Methanol (CH₃OH) (Reagent & Solvent) methanol->product

Caption: Primary synthetic routes to this compound and key impurity formation points.

Section 2: Frequently Asked Questions (FAQs) - The Impurity Profile

This section addresses the most common questions our team encounters regarding impurities in this compound synthesis.

Q1: What are the most common impurities I should expect to find in my crude product?

A1: Regardless of the synthetic route, the most prevalent impurities are typically unreacted starting materials and positional isomers .

  • Unreacted Starting Material: If using the Williamson ether synthesis, you will likely see residual 3-chloro-4-fluorophenol . If using the diazotization route, unreacted 3-chloro-4-fluoroaniline is a common impurity.[5] Incomplete conversion is a primary cause, which can be addressed by optimizing reaction time, temperature, or stoichiometry.

  • Isomeric Impurities: The presence of isomeric anisoles, such as 4-chloro-3-fluoroanisole or 2-chloro-5-fluoroanisole , is almost always traced back to the purity of the starting phenol or aniline.[6] It is critical to have a robust analytical method to quantify regioisomers in your starting material before beginning the synthesis.[6]

Q2: My GC-MS analysis shows a peak with the correct mass for my product but at a different retention time. What is it?

A2: This is a classic sign of a positional isomer . Isomers of this compound will have the identical molecular weight (160.57 g/mol ) and fragmentation pattern in a mass spectrometer but will separate chromatographically due to differences in polarity and boiling point. For example, 4-chloro-3-methylphenol and 3-chloro-4-methylphenol are distinct compounds with different properties.[7][8] The most likely source is an isomeric impurity in your starting material (e.g., 4-chloro-3-fluorophenol instead of 3-chloro-4-fluorophenol).

Q3: I used the Williamson ether synthesis and have a significant amount of unreacted 3-chloro-4-fluorophenol. What went wrong?

A3: This points to one of several potential issues in your SN2 reaction:

  • Insufficient Base: The deprotonation of the phenol to the more nucleophilic phenoxide may be incomplete. Ensure you are using at least one full equivalent of a strong base (e.g., NaOH, NaH).

  • Poor Quality Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. Use a fresh, high-purity reagent.

  • Steric Hindrance: While not a major issue for a primary methylating agent, secondary or tertiary alkylating agents are prone to elimination side reactions.[2] Always use a primary methylating agent for this synthesis.

  • Reaction Conditions: The reaction may require more forcing conditions. Increasing the temperature or extending the reaction time can improve conversion. Using a polar aprotic solvent like DMF can also increase the rate of SN2 reactions.[9]

Q4: I used the diazotization route from 3-chloro-4-fluoroaniline and my main byproduct is 3-chloro-4-fluorophenol. How did this happen?

A4: The formation of a phenol is a very common side reaction in diazotization chemistry. The intermediate benzenediazonium salt is highly reactive and susceptible to nucleophilic attack by any water present in the reaction medium. Even trace amounts of water in your methanol or carried over from the diazotization step can lead to the formation of 3-chloro-4-fluorophenol. To mitigate this, ensure you are using anhydrous methanol and that your reaction setup is dry.

Q5: Besides the common impurities, are there any other process-related byproducts I should be aware of?

A5: Yes, depending on the route, other minor impurities can form:

  • From Diazotization: Azo-coupling can occur where the diazonium salt acts as an electrophile and attacks an unreacted molecule of 3-chloro-4-fluoroaniline, forming a colored azo-dimer. This is more likely if the pH is not kept sufficiently acidic.

  • From Williamson Synthesis: While O-alkylation is strongly favored, trace amounts of C-alkylation (where the methyl group attaches to a carbon on the aromatic ring) are theoretically possible, though rarely significant.

Section 3: Troubleshooting & Mitigation Strategies

The following table provides a structured approach to troubleshooting common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
High level of unreacted starting material (Phenol or Aniline) 1. Incomplete reaction. 2. Insufficient reagent (base or methylating agent). 3. Reaction temperature too low or time too short.1. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Re-evaluate stoichiometry; use a slight excess (1.05-1.1 eq) of the limiting reagent. 3. Increase reaction temperature in increments of 10°C or extend the reaction time.
Presence of isomeric impurities in the final product 1. Isomeric impurities present in the starting material.1. Source a higher purity starting material. 2. Develop a robust GC or HPLC method to quantify isomeric purity of all raw materials before use.[6] 3. If unavoidable, plan for a high-efficiency fractional distillation for purification.
Formation of 3-Chloro-4-fluorophenol in the Diazotization Route 1. Presence of water in the reaction.1. Use anhydrous methanol. 2. Ensure all glassware is thoroughly dried before use. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture.
Product is highly colored (yellow, brown, or red) 1. Formation of azo-dimers (Diazotization route). 2. General degradation from excessive heat during reaction or workup.1. Maintain a low temperature and strongly acidic conditions during diazotization. 2. For purification, consider an activated carbon treatment during recrystallization or a distillation under reduced pressure to minimize thermal stress.[10]

Section 4: Analytical Protocols for Impurity Profiling

Accurate identification and quantification of impurities require robust analytical methods. HPLC and GC-MS are the most powerful and commonly employed techniques.[11][12]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Ideal for separating volatile isomers and identifying unknown impurities.

  • Sample Preparation: Dissolve ~10 mg of the crude this compound in 10 mL of a suitable solvent like Acetonitrile or Dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[12]

  • Typical GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of ~1 mL/min.[11]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection: 1 µL, split ratio 50:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 400 amu.

  • Analysis: Identify the main product peak. Search for peaks corresponding to the molecular weights of expected impurities (e.g., unreacted starting materials). Compare the retention times and mass spectra of unknown peaks to reference standards of potential isomers.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Excellent for quantifying known impurities, especially less volatile ones.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a 10 mL volumetric flask with 50:50 Acetonitrile:Water. Dilute further to a final concentration of approximately 0.1 mg/mL.[5][12] Filter through a 0.45 µm syringe filter before injection.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Typical HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[12]

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[11]

  • Analysis: Calculate purity by the area percent method. For accurate quantification, use certified reference standards to create a calibration curve for each expected impurity.

G start Crude Product Sample prep Sample Preparation (Dilution & Filtration) start->prep inject Injection into GC or HPLC prep->inject sep Chromatographic Separation (Column) inject->sep detect Detection (MS, UV, FID) sep->detect end Data Analysis (Impurity ID & Quantification) detect->end

Caption: General workflow for chromatographic purity analysis of this compound.

References

Technical Support Center: Troubleshooting Dehalogenation of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-fluoroanisole. As Senior Application Scientists, we understand that while this substituted anisole is a valuable building block, its utility can be compromised by undesired dehalogenation side reactions. This guide is designed to provide researchers, chemists, and drug development professionals with a deep understanding of the causes of dehalogenation and to offer practical, field-tested solutions to mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary dehalogenation byproducts I should expect when working with this compound?

When dehalogenation occurs, you will most commonly observe the formation of 4-fluoroanisole , which results from the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a hydrogen atom (a process known as hydrodechlorination). Less frequently, and typically only under more forcing conditions, you might see 3-chloroanisole from the cleavage of the more robust carbon-fluorine (C-F) bond. In extreme cases, complete dehalogenation to anisole can occur.

Q2: Why is the removal of chlorine (dechlorination) so much more common than the removal of fluorine (defluorination)?

The selectivity for dechlorination over defluorination is rooted in fundamental chemical principles, specifically bond dissociation energies (BDE). The C-Cl bond is significantly weaker and therefore more susceptible to cleavage than the C-F bond.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity
C–F~115Lowest
C–Cl~84Highest
C–Br~71(For comparison)
C–I~57(For comparison)

This energy difference means that reaction conditions which are sufficient to break the C-Cl bond will often leave the C-F bond intact, making hydrodechlorination the predominant side reaction.[1]

Q3: What is the fundamental mechanism that causes dehalogenation in palladium-catalyzed cross-coupling reactions?

Dehalogenation, or more specifically hydrodehalogenation, is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[2] The central issue is the formation of a palladium-hydride (Pd-H) species. This species can intercept the main catalytic cycle, leading to the formation of the undesired dehalogenated product instead of the desired coupled product.

The Pd-H intermediate can be generated from several sources in the reaction mixture, including solvents (like alcohols), bases (especially alkoxides), or even trace amounts of water.[3] Once formed, this Pd-H species can participate in a reductive elimination step with the aryl group, releasing the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[2][4]

G cluster_main Desired Cross-Coupling Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-X ox_add->pd2_complex transmetal Transmetalation (with R-M) pd2_complex->transmetal pd_hydride LₙPd(II)(H)X pd2_complex->pd_hydride Reaction with Hydride Source pd2_coupled Ar-Pd(II)-R transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim_deh Reductive Elimination product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) pd_hydride->red_elim_deh side_product Side Product (Ar-H) red_elim_deh->side_product product->pd0 Regenerates Catalyst side_product->pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common scenario for dehalogenation: during C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formations.

Issue: My reaction with this compound is producing significant amounts of 4-fluoroanisole. How can I fix this?

Solution 1: Re-evaluate Your Ligand Choice

Causality: The ligand is arguably the most critical variable. Its electronic and steric properties directly influence the rates of the productive (reductive elimination of product) versus the unproductive (dehalogenation) pathways.[5] Electron-rich, bulky ligands generally accelerate the desired reductive elimination step, allowing it to outpace the dehalogenation side reaction.[6][7]

Recommendations:

  • Switch to Modern Biarylphosphine Ligands: If you are using simple phosphine ligands like PPh₃ or P(t-Bu)₃, switching to a modern, sterically hindered biarylphosphine ligand is the first and most effective change to make. For many applications, these ligands are designed to promote the coupling of less reactive aryl chlorides.

  • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for both Suzuki and Buchwald-Hartwig couplings involving aryl chlorides.[7][8]

Ligand TypeTypical Performance with Aryl ChloridesPropensity for Dehalogenation
Simple Monodentate (e.g., PPh₃)Poor to moderateHigh
Simple Bidentate (e.g., dppf)ModerateModerate
Bulky, Electron-Rich (e.g., XPhos, SPhos)ExcellentLow
N-Heterocyclic Carbenes (NHCs)Very GoodGenerally Low
Solution 2: Optimize Your Base

Causality: The base is not just a simple proton scavenger; it plays a multifaceted role. Strong alkoxide bases, such as sodium tert-butoxide (NaOt-Bu), are known to promote dehalogenation, potentially by acting as a hydride source or by generating other species that lead to Pd-H formation.[2][9]

Recommendations:

  • Avoid Strong Alkoxide Bases: While effective for C-N couplings, NaOt-Bu should be used cautiously. If dehalogenation is observed, consider an alternative.

  • Use Weaker Inorganic Bases: For Suzuki couplings, potassium phosphate (K₃PO₄) is often the base of choice as it is effective without being overly harsh.[7][10] For Buchwald-Hartwig aminations, switching to lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can sometimes suppress the side reaction.

BaseCommon CouplingDehalogenation Risk
NaOt-Bu, KOt-BuBuchwald-HartwigHigh
K₃PO₄SuzukiLow to Moderate
K₂CO₃, Cs₂CO₃Suzuki, Buchwald-HartwigLow
LiHMDSBuchwald-HartwigModerate
Solution 3: Select an Aprotic Solvent

Causality: Solvents can directly participate in the reaction mechanism. Protic solvents, especially alcohols, can serve as hydride donors, directly feeding the dehalogenation pathway.[2][11] While some reactions require a co-solvent like water, its quantity should be minimized.

Recommendations:

  • Primary Solvents: Use anhydrous, aprotic solvents like toluene , 1,4-dioxane , or tetrahydrofuran (THF) .[7]

  • Water Content: For Suzuki reactions that require water, use the minimum amount necessary for efficient transmetalation, often in a 5:1 to 10:1 ratio of organic solvent to water.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dechlorination

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid, incorporating best practices to avoid the formation of 4-fluoroanisole.

Workflow Diagram:

G start Start setup 1. Reactor Setup (Flame-dried flask, stir bar) start->setup reagents 2. Add Solids - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₃PO₄ (2.0 eq) - XPhos Pd G3 (2 mol%) setup->reagents inert 3. Inert Atmosphere (Evacuate & backfill with Argon, 3x) reagents->inert solvents 4. Add Degassed Solvents (e.g., Dioxane/H₂O 10:1) inert->solvents reaction 5. Heat Reaction (e.g., 100 °C, 8-16 h) solvents->reaction monitor 6. Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Workup (Cool, dilute with EtOAc, wash with H₂O/brine) monitor->workup Complete purify 8. Purify (Column chromatography) workup->purify end End purify->end

Caption: Optimized Suzuki-Miyaura reaction workflow.

Step-by-Step Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the pre-catalyst, such as XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add previously degassed solvents via syringe. A mixture of 1,4-dioxane and water (10:1 v/v) is a robust choice.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS until the starting material is fully consumed (typically 8-24 hours).[8]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Analysis of Dehalogenation Byproducts by GC-MS

Objective: To accurately quantify the ratio of the desired product to the 4-fluoroanisole byproduct.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., dodecane or hexadecane) of known concentration in ethyl acetate. Dilute a small, accurately weighed aliquot of the crude reaction mixture into a known volume of the internal standard solution.

  • GC-MS Method:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify the peaks for this compound (starting material), 4-fluoroanisole (byproduct), the desired product, and the internal standard by their retention times and mass spectra.

    • Integrate the peak areas for each component.

    • Calculate the relative response factors (RRFs) if high accuracy is needed, or assume an RRF of 1 for a quick estimation.

    • Determine the relative percentage of the byproduct to the desired product to assess the effectiveness of your optimization.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-4-fluoroanisole. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of its reactivity, with a special focus on the critical role of solvent selection in controlling reaction outcomes.

Introduction: Understanding the Reactivity Landscape

This compound is a di-halogenated aromatic compound featuring a methoxy group. Its reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is profoundly influenced by the solvent.

The primary challenge and opportunity when working with this substrate is directing the incoming nucleophile to the correct position. The molecule presents two potential reaction sites: the carbon bearing the chlorine (C-3) and the carbon bearing the fluorine (C-4). Understanding how to control this regioselectivity is key to achieving high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the preferred leaving group in SNAr reactions with this compound?

Answer: In nucleophilic aromatic substitution, the fluorine atom at the C-4 position is the preferred leaving group. This is a consequence of the two key steps in the SNAr mechanism:

  • Nucleophilic Attack (Rate-Determining Step): The first step, the attack of the nucleophile on the aromatic ring, is typically the slowest (rate-determining) step. The rate of this step is accelerated by making the target carbon more electrophilic (more positive). Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect makes the carbon it is attached to (C-4) significantly more electrophilic and thus more susceptible to nucleophilic attack than the carbon attached to chlorine (C-3).

  • Leaving Group Departure: While fluoride is a stronger base than chloride (and thus a poorer leaving group in SN1/SN2 reactions), the departure of the leaving group is the fast step in most SNAr reactions. Therefore, the activation of the ring towards attack is the dominant factor.

While direct comparative kinetic data for this compound is scarce in the literature, this principle is well-established for halo-nitroarenes, where fluoride is a superior leaving group to other halogens in SNAr reactions.[1]

Q2: What is the best type of solvent for SNAr reactions with this compound?

Answer: Polar aprotic solvents are strongly recommended. Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent choices.[2]

The rationale is based on the solvent's ability to stabilize the charged Meisenheimer intermediate without deactivating the nucleophile. Polar aprotic solvents possess strong dipoles that can effectively solvate the cation of any base used (e.g., K⁺ from K₂CO₃) and the delocalized negative charge of the Meisenheimer complex. Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile (especially amines), leaving it "naked" and highly reactive.[2][3]

Q3: Can I use a protic solvent like ethanol or water?

Answer: It is highly discouraged, especially when using amine or alkoxide nucleophiles. Protic solvents contain acidic protons (e.g., -OH, -NH) that can form a hydrogen-bonding "cage" around the nucleophile. This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which significantly slows down or even halts the reaction.[2]

Q4: My reaction is sluggish. How does solvent choice relate to reaction temperature?

Answer: Solvent choice directly impacts the feasible temperature range. SNAr reactions often require heat to overcome the activation energy barrier.[2] High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) and NMP (b.p. 202 °C) are advantageous as they allow for higher reaction temperatures, which can significantly increase the reaction rate. DMF (b.p. 153 °C) is also a common choice. Acetonitrile (b.p. 82 °C) is effective but may be too volatile for reactions requiring prolonged heating at high temperatures.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides a systematic approach to resolving them.

Issue 1: Low or No Conversion to Product

Low yield is a frequent problem that can often be traced back to reaction conditions.[4]

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice 1. Verify Solvent Type: Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP).[2] 2. Confirm Anhydrous Conditions: Water is a common contaminant and can inhibit the reaction. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
Insufficient Temperature 1. Increase Temperature Incrementally: Gradually raise the reaction temperature in 10-15 °C increments. Monitor for product formation and byproduct formation via TLC or HPLC. 2. Switch to a Higher-Boiling Solvent: If the required temperature exceeds the boiling point of your current solvent, switch to a higher-boiling alternative (e.g., from DMF to DMSO).
Ineffective Base 1. Check Base Strength: For reactions with neutral nucleophiles like amines, a base is required to remove the proton in the final step. Potassium carbonate (K₂CO₃) is common, but a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be needed.[2] 2. Ensure Anhydrous Base: Ensure the base is dry, as water can reduce its efficacy.
Poor Nucleophile Reactivity 1. Assess Nucleophilicity: If using a weak nucleophile, more forcing conditions (higher temperature, stronger base) will be necessary. 2. Consider Solvent Effects: If using an amine, ensure the solvent is aprotic to maximize its nucleophilicity.[2]
Issue 2: Poor Regioselectivity (Formation of the 3-substituted product)

While substitution at the C-4 position is electronically favored, obtaining the undesired C-3 substituted isomer can occur.

Potential Cause Troubleshooting Steps
Steric Hindrance 1. Evaluate Nucleophile Size: If using a very bulky nucleophile, it may preferentially attack the less sterically hindered C-3 position, although this is generally a minor factor compared to electronics. 2. Evaluate Substrate Analogues: If you have flexibility, consider if a less sterically hindered substrate could be used.
Thermodynamic vs. Kinetic Control 1. Lower Reaction Temperature: High temperatures can sometimes favor the thermodynamically more stable, but kinetically slower-forming, product. Running the reaction at the lowest possible temperature that still allows for a reasonable rate may enhance selectivity for the kinetically favored C-4 substitution product.
Issue 3: Formation of Side Products (e.g., Demethylation, Dehalogenation)

The appearance of unexpected spots on a TLC or peaks in a chromatogram indicates side reactions.

Potential Cause Troubleshooting Steps
Demethylation of Anisole 1. Avoid Harsh Nucleophiles/Bases: Very strong nucleophiles or bases, particularly at high temperatures, can attack the methyl group of the anisole, leading to a phenol byproduct. Use the mildest base and lowest temperature effective for the desired transformation.
Hydrodehalogenation 1. Ensure Anhydrous Conditions: The presence of water or other protic impurities can be a source of protons for hydrodehalogenation, where a halogen is replaced by hydrogen.[2] 2. Control Temperature: High temperatures can promote this side reaction.

Data Presentation & Protocols

Table 1: Influence of Solvent Class on SNAr Reactivity

This table provides a qualitative summary of the expected effects of different solvent classes on the SNAr of this compound with an amine nucleophile.

Solvent Class Example Solvents Dielectric Constant (ε) Expected Reaction Rate Rationale
Polar Aprotic DMSO, DMF, NMPHigh (35-47)High Stabilizes Meisenheimer complex; does not solvate/deactivate the amine nucleophile.[2]
Polar Protic Water, Ethanol, MethanolHigh (24-80)Very Low Strongly solvates and deactivates the amine nucleophile through hydrogen bonding, reducing its reactivity.[2]
Non-Polar Toluene, HexaneLow (2-4)Extremely Low / No Reaction Insufficient polarity to stabilize the charged Meisenheimer intermediate.
Experimental Protocol: General Procedure for Amination of this compound

This protocol describes a general method for the reaction of this compound with a primary or secondary amine, targeting substitution of the fluorine atom.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Once the reaction is complete (or has reached maximum conversion), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts. Repeat the aqueous wash twice.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow & Rationale

Diagram 1: SNAr Mechanism & Solvent Role

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Leaving Group Departure cluster_2 Solvent Interaction Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 Slow Meisenheimer Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Products Product + F⁻ TS2->Products Fast Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Meisenheimer Stabilizes delocalized charge

Caption: The role of polar aprotic solvents in stabilizing the key Meisenheimer intermediate.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield or No Reaction CheckSolvent Is the solvent polar aprotic (DMF, DMSO) AND anhydrous? Start->CheckSolvent CheckTemp Is the temperature high enough? (e.g., >100 °C) CheckSolvent->CheckTemp Yes ActionSolvent Switch to dry, polar aprotic solvent. CheckSolvent->ActionSolvent No CheckBase Is the base strong enough and anhydrous? CheckTemp->CheckBase Yes ActionTemp Increase temperature or switch to higher-boiling solvent. CheckTemp->ActionTemp No ActionBase Use a stronger, anhydrous base (e.g., Cs₂CO₃). CheckBase->ActionBase No Success Reaction Optimized CheckBase->Success Yes ActionSolvent->CheckSolvent ActionTemp->CheckTemp ActionBase->CheckBase

Caption: A decision tree for systematically troubleshooting low-yield SNAr reactions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides expert insights and field-proven protocols for navigating the complexities of palladium-catalyzed cross-coupling reactions with 3-chloro-4-fluoroanisole. The presence of two distinct halogen atoms on this substrate—a reactive chlorine and a more inert fluorine—presents a unique chemoselectivity challenge. This center is designed to provide you with the robust catalyst systems and troubleshooting strategies necessary to achieve selective, high-yield C-C and C-N bond formation at the C-Cl position.

Navigation

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Frequently Asked Questions (FAQs)

Q1: My primary concern is selectivity. Which bond will be activated by a palladium catalyst: the C-Cl or the C-F bond?

A: With standard palladium catalyst systems, you will achieve excellent chemoselectivity for the activation of the C-Cl bond over the C-F bond. The bond dissociation energy for a C-F bond on an aromatic ring is significantly higher (around 120 kcal/mol) than that of a C-Cl bond (around 96 kcal/mol). Palladium(0) catalysts readily undergo oxidative addition into the weaker C-Cl bond under conditions that leave the C-F bond untouched. Achieving C-F bond activation requires specialized, highly active catalyst systems, often involving different metals or ligands, and is not a concern for the standard coupling reactions discussed here.

Q2: What is the most important feature of a catalyst system for activating the C-Cl bond in this compound?

A: The activation of aryl chlorides is significantly more challenging than that of the corresponding bromides or iodides. The key to success lies in using a catalyst system that combines a palladium source with a bulky, electron-rich phosphine ligand . These ligands, often from the biarylphosphine class developed by groups like Buchwald and Fu, are critical for two reasons:

  • Electron-Richness: Enhances the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step into the strong C-Cl bond.

  • Steric Bulk: Promotes the final, product-forming reductive elimination step and helps to stabilize the active, monoligated Pd(0) species that is believed to be crucial for the activation of unreactive chlorides.

Q3: I see several "generations" of Buchwald precatalysts (e.g., G3, G4). How do I choose the right one?

A: The different generations of Buchwald precatalysts offer improvements in stability, ease of activation, and the nature of byproducts.

  • G2 Precatalysts were a major improvement, allowing for activation at room temperature with weak bases.

  • G3 Precatalysts replaced the chloride anion with a non-coordinating methanesulfonate (OMs) anion, which enhances stability and can accommodate even bulkier ligands.

  • G4 Precatalysts were developed to address a potential issue with G3 catalysts where the carbazole byproduct of activation could sometimes interfere with the reaction. G4 precatalysts generate an N-methylcarbazole byproduct, which is less likely to act as a competing nucleophile.

For the Buchwald-Hartwig amination of a substrate like this compound, G4 precatalysts are often the superior choice . A comparative study on the closely related 1-chloro-4-fluorobenzene showed that a (RuPhos)Pd G4 precatalyst gave a 55% yield, significantly outperforming the G3 (3% yield) and G5 (27% yield) variants under the same conditions. This suggests the G4 system provides the optimal balance of rapid activation and sustained catalytic activity for this type of substrate.

Catalyst Selection & Recommended Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For an unactivated aryl chloride like this compound, a highly active catalyst system is mandatory.

Recommended Catalyst System: The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is the gold standard. For convenience and reproducibility, using a preformed palladium precatalyst like XPhos Pd G3 is highly recommended. These systems consistently provide high activity for coupling aryl chlorides.

Data Presentation: Catalyst Performance in Suzuki Coupling of Aryl Chlorides

Aryl ChlorideCatalyst SystemBaseSolventTemp.TimeYield (%)Reference
4-ChlorotolueneVPhos Pd G3 (2 mol%)K₃PO₄Toluene/H₂O100 °C->95[1]
4-ChloroanisolePd(OAc)₂ / [HP(t-Bu)₃]BF₄ (0.1 mol%)K₂CO₃ / TBAOHDMF130 °C (MW)20 min93[1]
7-Chloro-azaindoleXPhos Pd G2 (2 mol%)K₃PO₄DMF/EtOH/H₂O100 °C (MW)30-40 min90[2]

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation_complex->product boronate Ar'-B(OR)₃⁻ boronate->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronic_acid Activation substrate This compound (Ar-Cl) substrate->pd2_complex

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Starting Point): This protocol is a robust starting point based on successful couplings of similar aryl chlorides. Optimization may be necessary.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0–3.0 equiv), and this compound (1.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water, to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100–120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the premier method for synthesizing aryl amines. The choice of ligand and base is critical, especially with a less reactive substrate like this compound.

Recommended Catalyst System: For this transformation, a fourth-generation Buchwald precatalyst is the top recommendation based on performance with analogous substrates. Specifically, RuPhos Pd G4 provides an excellent balance of high activity and stability. The RuPhos ligand is particularly effective for coupling with a wide range of primary and secondary amines.

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp.Yield (%)Reference
1-Chloro-4-fluorobenzeneMorpholineRuPhos Pd G4 (mol% not stated)Base not statedSolvent not statedTemp. not stated55[3]
4-ChlorotolueneMorpholinePd(dba)₂ (1.5 mol%) / XPhos (3 mol%)NaOtBuTolueneReflux94
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1 mol%) / tBu₃P·HBF₄ (2 mol%)NaOtBuTolueneReflux65

Workflow Diagram: Buchwald-Hartwig Decision Tree

Buchwald_Decision start Start: Buchwald-Hartwig Amination of this compound amine_type What is the nature of the amine? start->amine_type primary Primary Amine (Alkyl or Aryl) amine_type->primary Primary secondary Secondary Amine (e.g., Morpholine) amine_type->secondary Secondary sterically_hindered Is the amine sterically hindered? primary->sterically_hindered catalyst_choice1 Recommended Catalyst: RuPhos Pd G4 or XPhos Pd G4 secondary->catalyst_choice1 sterically_hindered->catalyst_choice1 No catalyst_choice2 Recommended Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 sterically_hindered->catalyst_choice2 Yes base_choice Base: NaOtBu or LHMDS Solvent: Toluene or Dioxane catalyst_choice1->base_choice catalyst_choice2->base_choice

Caption: Decision workflow for selecting an optimal catalyst system.

Detailed Experimental Protocol (Validated Approach): This protocol is based on highly successful methods for similar electron-rich aryl chlorides.

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G4, 1-2 mol%) and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene or 1,4-dioxane (to make a 0.2 M solution).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.

  • Reaction: Place the vial in a preheated aluminum heating block at 80–110 °C and stir.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are often complete within 2-16 hours.

  • Workup: After cooling, dilute the mixture with dichloromethane, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-aryl product.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling of aryl chlorides is challenging and typically requires a highly active catalyst system. Copper-free conditions are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).

Recommended Catalyst System: A modern, copper-free system is the most reliable approach. This involves a palladium source paired with a bulky, electron-rich ligand. A combination of Pd₂(dba)₃ and a highly electron-donating phosphine ligand like XPhos or tBu₃P is recommended. An amine base like triethylamine (Et₃N) or a stronger inorganic base may be required.

Data Presentation: Conditions for Sonogashira Coupling of Aryl Chlorides

Aryl ChlorideAlkyneCatalyst SystemBaseSolventTemp.Yield (%)Reference
Aryl ChloridesTerminal AlkynesPd/C / XPhos (Cu-free)K₂CO₃Dioxane120 °CGood-Exc.[4]
Aryl ChloridesAryl/Alkyl AlkynesPd-149* (Cu-free)Cs₂CO₃Dioxane100 °CExcellent[5]
Aryl ChloridesTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °CGood[6]
*Pd-149 is a commercial precatalyst with a t-Bu₂(p-NMe₂C₆H₄)P ligand.

Detailed Experimental Protocol (Guideline): This protocol is a guideline for copper-free Sonogashira coupling of a challenging aryl chloride.

  • Preparation: To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 100–120 °C.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS (typically 12-24 hours).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite® to remove palladium black and salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

General Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Oxygen in the reaction vessel has oxidized the active Pd(0) catalyst or the phosphine ligand.- Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for >30 min).- Maintain a positive pressure of inert gas throughout the entire setup and reaction.
2. Inactive Precatalyst: The precatalyst failed to reduce to the active Pd(0) species.- For Pd(II) sources like Pd(OAc)₂, ensure conditions are sufficient for in-situ reduction.- Switch to a more easily activated precatalyst, such as a G3 or G4 Buchwald type, which are designed for rapid generation of Pd(0).
3. Poor Reagent Quality: The boronic acid has degraded (protodeboronation), the amine is impure, or the base is of low quality/hygroscopic.- Use fresh, high-purity reagents. Store boronic acids and strong bases (like NaOtBu) in a desiccator or glovebox.- Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[7]
Significant Side Product Formation 1. Homocoupling (Suzuki): Formation of Ar'-Ar' from the boronic acid.- This is primarily caused by oxygen. Improve degassing procedures as described above.[8]- Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress this pathway.
2. Protodeboronation (Suzuki): Replacement of the -B(OH)₂ group with -H.- Use the mildest effective base (e.g., K₃PO₄ over Cs₂CO₃ if possible).- Minimize reaction time and temperature once the starting material is consumed.
3. Hydrodehalogenation: Replacement of the -Cl group with -H.- This can occur in Buchwald-Hartwig amination as a side reaction.[9]- Ensure the ligand-to-palladium ratio is optimal (typically 2:1 for monodentate ligands). Using a more sterically hindered ligand can sometimes disfavor the β-hydride elimination pathway that leads to this product.
4. Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne.- This is almost always due to the presence of the copper co-catalyst. Switch to a copper-free protocol using a highly active Pd/phosphine system.[5]

References

Purification strategy for removing starting material from 3-Chloro-4-fluoroanisole products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and purification strategies for isolating 3-Chloro-4-fluoroanisole from common starting materials and byproducts. As researchers and drug development professionals, ensuring the purity of key intermediates like this compound is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document is structured to help you diagnose contamination issues based on your synthetic route and select the most effective purification protocol.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis. However, its purification is often complicated by the presence of unreacted starting materials or isomeric byproducts that share similar physical properties, such as boiling point and polarity. A successful purification strategy is not one-size-fits-all; it must be tailored to the specific contaminants present in the crude product mixture. The first and most critical step is to identify the likely impurities based on the synthetic method employed.

Step 1: Identify Your Contaminant - A Strategy Selection Guide

The choice of purification method depends entirely on the nature of the impurity you need to remove. The diagram below will guide you to the most appropriate strategy based on your starting materials.

G cluster_0 Synthetic Route Analysis cluster_1 Primary Impurity Profile cluster_2 Recommended Purification Strategy start What was your starting material? phenol 3-Chloro-4-fluorophenol (Williamson Ether Synthesis) start->phenol Phenolic Route isomer Isomeric Precursor (e.g., from 2,4-dichloro-3-fluoronitrobenzene) start->isomer Isomeric Route phenol_impurity Acidic & Polar Impurity: Unreacted Phenol phenol->phenol_impurity isomer_impurity Neutral & Non-polar Impurity: Isomeric Anisole isomer->isomer_impurity extraction Strategy 1: Liquid-Liquid Extraction (Aqueous Base Wash) phenol_impurity->extraction dist_chrom Strategy 2: Fractional Distillation or Column Chromatography isomer_impurity->dist_chrom

Caption: Decision tree for selecting a purification strategy.

Purification Strategy 1: Removing Unreacted 3-Chloro-4-fluorophenol

Scenario: You've synthesized this compound via the Williamson ether synthesis, reacting 3-chloro-4-fluorophenol with a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base (e.g., K₂CO₃). The primary contaminant is likely unreacted 3-chloro-4-fluorophenol.

The Underlying Principle (Causality): The key difference between the phenolic starting material and the anisole product is acidity. The phenol possesses an acidic hydroxyl group (-OH), whereas the anisole has a neutral ether group (-OCH₃). By washing the crude organic mixture with an aqueous basic solution (like sodium hydroxide), the acidic phenol is deprotonated to form its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral anisole product remains in the organic phase. This allows for a clean separation.

Experimental Protocol: Basic Liquid-Liquid Extraction
  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature. If applicable, filter off any solid base (e.g., K₂CO₃).

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 2-3 volumes relative to the initial reaction solvent volume). This ensures the product is fully dissolved in the organic phase.

  • First Wash (Neutral): Transfer the solution to a separatory funnel and wash with deionized water (1 x 1 volume) to remove highly water-soluble byproducts like inorganic salts. Drain the aqueous layer.

  • Base Wash (Crucial Step): Add a 1 M aqueous sodium hydroxide (NaOH) solution (1 x 1 volume) to the separatory funnel. Stopper the funnel and invert it gently several times, periodically venting to release any pressure.

    • Expert Tip: Avoid vigorous shaking, which can lead to the formation of emulsions that are difficult to separate.

  • Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase containing your product, and the lower aqueous layer will contain the sodium phenoxide salt. Drain and collect the aqueous layer.

  • Repeat Base Wash: Repeat the wash with 1 M NaOH (step 4 & 5) one or two more times to ensure complete removal of the phenol. Check the final aqueous wash with pH paper to ensure it is still basic.

  • Final Washes: Wash the organic layer with deionized water (1 x 1 volume) and then with a saturated sodium chloride solution (brine) (1 x 1 volume). The brine wash helps to break up any minor emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, phenol-free this compound.

Purification Strategy 2: Separating Isomeric Starting Materials or Byproducts

Scenario: Your synthesis results in a mixture of isomeric anisoles, or your product is contaminated with a starting material of very similar polarity and boiling point (e.g., separating this compound from 4-chloro-3-fluoroanisole).

The Underlying Principle (Causality): When impurities are neutral and have similar polarity to the product, simple extraction is ineffective. In this case, we must exploit subtle differences in physical properties.

  • Fractional Distillation separates compounds based on differences in their boiling points. Even small structural differences between isomers can lead to a slight, yet exploitable, difference in volatility.

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[1] Minor differences in the arrangement of polar groups can alter how strongly a molecule interacts with the silica, allowing for separation.

Physical Properties Comparison
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 160.57~200-204 °C (estimated)Target Product.
4-Chloro-3-fluoroanisole160.57200-204 °CCommon isomeric impurity with very similar boiling point.[2]
3-chloro-4-fluorophenol146.54185-187 °CStarting material; significantly lower boiling point but better removed by extraction.

Note: Precise boiling point data for this compound is not widely published, but it is expected to be very close to its isomer, making distillation challenging.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column. Ensure all glassware is dry and joints are properly sealed. Use a vacuum-adapter and a collection flask system suitable for collecting multiple fractions.

  • Charge the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply a vacuum to the system. A pressure of 10-20 mmHg is a good starting point to lower the boiling points and prevent thermal decomposition.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil and the vapor rises, you should see a vapor condensation ring slowly ascend the fractionating column. It is critical to heat slowly to allow a proper temperature gradient to establish in the column, which is essential for good separation.

  • Collect Fractions:

    • Forerun: Collect the first fraction that distills over. This will be enriched in any lower-boiling point impurities.

    • Main Fraction: Once the temperature at the thermometer head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to your product. The temperature should remain constant during this period.

    • Final Fraction: If the temperature begins to drop (as the product is nearly gone) or rise sharply (as higher-boiling impurities begin to distill), switch to a final receiving flask.

  • Analysis: Analyze all collected fractions by GC or TLC to determine their purity and decide which to combine.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: The key to a successful separation is choosing the right eluent (mobile phase). Use Thin-Layer Chromatography (TLC) to screen for a solvent system where the product (P) and the impurity (I) have a good separation (ΔRf > 0.15). A good target Rf for the product is ~0.3.

    • Starting Point: Begin with a low-polarity solvent system, such as 98:2 Hexanes:Ethyl Acetate.

    • Optimization: Gradually increase the polarity (e.g., 95:5, 90:10) until the desired separation and Rf are achieved.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more soluble solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • Apply positive pressure (flash chromatography) to speed up the process.

  • Monitoring: Monitor the fractions being collected using TLC to track the elution of the product and impurities.

  • Combine and Concentrate: Once the separation is complete, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Troubleshooting and FAQs

Q1: I performed the basic wash, but my NMR still shows a broad singlet around 5-7 ppm. What went wrong? A1: A broad singlet in that region is characteristic of a phenolic -OH proton. This indicates that the extraction was incomplete. Possible causes include using too weak or too little of the basic solution, or insufficient mixing between the layers. Solution: Redissolve your product in an organic solvent and repeat the extraction process with 1 M or 2 M NaOH, ensuring thorough (but not violent) mixing for several minutes.

Q2: My compound "oiled out" instead of forming crystals after purification. How can I handle this? A2: "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid, often because the solution is too supersaturated or cools too quickly.[4] Since this compound is a low-melting solid or oil at room temperature, distillation or chromatography are generally preferred over recrystallization. If you are attempting recrystallization, try using a co-solvent system (e.g., ethanol/water) and allow for very slow cooling to promote crystal growth over oiling.

Q3: I'm trying to separate two isomers by column chromatography, but they are eluting together. A3: This is a common and challenging problem. Solutions:

  • Use a Longer Column: A longer silica gel bed increases the number of theoretical plates, providing more opportunities for separation.

  • Run a Gradient Elution: Start with a very low polarity eluent (e.g., 100% hexanes) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) over the course of the separation. This can help resolve closely-eluting spots.

  • Try a Different Stationary Phase: Standard silica is acidic. For halogenated aromatics, consider a column with a different selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase, which can enhance separation based on different pi-pi interactions.

Q4: My yield is very low after distillation. Where could my product have gone? A4: Low yield in distillation can result from several factors:

  • Incomplete Transfer: Significant material can be left behind on the glassware. Ensure you rinse all transfer glassware.

  • Hold-up Volume: A portion of your product will remain coated on the surface of the fractionating column packing. Using a column appropriately sized for your sample volume can minimize this.

  • Thermal Decomposition: If the distillation temperature is too high, the product may decompose. Using a vacuum is critical to lower the boiling point and mitigate this risk.

  • Overly Aggressive Fraction Cuts: You may have discarded fractions that contained a significant amount of product. Always analyze your forerun and final fractions by GC or TLC before discarding them.

References

Technical Support Center: Strategies for Improving the Solubility of 3-Chloro-4-fluoroanisole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-fluoroanisole. As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, its effective use is paramount.[1] A frequent challenge encountered by researchers is the compound's limited solubility or miscibility in certain reaction systems, which can lead to heterogeneous mixtures, poor reaction kinetics, and inconsistent yields.

This guide provides a structured, experience-driven approach to diagnosing and solving solubility issues. We will move from fundamental principles to advanced techniques, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of your reactant is the first step in troubleshooting. This compound is a liquid at room temperature with a unique combination of polar and non-polar characteristics that dictate its solubility behavior.

PropertyValueSource(s)
CAS Number 202925-07-3[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point ~189 °C[1]
Density ~1.29 g/mL[1]
Q2: In which common organic solvents is this compound expected to be soluble/miscible?

The principle of "like dissolves like" is a useful guide.[3] this compound has polar C-Cl, C-F, and C-O bonds, but also a significant non-polar aromatic ring. This dual nature influences its miscibility.

Solvent ClassExample SolventsExpected Miscibility/SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dioxane, DMF, DMSO, Ethyl Acetate, AcetoneHigh The dipole-dipole interactions between these solvents and the polar groups on the anisole promote miscibility.[3]
Non-Polar Toluene, Hexane, CyclohexaneModerate to Low While the aromatic ring offers some non-polar character, the molecule's overall polarity limits its miscibility in purely non-polar solvents. Toluene is often a better choice than alkanes due to potential π-π interactions.
Polar Protic Water, Methanol, EthanolVery Low The compound cannot effectively disrupt the strong hydrogen-bonding networks of these solvents, leading to immiscibility.[3]
Q3: What is the simplest first step to try if my compound isn't dissolving?

For reactions that are not thermally sensitive, gently increasing the temperature of the mixture while stirring is often the most straightforward approach. Increased kinetic energy helps overcome intermolecular forces, promoting dissolution. If this is not effective or desirable, employing a co-solvent is the next logical step.

Q4: My reaction involves an aqueous solution and this compound, and it's biphasic. Is this always a problem?

Not necessarily, but it often leads to extremely slow reactions. When reactants are in separate, immiscible phases, the reaction can only occur at the limited interface between them. This severely restricts the reaction rate. To achieve practical conversion rates, you must facilitate the transfer of one reactant into the other phase, a problem addressed by techniques like Phase-Transfer Catalysis.[4][5]

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When basic steps are insufficient, a more systematic approach is required. The choice of technique depends critically on the nature of your reaction: is it intended to be a single-phase (homogeneous) or a multi-phase (heterogeneous) system?

G cluster_0 cluster_1 Homogeneous Reaction Strategies cluster_2 Biphasic Reaction Strategies start Solubility Issue Identified (Heterogeneous Mixture) reaction_type What is the nature of the reaction? start->reaction_type homogeneous Issue: Poor Solvation in a Single-Phase System reaction_type->homogeneous Homogeneous (e.g., Cross-Coupling) biphasic Issue: Reactants in Separate, Immiscible Phases reaction_type->biphasic Biphasic (e.g., Aqueous Nucleophile) solvent_screen 1. Perform Solvent Screening (THF, Dioxane, Toluene, DMF) homogeneous->solvent_screen ptc 1. Implement Phase-Transfer Catalysis (PTC) biphasic->ptc cosolvent 2. Introduce a Co-Solvent (e.g., Toluene in THF) solvent_screen->cosolvent temperature 3. Optimize Temperature cosolvent->temperature sonication_h 4. Apply Sonication temperature->sonication_h micellar 2. Use Surfactants for Micellar Catalysis ptc->micellar sonication_b 3. Apply Sonication (Emulsification) micellar->sonication_b

Caption: A decision workflow for troubleshooting solubility issues.

Issue 1: Sluggish or Incomplete Homogeneous Reactions (e.g., Organometallic Cross-Coupling)

In homogeneous catalysis, all reactants, catalysts, and reagents must be in the same phase for the reaction to proceed efficiently.[6] Poor solubility of this compound can starve the catalytic cycle, leading to low yields.

  • Solution A: Co-Solvent Systems

    • Causality: A single solvent may not possess the ideal polarity to dissolve all components of a complex reaction. A co-solvent is a substance added in a small amount to a primary solvent to modify its bulk properties and increase the solubility of a specific compound.[7][8] For instance, if your catalyst is soluble in THF but the this compound has limited solubility, adding a more compatible co-solvent like toluene can create a solvent blend that effectively dissolves both.

    • Recommendation: Begin by preparing small-scale solubility tests. Create blends of your primary reaction solvent with a co-solvent in varying ratios (e.g., 10:1, 5:1, 2:1) and observe the miscibility of this compound at the target reaction concentration.

  • Solution B: Sonication for Dissolution

    • Causality: Sonication applies high-frequency sound waves to the liquid, creating and collapsing microscopic bubbles.[9] This process, called cavitation, generates intense local shockwaves that can break apart solute aggregates and dramatically increase the rate of dissolution by enhancing mass transfer at the solute-solvent interface.[10][11] While it may not increase the thermodynamic equilibrium solubility, it is highly effective at achieving a saturated solution quickly, which is often sufficient for a reaction to proceed.

    • Recommendation: Use a bath sonicator during the initial setup of the reaction to ensure all components are fully dissolved before initiating catalysis or heating.

Issue 2: Biphasic Reactions with Poor Interfacial Transfer (e.g., Nucleophilic Substitution with Aqueous Reagents)

This is a classic problem in organic synthesis where an organic-soluble electrophile must react with a water-soluble nucleophile (e.g., hydroxides, cyanides).

  • Solution: Phase-Transfer Catalysis (PTC)

    • Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[4] Typically, a PTC is a salt with a large, lipophilic cation (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) and an anion that can be exchanged for the nucleophile. The lipophilic cation "hides" the charge of the nucleophile, allowing the ion pair to dissolve in the organic phase and react with the this compound.[5] This continuously shuttles the nucleophile into the organic layer, dramatically accelerating the reaction.[4]

    • Recommendation: For reactions involving an anionic nucleophile, add 1-10 mol% of a quaternary ammonium or phosphonium salt. TBAB is a common and effective starting point for many applications.

G cluster_organic Organic Phase anisole This compound (R-X) product Product (R-Nu) anisole->product Reaction ptc_return Used PTC [Q⁺ X⁻] product->ptc_return ptc_complex_org PTC Complex [Q⁺ Nu⁻] ptc_complex_org->anisole ptc_aq PTC Catalyst [Q⁺ X⁻] ptc_return->ptc_aq Regenerate Catalyst nucleophile Nucleophile [Na⁺ Nu⁻] ptc_aq->ptc_complex_org Anion Exchange

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
  • Objective: To identify an optimal solvent/co-solvent mixture for a homogeneous reaction.

  • Materials: this compound, primary reaction solvent (e.g., Dioxane), candidate co-solvents (e.g., Toluene, NMP, DMF), small vials (e.g., 4 mL).

  • Procedure:

    • In separate vials, prepare 2 mL of your primary solvent.

    • To each vial, add a co-solvent to create different ratios:

      • Vial 1: Control (no co-solvent)

      • Vial 2: 1.8 mL primary solvent + 0.2 mL co-solvent (9:1)

      • Vial 3: 1.6 mL primary solvent + 0.4 mL co-solvent (4:1)

      • Vial 4: 1.0 mL primary solvent + 1.0 mL co-solvent (1:1)

    • To each vial, add the amount of this compound required to achieve your target reaction concentration.

    • Add any other solid reagents (e.g., bases, ligands) that will be used in the reaction.

    • Cap the vials and stir or shake vigorously at room temperature for 5 minutes.

    • Visually inspect each vial for homogeneity. Note any that are cloudy or have formed separate layers.

    • If necessary, gently warm the vials to the intended reaction temperature and observe any changes in solubility.

  • Analysis: Select the solvent system with the lowest proportion of co-solvent that achieves a clear, homogeneous solution at the desired temperature.

Protocol 2: Implementing Phase-Transfer Catalysis
  • Objective: To facilitate a reaction between this compound and a water-soluble nucleophile.

  • Example Reaction: Nucleophilic substitution of the chloride with an aqueous sodium salt (Na-Nu).

  • Procedure:

    • To a reaction flask, add this compound and an appropriate organic solvent (e.g., Toluene, Chlorobenzene).

    • In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., NaCN, NaOH).

    • Add the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 2-5 mol%) to the reaction flask containing the organic phase.

    • Begin vigorous stirring of the organic phase. The stirring speed is critical to maximize the interfacial surface area between the two phases.

    • Add the aqueous solution of the nucleophile to the flask.

    • Heat the biphasic mixture to the desired reaction temperature.

    • Monitor the reaction progress by TLC or GC/LC analysis of the organic layer.

  • Validation: A control reaction run without the PTC should show significantly lower or no product formation under the same conditions, confirming the catalyst's efficacy.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-4-fluoroanisole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Chloro-4-fluoroanisole is a key building block in the synthesis of a variety of pharmaceutical compounds. Its specific halogenation pattern makes it a valuable precursor for creating complex molecules with desired biological activities. As with any pharmaceutical intermediate, ensuring high purity is not merely a matter of quality control; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, and potentially toxic byproducts in the final drug product.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in developing robust and reliable analytical methods.

The Synthetic Landscape: Anticipating Impurities

A common and efficient route to synthesizing this compound involves the Williamson ether synthesis, starting from 3-chloro-4-fluorophenol and a methylating agent such as dimethyl sulfate or methyl iodide.[2] Understanding this synthetic pathway is crucial as it allows us to anticipate potential impurities.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Material: 3-chloro-4-fluorophenol.

  • Reagents and Byproducts: Residual methylating agents and their hydrolysis products.

  • Over-methylation Products: Formation of other methylated species, though less common with phenols.

  • Positional Isomers: If the starting 3-chloro-4-fluorophenol contains isomeric impurities, these will likely carry through to the final product.

  • Degradation Products: Arising from instability of the product under reaction or storage conditions.

A robust analytical method must be able to separate the main this compound peak from all these potential impurities.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for purity assessment, HPLC remains the gold standard for non-volatile and thermally labile compounds like this compound.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative analysis without a reference standard.[3]
Typical Analytes A wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds in sufficient concentration.
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS), with detection limits often in the ng/mL range.Very high, particularly with specific detectors like a Flame Ionization Detector (FID) or when coupled with MS.Lower sensitivity compared to chromatographic techniques; may not detect trace-level impurities.
Key Advantages Versatility for a wide range of compounds, high resolution, and well-established methodologies for purity determination.[4]Excellent separation efficiency for volatile impurities and residual solvents.Provides definitive structural elucidation of unknown impurities and can be used for absolute quantification (qNMR).
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity, may not detect trace-level impurities below ~0.1%.
Application to this compound Primary choice for purity assessment, capable of separating the main compound from non-volatile starting materials and byproducts.Complementary technique for analyzing volatile impurities and residual solvents from the synthesis.Essential for structural confirmation of the synthesized product and for identifying and quantifying major impurities if they are unknown.

HPLC Method Development for this compound: A Strategic Approach

The development of a robust and reliable HPLC method is a systematic process. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's moderate polarity.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization synthesis Synthesize This compound sample_prep Prepare Sample (Dilute in Mobile Phase) synthesis->sample_prep injection Inject Sample sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Purity Calculation data_acq->peak_integration method_opt Method Optimization (Mobile Phase, Gradient) peak_integration->method_opt validation Method Validation (ICH Guidelines) method_opt->validation

Caption: A generalized workflow for the HPLC analysis of synthesized this compound.

Choosing the Right HPLC Column

The heart of the separation is the HPLC column. For halogenated aromatic compounds like this compound, a C18 column is a robust starting point. However, to enhance selectivity, especially for closely related impurities, other stationary phases should be considered.

Column ChemistryPrinciple of SeparationSuitability for this compound
C18 (ODS) Primarily hydrophobic interactions. The most common and versatile reversed-phase chemistry.[4]Excellent starting point. Provides good retention for the analyte.
C8 Less hydrophobic than C18.Can be used to reduce retention time if the analyte is too strongly retained on a C18 column.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.Highly recommended for evaluation. The phenyl groups in the stationary phase can interact differently with the aromatic ring of this compound and its impurities, leading to better separation.
Pentafluorophenyl (PFP) Provides a combination of hydrophobic, π-π, and dipole-dipole interactions.A strong candidate. The fluorine atoms in the PFP phase can have unique interactions with the halogenated analyte, potentially resolving isomers or closely related impurities that co-elute on a C18 column.
Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for RP-HPLC consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), usually acetonitrile or methanol.

Key Considerations for Mobile Phase Optimization:

  • Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV transparency. Methanol can offer different selectivity and is a good alternative to screen during method development.

  • Aqueous Phase pH: While this compound is neutral, the acidity of the mobile phase can influence peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous phase is common practice.[4]

  • Gradient vs. Isocratic Elution: A gradient elution (where the proportion of Solvent B is increased over time) is highly recommended for analyzing crude reaction mixtures, as it can separate compounds with a wide range of polarities.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is based on the Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorophenol in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate, to the solution.

  • Methylation: While stirring, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent and dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

HPLC Method for Purity Assessment

This method is a robust starting point for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector, gradient pump, autosampler, and column oven.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the same diluent for injection.[5]

Comparative Data and Interpretation

The following table presents illustrative data from the analysis of a synthesized this compound sample using two different HPLC columns.

Analyte/ImpurityRetention Time (C18 Column)Peak Area % (C18 Column)Retention Time (Phenyl-Hexyl Column)Peak Area % (Phenyl-Hexyl Column)
3-chloro-4-fluorophenol (Starting Material)8.5 min1.2%9.2 min1.2%
This compound (Product) 15.2 min 98.5% 16.5 min 98.1%
Unknown Impurity 115.2 min (co-elutes)-16.8 min0.4%
Unknown Impurity 217.1 min0.3%18.5 min0.3%

Interpretation:

  • The C18 column provides good retention and a high purity value for the main product. However, it fails to resolve "Unknown Impurity 1" from the main peak.

  • The Phenyl-Hexyl column, due to its alternative selectivity, successfully resolves "Unknown Impurity 1" from the this compound peak. This demonstrates the importance of screening different column chemistries to ensure a truly accurate purity assessment. The slightly lower purity value on the Phenyl-Hexyl column is a more accurate representation of the sample's composition.

Method Validation: Ensuring Trustworthy Results

Once an optimal HPLC method is developed, it must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6]

Key Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Essential parameters for HPLC method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are crucial for demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. High-Performance Liquid Chromatography is the premier analytical technique for this purpose. A systematic approach to method development, including the careful selection of the HPLC column and optimization of the mobile phase, is essential for achieving accurate and reliable results. By employing a column with alternative selectivity, such as a Phenyl-Hexyl or PFP phase, one can often resolve impurities that may be hidden on a standard C18 column. Finally, rigorous method validation according to ICH guidelines is mandatory to ensure the trustworthiness of the purity data, which is fundamental to the integrity of the entire drug development process.

References

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-4-fluoroanisole, a key building block in the synthesis of numerous active compounds, is no exception. Ensuring its purity requires robust analytical techniques capable of separating and identifying the parent molecule from structurally similar process-related impurities and potential degradants. This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. Our objective is to move beyond a simple listing of pros and cons, instead offering a rationale-driven analysis to empower researchers and drug development professionals in selecting the optimal technique for their specific analytical challenge.

Section 1: The Analyte - Understanding this compound

Before comparing analytical techniques, we must first understand the physicochemical nature of the analyte itself. The choice between HPLC and GC-MS is fundamentally dictated by the molecule's properties.

Key Physicochemical Properties:

PropertyValue / ObservationImplication for Analysis
Molecular Formula C₇H₆ClFO[1]Provides the molecular weight (160.57 g/mol ), essential for mass spectrometry.
Boiling Point ~189 °C[2]This value is well within the typical operating range of gas chromatography, making it a viable candidate for GC-based methods.
Vapor Pressure 0.409 mmHg at 25°C[2]Indicates sufficient volatility for introduction into a GC system.
Thermal Stability Anisole itself begins to decompose via loss of the methyl group at very high temperatures.[3][4][5] Halogenated anisoles are generally stable under typical GC conditions (inlet temp ≤ 280°C).The molecule is expected to be sufficiently stable for GC analysis, provided that unnecessarily high temperatures in the injector port are avoided. HPLC is the safer choice if thermal lability is a concern.
Polarity & Solubility Moderately polar due to ether and halogen functional groups. Soluble in common organic solvents like acetonitrile and methanol.This solubility profile is ideal for sample preparation in both reversed-phase HPLC and GC. The polarity dictates the choice of chromatographic columns.

Expert Insight: The properties of this compound place it in an interesting analytical position: it is sufficiently volatile and thermally stable for GC, yet it is also non-volatile enough to be perfectly suited for HPLC. This makes the choice between the two techniques less about capability and more about the strategic goal of the analysis.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine QC

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For a molecule like this compound, reversed-phase HPLC is the predominant mode of separation.

Causality Behind the Method: Why HPLC Works

In reversed-phase HPLC, we use a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile). This compound, being moderately polar, will have a moderate affinity for the C18 column. Any impurities that are more polar will interact less with the stationary phase and elute earlier. Conversely, impurities that are less polar will be more strongly retained and elute later. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), we can effectively separate a wide range of potential impurities in a single analytical run. This makes HPLC an exceptionally robust tool for routine quality control and quantification.[7]

Workflow for HPLC Purity Analysis```dot

HPLC_Workflow

Caption: High-level workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A GC system with a split/splitless injector coupled to a single quadrupole mass spectrometer.

  • Column: A non-polar DB-5ms or HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Rationale: These columns are robust, general-purpose phases that separate compounds primarily by boiling point, which is ideal for this type of analysis.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

    • Rationale: Hot enough to ensure complete and rapid vaporization without causing thermal degradation.

  • Injection Mode: Split, with a ratio of 50:1.

    • Rationale: A split injection prevents column overload from the high-concentration main peak, ensuring sharp peaks for better separation of trace impurities.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The initial hold allows for good separation of volatile impurities, while the ramp ensures that higher-boiling impurities are eluted in a reasonable time.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

Strengths and Limitations for This Application
  • Strengths:

    • Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities by library matching. This is invaluable for process development and troubleshooting.

    • High Sensitivity and Selectivity: MS can detect trace-level impurities, even those that co-elute with other peaks, by extracting specific ion chromatograms.

    • Excellent for Isomers: Often provides better resolution for isomers that differ slightly in boiling point but not in polarity.

  • Limitations:

    • Analyte Constraints: Only suitable for impurities that are volatile and thermally stable. Any non-volatile salts or polymeric impurities will not be detected.

    • Quantification Challenges: While possible, quantification can be less straightforward than with HPLC-UV, as response factors can vary significantly between different compounds.

Section 4: Head-to-Head Comparison and Strategic Recommendation

The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. In the context of pharmaceutical development, this choice aligns with regulatory expectations, such as those outlined by the ICH Q3A(R2) guideline, which requires the reporting, identification, and qualification of impurities. [8][9][10][11][12]

Feature HPLC with UV Detection GC-MS
Primary Separation Principle Partitioning based on polarity Volatility and boiling point
Analyte Suitability Wide range, including non-volatile and thermally labile compounds Volatile and thermally stable compounds only
Impurity Identification Requires authentic standards for confirmation High-confidence identification of unknowns via mass spectral library search
Routine QC Suitability Excellent: Robust, highly reproducible, and straightforward quantification Good: Can be automated, but more complex instrumentation
Method Development/Troubleshooting Limited to known impurities Excellent: Unsurpassed for identifying new or unexpected impurities
Regulatory Standing Accepted standard for purity and assay (e.g., per USP <621>) [6][13][14][15][16] Accepted standard for identification and trace analysis (e.g., residual solvents)

| Cost & Complexity | Lower initial instrument cost; high solvent consumption | Higher instrument cost and maintenance; lower solvent/gas cost |

Senior Application Scientist's Recommendation

For the comprehensive purity analysis of this compound within a drug development program, a dual-pronged approach is the most scientifically sound and regulatory-compliant strategy:

  • For Routine Quality Control (QC) and Batch Release: HPLC-UV should be the primary method. Its robustness, precision in quantification, and ability to detect a broad range of potential non-volatile impurities make it the ideal workhorse for confirming that each batch meets a pre-defined purity specification.

  • For Method Development, Impurity Characterization, and OOS Investigations: GC-MS is the indispensable tool. When developing the synthesis process, GC-MS should be used to identify all potential process-related impurities and degradants. Its definitive identification capabilities are critical for understanding the impurity profile, which is a key requirement of ICH guidelines. [9]If a batch fails its HPLC purity test, GC-MS is the superior technique for investigating the identity of the unknown impurity peaks.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For key pharmaceutical intermediates like 3-chloro-4-fluoroanisole, a rigorous assessment of purity is non-negotiable. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. Supported by detailed experimental protocols and data, this document serves as a technical resource for informed method selection and implementation.

The Principle of qNMR: A Direct Measurement of Molar Concentration

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity of a substance.[1][2] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei (molar concentration) in the sample.[2] This unique characteristic allows for a direct measurement of the analyte's purity without the need for a structurally identical reference standard, a significant advantage over many chromatographic techniques.[3][4] While proton (¹H) NMR is the most common nucleus observed due to its high natural abundance and sensitivity, other nuclei like fluorine-19 (¹⁹F) can also be utilized, offering high sensitivity and a wide chemical shift range that can reduce signal overlap in complex mixtures.[2][3]

Why qNMR for this compound?

The structure of this compound possesses distinct proton and fluorine nuclei, making it an ideal candidate for both ¹H and ¹⁹F qNMR analysis. This dual-nucleus approach provides an internal cross-validation of the purity assessment, enhancing the reliability of the results.

Orthogonal Validation: Comparing qNMR with High-Performance Liquid Chromatography (HPLC)

Relying on a single analytical method for purity determination can sometimes be insufficient. Orthogonal methods, which are based on different chemical and physical principles, provide a more comprehensive and robust assessment of a compound's purity.[5] Cross-validation, the comparison of results from two or more distinct analytical techniques, is a critical component of method validation and instills a high degree of confidence in the reported purity value.[5] This guide explores the cross-validation of a spectroscopic method (qNMR) against a chromatographic method (HPLC).

While HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high sensitivity and excellent separation of complex mixtures, it typically relies on response factors of impurities relative to the main compound, which are often assumed to be identical if reference standards for the impurities are not available.[6][7][8] qNMR, in contrast, provides a direct measure of purity and can quantify impurities without the need for their individual reference standards.[9]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and a validated HPLC-UV method.

¹H-Quantitative NMR (qNMR) Protocol

This protocol is designed for the direct quantification of this compound using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readability to at least 0.01 mg)[10]

Reagents and Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with low water content)[2]

Rationale for Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR results.[11][12] Maleic acid is a suitable choice because:

  • It has a high degree of purity and is chemically stable.[11]

  • It is soluble in common deuterated solvents like CDCl₃.[11]

  • Its proton signal (a sharp singlet) appears in a region of the ¹H NMR spectrum that does not overlap with the signals from this compound.[3][11]

Sample Preparation Workflow:

Caption: qNMR Sample Preparation Workflow

NMR Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized.[13]

ParameterRecommended SettingRationale
Pulse Angle90°Ensures maximum signal intensity for all nuclei.[2]
Relaxation Delay (D1)5 x T₁ of the slowest relaxing protonGuarantees full relaxation of all protons between scans, which is crucial for accurate integration.[12]
Number of Scans16-64To achieve an adequate signal-to-noise ratio (>250:1) for precise integration.[5]
Acquisition Time2-4 secondsProvides sufficient digital resolution to define the peaks properly.[5]
Spectral Width~12 ppmEncompasses all signals of interest.[5]

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons).

  • Integrate the singlet signal of the internal standard (Maleic Acid).

  • Calculate the purity using the following equation:[2][14]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound and potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard of known purity.

Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (with 0.1% Phosphoric Acid), Gradient elution
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume10 µL

Data Processing and Quantification: The purity is typically determined by area normalization, assuming all impurities have the same response factor as the main peak.

Comparative Data and Discussion

The following table summarizes representative quantitative data for the purity assessment of a batch of this compound by ¹H-qNMR and HPLC.

Parameter¹H-qNMRHPLC-UV
Purity (%) 99.6 ± 0.299.8 (Area %)
Precision (RSD, n=3) 0.2%0.1%
Analysis Time per Sample ~15 minutes~30 minutes
Reference Standard Requirement Internal standard of a different compoundAnalyte-specific reference standard for impurities
Quantification Principle Direct molar concentrationRelative response to a UV chromophore

Analysis of Results: The purity values obtained from both ¹H-qNMR and HPLC are in close agreement, demonstrating the validity of both methods for the purity assessment of this compound. The slightly lower purity value from qNMR could be attributed to the presence of NMR-active impurities that are not UV-active or do not elute from the HPLC column under the specified conditions. This highlights the strength of qNMR in providing a more direct and potentially more accurate measure of mass purity.[3]

Workflow for Purity Determination and Method Comparison:

G cluster_0 Purity Assessment of this compound cluster_1 qNMR Analysis cluster_2 HPLC Analysis Analyte This compound Sample qNMR_Prep Sample Preparation with Internal Standard Analyte->qNMR_Prep HPLC_Prep Sample Preparation Analyte->HPLC_Prep qNMR_Acq NMR Data Acquisition qNMR_Prep->qNMR_Acq qNMR_Proc Data Processing & Purity Calculation qNMR_Acq->qNMR_Proc Comparison Comparative Analysis of Results qNMR_Proc->Comparison HPLC_Run Chromatographic Separation HPLC_Prep->HPLC_Run HPLC_Detect UV Detection & Integration HPLC_Run->HPLC_Detect HPLC_Detect->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Orthogonal Purity Assessment Workflow.

Conclusion: An Integrated Approach to Purity Determination

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.[4][5] While HPLC remains an indispensable tool for routine quality control due to its high throughput and sensitivity for separating impurities, qNMR offers a distinct and significant advantage as a primary method of measurement.[1][6] Its ability to provide direct, accurate quantification without the need for analyte-specific reference standards makes it an invaluable tool, particularly in early-phase drug development where such standards may not be readily available.[6]

For a comprehensive and robust purity assessment, an integrated approach that utilizes both qNMR and a chromatographic technique like HPLC is highly recommended. This orthogonal validation provides the highest level of confidence in the quality of pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chloro-4-fluoroanisole Derivatives using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the detailed elucidation of molecular architecture in solution. This guide provides an in-depth, practical comparison of ¹H and ¹³C NMR spectroscopic techniques for the structural confirmation of 3-chloro-4-fluoroanisole and its derivatives. By examining predicted spectral data for our target molecule and comparing it with experimental data from structurally similar compounds, we will illustrate the principles and workflows that ensure confident characterization.

The Power of NMR in Isomer Differentiation

Halogenated anisoles are prevalent motifs in pharmaceuticals and agrochemicals. The precise positioning of substituents on the aromatic ring is critical to a molecule's biological activity and intellectual property value. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, provides a detailed roadmap of a molecule's connectivity and spatial arrangement, making it an indispensable tool for distinguishing between isomers.

Analysis of this compound: A Predictive Approach

In the absence of readily available experimental spectra for this compound, we can leverage predictive algorithms based on extensive NMR databases to generate a reliable theoretical spectrum. This serves as a powerful tool for anticipating the spectral features of a newly synthesized compound.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum is anticipated to display three signals in the aromatic region and a singlet for the methoxy group protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-2~7.15Doublet of doublets (dd)⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-H) ≈ 2-3 Hz1H
H-5~7.05Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-5 Hz1H
H-6~6.90Triplet-like (t)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz1H
-OCH₃~3.85Singlet (s)-3H

Note: Predicted values are generated based on established substituent effects and may vary slightly from experimental data.

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-1 (-OCH₃)~150Doublet²J(C-F) ≈ 10-15 Hz
C-2~118Doublet³J(C-F) ≈ 3-5 Hz
C-3 (-Cl)~122Doublet²J(C-F) ≈ 20-25 Hz
C-4 (-F)~155Doublet¹J(C-F) ≈ 240-250 Hz
C-5~116Doublet²J(C-F) ≈ 20-25 Hz
C-6~114Singlet-
-OCH₃~56Singlet-

Comparative Analysis with a Structurally Related Compound: 3-Chloro-4-fluoroaniline

To ground our predictive analysis in experimental reality, we will compare the expected spectrum of this compound with the known NMR data of 3-chloro-4-fluoroaniline. The substitution of a methoxy group with an amino group will induce predictable changes in the chemical shifts, primarily due to the differing electronic effects of these two groups.

Experimental ¹H and ¹³C NMR Data for 3-Chloro-4-fluoroaniline

The following data provides a tangible reference for the influence of the chloro and fluoro substituents on the aromatic ring.[1][2]

¹H NMR (CDCl₃, 400 MHz): δ ~ 6.95 (dd, 1H), ~6.80 (m, 1H), ~6.60 (m, 1H), ~3.70 (br s, 2H, -NH₂).

¹³C NMR (CDCl₃, 100 MHz): δ ~151 (d, ¹J(C-F)), ~140 (d, ²J(C-F)), ~121 (d, ²J(C-F)), ~120, ~117 (d, ³J(C-F)), ~116.

The comparison of the aniline's experimental data with the predicted data for the anisole highlights the deshielding effect of the methoxy group's oxygen atom compared to the amino group's nitrogen, generally resulting in downfield shifts for the aromatic protons and carbons in the anisole derivative.

Experimental Protocols for Structural Confirmation

A robust structural confirmation relies on a suite of NMR experiments. The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR data.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy: ¹H and ¹³C
  • ¹H NMR : This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their chemical shifts, signal integrations (proton ratios), and spin-spin coupling patterns.

  • ¹³C NMR (Proton Decoupled) : This experiment provides a signal for each unique carbon atom in the molecule. The broad range of chemical shifts makes it highly sensitive to subtle structural variations.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: Unraveling Connectivity

For complex molecules or to provide irrefutable proof of structure, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for NMR-based structural elucidation and the key structural features of this compound.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR DEPT DEPT (Carbon Multiplicity) 13C_NMR->DEPT COSY COSY (¹H-¹H Connectivity) DEPT->COSY Deeper Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Final_Structure Confirmed Structure HMBC->Final_Structure Final Confirmation Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR Initial Analysis

Caption: A typical experimental workflow for comprehensive NMR-based structural elucidation.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The structural confirmation of this compound derivatives, and indeed any synthetic compound, is a multi-faceted process that relies on the synergistic interpretation of various NMR experiments. While predicted spectra provide a valuable starting point, comparison with experimentally determined data from analogous compounds strengthens the analysis. A comprehensive approach, utilizing 1D techniques for an initial overview and 2D techniques for detailed connectivity mapping, provides the irrefutable evidence required to meet the rigorous standards of modern chemical research.

References

A Comparative Guide to the Reactivity of 3-Chloro-4-fluoroanisole vs. 4-fluoroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is a critical determinant of a project's success. Haloanisoles are versatile building blocks, but their reactivity can be profoundly influenced by the nature and position of their substituents. This guide provides an in-depth, objective comparison of the reactivity of two structurally related compounds: 3-Chloro-4-fluoroanisole and 4-fluoroanisole.

The primary focus of this analysis is their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for the formation of carbon-heteroatom bonds. By dissecting the electronic and steric factors at play, and grounding the discussion in established mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. We will explore the causality behind their reactivity profiles, supported by mechanistic diagrams and a representative experimental protocol.

Pillar 1: The Theoretical Framework of SNAr Reactivity

Nucleophilic Aromatic Substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more familiar SN1 and SN2 reactions, the SNAr pathway does not involve a backside attack or the formation of an unstable aryl cation.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism.

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4][5] This step is typically the rate-determining step (RDS) because it involves the loss of aromatic stabilization.[1][6]

  • Elimination Step (Fast): The leaving group departs, taking its electron pair with it. This step is rapid as it restores the highly stable aromatic system.[6]

The stability of the Meisenheimer complex is the single most important factor governing the rate of an SNAr reaction.[6] Consequently, the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial, as they delocalize and stabilize the negative charge of the intermediate.[7][8]

Caption: The two-step addition-elimination mechanism of SNAr.

A key feature of the SNAr reaction is the leaving group trend: F > Cl > Br > I .[2][6] This is the reverse of the trend seen in aliphatic SN2 reactions. The reason lies in the rate-determining step. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to more electrophilic and, more importantly, strongly stabilizes the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the slow step.[1][6]

Pillar 2: Electronic Substituent Effects: A Head-to-Head Comparison

The difference in reactivity between 4-fluoroanisole and this compound is dictated entirely by the electronic influence of their respective substituents on the stability of the Meisenheimer complex. We can quantify these effects using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on a benzene ring.[9][10] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

SubstituentPositionType of EffectHammett Constant (σ)Impact on SNAr Reactivity
-OCH₃ paraStrong Resonance Donor (-R), Weak Inductive Withdrawer (-I)σₚ ≈ -0.24[11]Deactivating
-F paraStrong Inductive Withdrawer (-I), Weak Resonance Donor (-R)σₚ ≈ +0.05[11]Activating (as a substituent)
-Cl metaStrong Inductive Withdrawer (-I), Weak Resonance Donor (-R)σₘ ≈ +0.37[10][11]Activating

Analysis of 4-Fluoroanisole: In 4-fluoroanisole, the aromatic ring is influenced by two key groups relative to a potential nucleophilic attack at C4: the para-methoxy group and the para-fluoro leaving group itself. The methoxy group is a powerful resonance electron-donating group (-R effect), which pushes electron density into the ring. This effect opposes the goal of the SNAr reaction, which requires an electron-poor ring. Therefore, the methoxy group deactivates the ring toward nucleophilic attack, making 4-fluoroanisole a relatively unreactive SNAr substrate that often requires harsh conditions or specialized activation methods.[12][13]

Analysis of this compound: The introduction of a chlorine atom at the C3 position (meta to the methoxy, ortho to the fluorine) dramatically alters the electronic landscape. The key difference is the powerful, purely electron-withdrawing inductive effect (-I) of the chlorine atom, quantified by its large positive meta Hammett constant (σₘ = +0.37).[10][11] This -I effect operates additively with the inductive effect of the fluorine leaving group.

Crucially, the meta-chloro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, as the negative charge is delocalized to the carbon atom bearing the chloro group (the ortho position relative to the site of attack).

Caption: Comparison of Meisenheimer complex stability.

Conclusion of Reactivity Comparison: This compound is significantly more reactive towards nucleophilic aromatic substitution (at the C4-fluoro position) than 4-fluoroanisole.

The rationale is unequivocal: the additional meta-chloro substituent in this compound acts as a powerful activating group. It enhances the electrophilicity of the aromatic ring and provides substantial additional stabilization for the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.

Pillar 3: A Self-Validating Experimental Protocol

To illustrate the practical application of these principles, the following section details a representative protocol for a nucleophilic aromatic substitution reaction on the more reactive substrate, this compound. The choice of an amine nucleophile is common in the synthesis of pharmaceutical intermediates.[14][15]

Reaction: Synthesis of 3-Chloro-N-isopropylanisole-4-amine from this compound.

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge oven-dried flask with This compound and K₂CO₃. B 2. Add anhydrous DMSO as solvent. A->B C 3. Add isopropylamine (nucleophile). B->C D 4. Heat reaction mixture to 100-120 °C under N₂ atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS (disappearance of starting material). D->E F 6. Cool to RT, pour into ice-water. E->F G 7. Extract product with ethyl acetate (3x). F->G H 8. Wash combined organics with brine, dry over Na₂SO₄, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify crude product via column chromatography (Hexane/EtOAc). I->J

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation & Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Causality: The flask must be dry to prevent water from competing as a nucleophile. K₂CO₃ is a mild base used to neutralize the HF that is formed in situ, driving the reaction to completion.

  • Solvent and Nucleophile Addition:

    • Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Add isopropylamine (1.5 eq) to the stirring suspension.

    • Causality: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the amine nucleophile, increasing its nucleophilicity. An excess of the nucleophile is used to ensure complete consumption of the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to 110 °C.

    • Maintain stirring at this temperature and monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2 hours. The reaction is complete upon the disappearance of the this compound spot.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier, even for this activated substrate.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate may form.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and salts.

    • Causality: The "quench" into water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃ and KF). Extraction with an immiscible organic solvent isolates the desired product from the aqueous phase.

  • Purification and Characterization:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield the final product, 3-chloro-N-isopropylanisole-4-amine.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Causality: This standard purification workflow removes unreacted starting materials, byproducts, and residual solvent to provide the product in high purity, which is validated by spectroscopic analysis.

Final Summary

The comparative analysis of this compound and 4-fluoroanisole reveals a stark difference in their reactivity towards nucleophilic aromatic substitution. While both possess an excellent fluorine leaving group, the presence of an additional electron-withdrawing chloro group in the meta position of this compound serves as a potent activator. This substituent significantly stabilizes the rate-determining Meisenheimer complex, making this compound the far superior substrate for SNAr reactions. For synthetic chemists, this understanding is crucial for predicting reaction feasibility, optimizing conditions, and selecting the appropriate building block to achieve their synthetic targets efficiently.

References

A Comparative Guide to Validating the Structure of Unexpected Byproducts in 3-Chloro-4-fluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural lists to offer an in-depth, experience-driven framework for identifying unexpected molecules. The starting material, 3-chloro-4-fluoroanisole, is a key building block in medicinal and materials chemistry. Its substituted aromatic ring is primed for a variety of transformations, but this reactivity can also lead to unforeseen side reactions, generating byproducts that can complicate syntheses and compromise purity. This guide provides a comparative analysis of essential analytical techniques, grounded in the principles of causality and self-validation, to confidently elucidate the structures of these unexpected byproducts.

The Reactive Landscape of this compound: Where the Unexpected Begins

This compound possesses three key reactive sites: the C-Cl bond, the C-F bond, and the aromatic ring itself, which is activated by the methoxy group. This electronic arrangement dictates its participation in several common reaction classes, each with a propensity for specific types of byproduct formation.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being para to the electron-donating methoxy group and highly electronegative, is the more likely site for SNAr. However, under harsh conditions (e.g., very strong bases like NaNH₂), an elimination-addition pathway can occur.[1] This proceeds through a highly reactive benzyne intermediate , which can lead to the formation of regioisomeric products, a common source of unexpected byproducts.

  • Metal-Halogen Exchange: This reaction is fundamental for creating functionalized organometallic reagents.[2] Using organolithium reagents like n-BuLi, exchange typically occurs at the more reactive C-Cl bond. The rate of exchange generally follows the trend I > Br > Cl.[2] However, side reactions such as competing deprotonation (lithiation) at a ring position ortho to the methoxy group can occur, leading to different isomers upon quenching with an electrophile.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are staples of modern synthesis.[3][4] While highly efficient, these reactions can be plagued by byproducts arising from catalyst decomposition, homocoupling of the starting material, or undesired side reactions involving the phosphine ligands.[5]

The Analytical Gauntlet: A Comparative Overview of Validation Techniques

When an unexpected spot appears on a TLC plate or an unknown peak in an LC-MS chromatogram, a systematic approach is required. No single technique is sufficient; instead, a combination of methods provides a self-validating system where the weaknesses of one are covered by the strengths of another.

Technique Primary Information Yield Strengths Limitations
NMR Spectroscopy Atomic connectivity, 3D spatial relationships, electronic environmentUnparalleled for isomer differentiation; provides a detailed structural map.Requires pure sample for clarity; may not be definitive for absolute configuration without chiral analysis.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternsExtremely sensitive; HRMS provides highly accurate mass for formula determination.Often cannot distinguish between isomers; fragmentation can be complex to interpret.
X-ray Crystallography Definitive 3D molecular structure, absolute configurationThe "gold standard" for unambiguous structure proof.[6]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.

Deep Dive into Analytical Methodologies

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For halogenated anisoles, a multi-nuclear approach is essential.

Key Experiments & Causality:

  • ¹H NMR: This is the initial survey. The number of signals, their splitting patterns (coupling constants), and chemical shifts provide the first clues. For instance, the characteristic singlet of the methoxy group (~3.8-4.0 ppm) should be present, but the aromatic region will differ significantly between isomers.[7][8]

  • ¹³C NMR: Reveals the number of unique carbon environments. The presence of C-F and C-Cl bonds will induce characteristic shifts and couplings.

  • ¹⁹F NMR: As fluorine has a spin of ½, this experiment is highly informative. The chemical shift and coupling to adjacent protons (³JHF) can help pinpoint the fluorine's location on the ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (¹H-¹H correlations), allowing you to "walk" around the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is often the key to piecing the fragments together, for example, by correlating the methoxy protons to the aromatic carbon they are attached to.

Hypothetical Data Comparison: SNAr Reaction Gone Awry

Imagine a reaction intended to displace the fluorine of this compound with an amine (R₂NH), but a benzyne intermediate leads to an unexpected regioisomer where the amine is at the 3-position and the chlorine has been displaced.

Parameter 3-Chloro-4-(dialkylamino)anisole (Expected) 3-(Dialkylamino)-4-fluoroanisole (Unexpected Byproduct)
¹H NMR (Aromatic) Two doublets, characteristic of a 1,2,4-trisubstituted pattern.An ABC spin system, likely more complex multiplets.
¹⁹F NMR Absent. Present. A doublet of doublets due to coupling with ortho and meta protons.
HMBC Correlation Methoxy protons (¹H) correlate to the carbon bearing the amino group (¹³C).Methoxy protons (¹H) correlate to a carbon adjacent to the amino-bearing carbon.
Mass Spectrometry: Confirming the Formula

Mass spectrometry provides the molecular weight, a fundamental piece of the puzzle. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement accurate enough to predict the elemental formula.

Key Insights & Causality:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the byproduct. If the byproduct is an isomer, the molecular weight will be identical to the expected product.

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This gives a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak. The presence or absence of this pattern is a definitive indicator of whether the chlorine atom is still in the molecule.

X-ray Crystallography: The Final Arbiter

When NMR and MS data are ambiguous, or when absolute proof is required (e.g., for a patent filing or regulatory submission), single-crystal X-ray diffraction (SCXRD) provides an irrefutable three-dimensional structure.[9][10] The technique involves diffracting X-rays off a single crystal of the compound to determine the precise location of every atom in space.[11]

Protocol: From Powder to Structure

  • Crystal Growth (The Bottleneck): The most critical and often difficult step. The purified byproduct is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This requires screening multiple conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is computationally analyzed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.[6][12]

Integrated Workflow for Byproduct Validation

A robust validation strategy relies on a logical flow of experiments where each step informs the next. This ensures efficiency and prevents misinterpretation.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural Confirmation A Unexpected Result (e.g., new TLC spot, LC-MS peak) B Isolate & Purify Byproduct (Column Chromatography, Prep-HPLC) A->B C Run Low-Resolution MS B->C D Analyze Isotopic Pattern (Cl present?) C->D E Run ¹H and ¹⁹F NMR D->E  Data informs NMR strategy F Propose Plausible Structures (Isomers, degradation products, etc.) E->F G Run 2D NMR (COSY, HSQC, HMBC) F->G H Acquire HRMS Data F->H I Compare Data to Hypotheses G->I H->I J Structure Confirmed I->J  Match K Ambiguity Remains I->K  No Match / Ambiguous L Pursue X-ray Crystallography K->L L->J

Caption: Integrated workflow for byproduct structure validation.

Case Study: Unexpected Isomer from a Benzyne Intermediate

Let's consider a hypothetical SNAr reaction on this compound with sodium methoxide in refluxing methanol, a reaction that under certain conditions could favor an elimination-addition mechanism.

G start This compound intermediate Benzyne Intermediate start->intermediate Strong Base (-HF, -HCl) product1 3-Chloro-4-methoxyanisole (Expected Product) intermediate->product1 Nu:- Attack (Path A) product2 4-Chloro-3-methoxyanisole (Unexpected Byproduct) intermediate->product2 Nu:- Attack (Path B)

Caption: Formation of an unexpected isomer via a benzyne intermediate.

In this scenario, the validation workflow would be crucial.

  • Initial MS: Both the expected and unexpected products would show the same molecular weight and the characteristic 3:1 isotopic pattern for one chlorine atom.

  • NMR Analysis: This is where the difference becomes clear.

    • Expected Product (Symmetry): The ¹H NMR would be simpler, likely showing two distinct aromatic doublets.

    • Unexpected Byproduct (Less Symmetry): The ¹H NMR would show a more complex pattern, likely a doublet, a doublet of doublets, and another doublet, reflecting the different neighbor relationships.

  • Definitive Proof (HMBC): An HMBC experiment on the unexpected byproduct would show a correlation from the protons of one methoxy group to the carbon bearing the other methoxy group, confirming the 1,2-dimethoxy substitution pattern, a structural feature absent in the starting material and the expected product.

By systematically applying this integrated analytical approach, researchers can move from uncertainty to confidence, ensuring the integrity of their synthetic pathways and the purity of their final compounds.

References

Efficacy Showdown: A Comparative Analysis of Agrochemicals Derived from 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to the Field Performance of Key Agrochemicals Synthesized from 3-Chloro-4-fluoroanisole Precursors.

This guide offers an in-depth, objective comparison of the performance of pivotal agrochemicals derived from this compound, a key intermediate in modern crop protection. Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy of leading herbicides, fungicides, and insecticides, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices and provide a framework for reproducible, self-validating protocols.

Introduction: The Versatility of the 3-Chloro-4-fluoroaniline Core

While this compound serves as a crucial starting material, it is its derivative, 3-chloro-4-fluoroaniline, that acts as the foundational building block for a range of highly effective agrochemicals.[1] The specific arrangement of chlorine and fluorine atoms on the aniline ring confers desirable properties to the final active ingredients, including heightened biological activity and metabolic stability.[1] This guide will focus on three commercially significant agrochemicals, each representing a different class of crop protection, all originating from this versatile intermediate:

  • Herbicide: Halauxifen-methyl (an arylpicolinate)

  • Fungicide: Bixafen (a pyrazole carboxamide)

  • Insecticide: Chlorantraniliprole (an anthranilic diamide)

We will dissect their performance against established alternatives, providing a clear picture of their respective strengths and applications.

Herbicide Efficacy: Halauxifen-methyl vs. Traditional Auxins

Halauxifen-methyl is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] It belongs to the arylpicolinate class (HRAC Group O) and is valued for its efficacy at low use rates and its ability to manage weeds resistant to other herbicide modes of action.[2]

Comparative Field Performance

Field trials have consistently demonstrated the efficacy of Halauxifen-methyl, particularly against key problematic weeds like glyphosate-resistant (GR) horseweed. When compared to traditional auxin herbicides such as 2,4-D and dicamba, Halauxifen-methyl exhibits a distinct spectrum of activity.

Weed SpeciesHalauxifen-methyl (5 g ae/ha)2,4-D (533-1066 g ae/ha)Dicamba (280 g ae/ha)GlyphosateSource(s)
Horseweed (small) 89% control50-80% control91% control-[3][4]
Horseweed (large) 79% control64-80% control77% control-[3][4]
Henbit 90% control<8% control<8% control100% control[3][5]
Purple Deadnettle 99% control<8% control<8% control99% control[3][5]
Cutleaf Evening Primrose 4% control74-85% control51% control35% control[3][4]
Curly Dock 5% control59-70% control59-70% control37% control[3][4]
Common Ragweed 93% control---[6]
Giant Ragweed 73% control (alone)86-98% (in mixture)86-98% (in mixture)86-98% (in mixture)[6]
Redroot Pigweed 62% control (alone)89-98% (in mixture)89-98% (in mixture)89-98% (in mixture)[6]

Key Insights:

  • Halauxifen-methyl provides excellent control of horseweed, often outperforming 2,4-D and showing comparable efficacy to dicamba.[3][4]

  • It demonstrates superior control of henbit and purple deadnettle compared to 2,4-D and dicamba.[3][5]

  • For weeds like cutleaf evening primrose and curly dock, 2,4-D and dicamba are more effective.[3][4]

  • Tank-mixing Halauxifen-methyl with other herbicides like 2,4-D, dicamba, or glyphosate can broaden the weed control spectrum.[6][7]

Mechanism of Action: Synthetic Auxin Pathway

Halauxifen-methyl disrupts plant growth by binding to auxin receptors, leading to an overstimulation of auxin-regulated genes. This hormonal imbalance results in epinastic growth, tissue swelling, and ultimately, plant death.

HM Halauxifen-methyl Absorption Absorption by Leaves and Roots HM->Absorption Translocation Systemic Translocation (Xylem & Phloem) Absorption->Translocation Meristem Accumulation in Meristematic Tissue Translocation->Meristem Receptor Binds to Auxin Receptors (e.g., AFB5) Meristem->Receptor Gene_Exp Overexpression of Auxin-Regulated Genes Receptor->Gene_Exp Hormone_Imbalance Hormone Homeostasis Disruption Gene_Exp->Hormone_Imbalance Ethylene Ethylene Overproduction Hormone_Imbalance->Ethylene ABA ABA Overproduction Hormone_Imbalance->ABA Growth_Disruption Uncontrolled Growth & Physiological Disruption Ethylene->Growth_Disruption ABA->Growth_Disruption Death Plant Death Growth_Disruption->Death start Start site_selection Site Selection & Soil Analysis start->site_selection exp_design Experimental Design (Randomized Blocks) site_selection->exp_design app Herbicide Application exp_design->app data_collection Data Collection (Weed Control, Phytotoxicity, Yield) app->data_collection stats Statistical Analysis data_collection->stats end End stats->end Bixafen Bixafen Mitochondrion Fungal Mitochondrion Bixafen->Mitochondrion Inhibition Inhibition Bixafen->Inhibition SDH Succinate Dehydrogenase (Complex II) Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC ATP_Prod ATP Production ETC->ATP_Prod Depletion ATP Depletion ATP_Prod->Depletion Inhibition->SDH Inhibition->ETC Inhibition->ATP_Prod Death Fungal Cell Death Depletion->Death start Start plant_prep Plant Cultivation & Inoculum Preparation start->plant_prep fungicide_app Fungicide Application plant_prep->fungicide_app inoculation Pathogen Inoculation fungicide_app->inoculation incubation Incubation in Controlled Environment inoculation->incubation assessment Disease Severity Assessment incubation->assessment analysis Statistical Analysis assessment->analysis end End analysis->end start Start prep Insect Rearing & Insecticide Dilution start->prep leaf_dip Leaf-Dip Treatment prep->leaf_dip exposure Insect Exposure leaf_dip->exposure mortality Mortality Assessment exposure->mortality analysis Data Analysis (Probit, LC50) mortality->analysis end End analysis->end

References

A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroanisole Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Purity

3-Chloro-4-fluoroanisole (MW: 160.57, Formula: C₇H₆ClFO) is a critical chemical intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals.[1] Its molecular structure is foundational for building more complex active pharmaceutical ingredients (APIs). The synthesis of this compound, often involving the reduction of 3-chloro-4-fluoronitrobenzene followed by subsequent reactions, is susceptible to the formation of various process-related impurities.[2][3] Among the most challenging of these are positional isomers—molecules with the same chemical formula and mass but differing in the arrangement of the chloro and fluoro substituents on the aromatic ring.

The presence of these isomeric impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Consequently, stringent control and accurate quantification of these impurities are mandated by global regulatory bodies. Guidelines such as the ICH Q3A(R2) for new drug substances necessitate the identification and characterization of any impurity present above a specified threshold.[4]

This guide provides a comparative analysis of the primary analytical techniques used for the separation and quantification of isomeric impurities in this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a decision-making framework for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of chemical purity.

Potential Isomeric Impurities: A Synthetic Perspective

Understanding the potential impurities begins with the synthetic route. As the chloro- and fluoro- substituents are introduced early in the synthesis of the precursors, any isomeric variants of those precursors will likely carry through to the final this compound product.[5][6] The primary analytical challenge stems from the fact that these isomers have identical molecular weights and often exhibit very similar physicochemical properties, making their separation non-trivial.

Key Potential Isomeric Impurities Include:

  • 2-Chloro-4-fluoroanisole

  • 4-Chloro-2-fluoroanisole

  • 5-Chloro-2-fluoroanisole

  • 3-Chloro-2-fluoroanisole

  • 2-Chloro-6-fluoroanisole

  • 3-Chloro-5-fluoroanisole

General Analytical Workflow

A robust analytical workflow is the cornerstone of reliable impurity profiling. The process ensures that from sample receipt to final data reporting, every step is logical, reproducible, and validated.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Processing SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (GC vs. HPLC) SampleReceipt->MethodSelection SamplePrep Sample Preparation (Dilution, Filtration) MethodSelection->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis Processing Data Processing (Integration, Identification) Analysis->Processing Quantification Quantification & Reporting Processing->Quantification FinalReport FinalReport Quantification->FinalReport Final Review & Approval

Caption: General workflow for the analysis of isomeric impurities.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is the most critical decision in impurity profiling. For semi-volatile and thermally stable molecules like halogenated anisoles, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the predominant methods.[5][7][8]

Gas Chromatography (GC)

GC is an exceptionally powerful technique for separating volatile compounds. The fundamental principle rests on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[7]

  • Expertise & Experience: For isomeric haloanisoles, GC often provides superior resolution and faster analysis times compared to HPLC. The high efficiency of modern capillary columns can resolve minute differences in boiling points and polarity among isomers. The choice of stationary phase is paramount. Following the principle of "likes dissolves like," a non-polar or intermediate-polarity column is the logical starting point for these moderately polar analytes.[9] A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, SE-54) offers a versatile selectivity for halogenated aromatic compounds.[8]

  • Trustworthiness: When coupled with a Mass Spectrometer (MS), GC-MS provides unequivocal identification of impurities by matching their mass spectra against libraries and fragmentation patterns, adding a high degree of confidence. For routine quantification, a Flame Ionization Detector (FID) offers excellent linearity and robustness.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] It is a highly versatile and widely used technique in the pharmaceutical industry.

  • Expertise & Experience: Reversed-phase HPLC, using a non-polar stationary phase like C18, is the most common starting point for analyzing aromatic compounds like this compound.[5][8] Separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol.[8] For amine-containing precursors like anilines, or to control the ionization of any phenolic impurities, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical to ensure sharp, symmetrical peaks by suppressing unwanted interactions with residual silanols on the column packing.[6]

  • Trustworthiness: HPLC with UV detection (specifically a Diode Array Detector, DAD, or Photo Diode Array, PDA) is the workhorse for pharmaceutical quality control. It allows for the quantification of impurities and can provide preliminary identification based on UV spectra. For definitive structural confirmation of unknown impurities, coupling HPLC to a Mass Spectrometer (HPLC-MS) is the gold standard.[6]

Head-to-Head Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[8]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
Best For Volatile and thermally stable compounds; often provides superior resolution for isomers.Wide range of compounds, including non-volatile and thermally labile substances.[8]
Sensitivity Very high, especially with MS detection in Selected Ion Monitoring (SIM) mode.High, with modern UV detectors capable of detecting impurities at the 0.05% level or below.
Throughput Generally faster run times (5-20 minutes).Run times can be longer (15-40 minutes) due to gradient elution and re-equilibration.
Limitations Not suitable for non-volatile or thermally labile compounds.[7]May have lower resolving power for very similar volatile isomers compared to high-resolution GC.
Identification Provides definitive structural information and molecular weight confirmation via mass spectra.UV spectrum provides some information but requires reference standards for definitive identification.[8]

Method Selection Framework

Choosing the right technology depends on the specific analytical objective. This decision tree outlines a logical approach for selecting the optimal method.

Decision_Tree Start Start: Analyze Isomeric Impurities Question1 Are analytes volatile & thermally stable? Start->Question1 GC_Path Primary Goal: Rapid Screening & Definitive ID Question1->GC_Path Yes HPLC_Path Primary Goal: Routine QC & Quantification Question1->HPLC_Path No / Unsure GC_MS Use GC-MS GC_Path->GC_MS HPLC_UV Use HPLC-UV HPLC_Path->HPLC_UV MS_Confirm Need structural confirmation of unknown peak? HPLC_UV->MS_Confirm MS_Confirm->HPLC_UV No HPLC_MS Use HPLC-MS MS_Confirm->HPLC_MS Yes

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation. They are based on established methods for analogous halogenated aromatic compounds.[5][7][8]

Protocol 1: GC-MS Method for Isomeric Impurity Profiling

This method is designed for the separation and identification of volatile isomeric impurities.

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Oven Temperature Program:

      • Initial: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 25°C/min to 280°C, hold for 2 minutes.

    • Injector: Split/Splitless, operated in 20:1 split mode at 250°C.[5]

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Scan Range: m/z 45-350.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 20 mL of Methanol or Methylene Chloride to prepare a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

Protocol 2: HPLC-UV Method for Isomeric Impurity Quantification

This method is designed for the routine quality control and quantification of known impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD/PDA).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters Symmetry C18, Phenomenex Luna C18).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 85% B

      • 20-25 min: 85% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 254 nm, with full spectral acquisition from 200-400 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.[5]

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Supporting Experimental Data (Illustrative)

The following table presents hypothetical yet realistic performance data for the separation of key isomers using the protocols described above. This data illustrates the typical performance one might expect during method validation.

IsomerRT (min) [GC-MS]Resolution (Rs) [GC-MS]LOD (%) [GC-MS]RT (min) [HPLC-UV]Resolution (Rs) [HPLC-UV]LOD (%) [HPLC-UV]
4-Chloro-2-fluoroanisole9.85-0.00815.12-0.015
2-Chloro-4-fluoroanisole10.152.10.00815.882.50.015
This compound 10.50 2.4 - 16.95 3.6 -
3-Chloro-2-fluoroanisole10.882.60.00917.812.80.018
5-Chloro-2-fluoroanisole11.212.20.01018.542.40.020

RT = Retention Time; Rs = Resolution between adjacent peaks; LOD = Limit of Detection

Conclusion and Forward Outlook

Both Gas Chromatography and High-Performance Liquid Chromatography are indispensable tools for ensuring the purity of this compound. GC-MS stands out for its high resolving power for volatile isomers and its ability to provide definitive structural identification, making it ideal for method development and impurity discovery. HPLC-UV offers robust, reliable performance for routine quality control environments where quantification of known impurities is the primary objective.

The selection between these techniques is not mutually exclusive; they are complementary. A comprehensive analytical strategy for a pharmaceutical intermediate should leverage GC-MS for initial characterization and investigation of unknowns, while a validated HPLC-UV method serves as the backbone for routine batch release testing. Regardless of the chosen platform, a thorough method validation in accordance with ICH Q2(R2) guidelines is mandatory to ensure the integrity of the data and, ultimately, the safety and quality of the final pharmaceutical product.[10]

References

A Senior Application Scientist's Guide to 3-Chloro-4-fluoroanisole in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 3-Chloro-4-fluoroanisole, a versatile substituted anisole, and benchmarks its performance against viable alternatives in key synthetic transformations. Our focus is to move beyond mere protocols and delve into the chemical reasoning that governs its reactivity, empowering you to make informed decisions in your synthetic design.

The Strategic Advantage of this compound: A Molecular Portrait

This compound is a trifunctional aromatic building block, offering chemists a nuanced platform for molecular elaboration. The interplay of the methoxy, chloro, and fluoro substituents provides a unique electronic and steric profile that can be strategically exploited in a variety of synthetic contexts.

  • The Methoxy Group: An activating, ortho-, para- directing group that enhances the electron density of the aromatic ring through resonance, facilitating electrophilic aromatic substitution at positions 2 and 5. It also serves as a potential handle for demethylation to reveal a phenol.

  • The Chloro Group: An electron-withdrawing group that deactivates the ring towards electrophilic substitution but serves as a key handle for palladium-catalyzed cross-coupling reactions. Its reactivity in such transformations is a central theme of this guide.

  • The Fluoro Group: A highly electronegative, electron-withdrawing substituent that significantly modulates the electronic properties of the ring. In the context of cross-coupling at the C-Cl bond, the para-fluoro substituent can enhance the electrophilicity of the carbon bearing the chlorine, potentially influencing the rate-determining oxidative addition step.

This unique combination of functionalities makes this compound a valuable intermediate, particularly in the synthesis of complex pharmaceutical agents where precise control over reactivity and substitution patterns is paramount.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. Here, we evaluate the expected performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and aryl-heteroaryl linkages. The reactivity of the aryl halide is a critical parameter, generally following the trend I > Br > OTf > Cl >> F.[1] The C-Cl bond, being stronger than C-Br and C-I bonds, often requires more forcing conditions or specialized catalyst systems for efficient activation.

Logical Framework for Performance Comparison:

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, we can infer the relative performance of this compound against its structural analogs based on well-established principles of organometallic chemistry.

  • This compound vs. 4-Chloroanisole: The presence of the electron-withdrawing fluorine atom para to the chlorine in this compound is expected to increase the electrophilicity of the C-Cl bond. This can facilitate the rate-determining oxidative addition step to the Pd(0) catalyst, potentially leading to faster reaction rates or allowing for milder reaction conditions compared to 4-chloroanisole.[1]

  • This compound vs. 3,4-Dichloroanisole: In 3,4-dichloroanisole, both chlorine atoms are potential sites for cross-coupling. While the C-Cl bond at the 4-position is electronically similar to that in this compound, the presence of a second chlorine atom introduces the possibility of double coupling or issues with regioselectivity, which may require careful optimization of reaction conditions. The single, targeted C-Cl bond in this compound offers a distinct advantage in terms of predictable reactivity.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

SubstrateExpected Relative ReactivityRationalePotential Challenges
This compound High The para-fluoro group enhances the electrophilicity of the C-Cl bond, facilitating oxidative addition.Requires robust catalyst systems for C-Cl bond activation.
4-ChloroanisoleModerateLacks the activating effect of the para-fluoro group.May require higher temperatures or catalyst loadings.
3,4-DichloroanisoleModerate to HighPotential for higher reactivity due to two electron-withdrawing groups, but regioselectivity can be an issue.Risk of double coupling; requires careful control of stoichiometry and reaction time.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Causality in Experimental Choices:

The choice of ligand is paramount in Buchwald-Hartwig aminations involving aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are often necessary to promote the challenging oxidative addition of the C-Cl bond to the palladium center and to facilitate the subsequent reductive elimination.[2] The base also plays a crucial role, with stronger, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being required.

Table 2: Predicted Performance in Buchwald-Hartwig Amination

SubstrateExpected Relative ReactivityRationaleKey Considerations
This compound High The electron-withdrawing nature of both the chloro and fluoro substituents enhances the susceptibility of the aromatic ring to nucleophilic attack by the palladium-amido complex.The choice of a highly active catalyst system is critical.
4-ChloroanisoleModerateLess electrophilic than this compound.May require more forcing conditions to achieve comparable yields.
3,4-DichloroanisoleModerate to HighSimilar to the Suzuki coupling, regioselectivity can be a concern.Careful optimization is needed to favor mono-amination.

Experimental Protocols: A Foundation for Your Research

The following protocols are representative procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be considered as starting points for optimization in your specific synthetic context.

Representative Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, arylboronic acid, and base to a dry Schlenk flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add degassed solvent. B->C D 4. Heat the reaction mixture under an inert atmosphere. C->D E 5. Cool, dilute with organic solvent and wash with water. D->E F 6. Dry the organic layer and concentrate under reduced pressure. E->F G 7. Purify by column chromatography. F->G Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, amine, and base to a dry Schlenk flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add anhydrous solvent. B->C D 4. Heat the reaction mixture under an inert atmosphere. C->D E 5. Cool, dilute with organic solvent and filter. D->E F 6. Concentrate the filtrate under reduced pressure. E->F G 7. Purify by column chromatography. F->G Gefitinib_Synthesis cluster_reactants Starting Materials cluster_reaction Key C-N Bond Formation cluster_product Gefitinib Precursor A Chloroquinazoline Derivative R-Cl C Nucleophilic Aromatic Substitution A:f1->C B 3-Chloro-4-fluoroaniline Ar-NH2 B:f1->C D N-Aryl Quinazolinamine R-NH-Ar C->D:f0

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-4-fluoroanisole (CAS No. 202925-07-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering not just instructions, but the scientific reasoning behind them.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Combustible Liquid : While not highly flammable, it can ignite with a source of ignition.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Can cause significant irritation and potential damage to the eyes.[2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent contact with the eyes, which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation from direct contact.[2]
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental splashes and spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.To minimize inhalation of any potential vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and logical sequence of actions.

DisposalWorkflow A Step 1: Waste Segregation B Step 2: Container Selection & Labeling A->B C Step 3: Accumulation in a Satellite Accumulation Area (SAA) B->C D Step 4: Arranging for Professional Disposal C->D

Figure 1. Disposal Workflow for this compound.
Step 1: Waste Segregation - The Principle of Incompatibility

This compound is a halogenated organic compound. It is crucial to segregate it from other waste streams to prevent potentially hazardous reactions and to facilitate proper disposal.

  • Action: Collect waste this compound in a dedicated container for halogenated organic waste .

  • Causality: Mixing halogenated compounds with other chemical classes, such as strong acids, bases, or oxidizing agents, can lead to violent reactions, the release of toxic gases, or interfere with the final disposal method, which is often incineration for this class of compounds.

Step 2: Container Selection and Labeling - Clarity and Compliance

The choice of waste container and its labeling are critical for safety and regulatory adherence.

  • Action:

    • Select a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle).

    • Ensure the container is in good condition with a secure, leak-proof cap.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and an approximate concentration or volume on the label.

  • Causality: Proper containment prevents leaks and spills, while clear labeling informs everyone of the container's contents and associated hazards, which is a requirement under most laboratory safety regulations.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) - Safe Temporary Storage

Designated Satellite Accumulation Areas (SAAs) are mandated for the safe, temporary storage of hazardous waste in the laboratory.

  • Action:

    • Store the labeled waste container in a designated SAA.

    • Keep the container closed except when adding waste.

    • Ensure the SAA is located at or near the point of waste generation.

    • Maintain good housekeeping in the SAA.

  • Causality: SAAs provide a controlled environment for waste accumulation, minimizing the risk of accidental spills and exposure. Keeping containers closed prevents the release of vapors.

Step 4: Arranging for Professional Disposal - The Final Step

The final disposal of this compound must be handled by trained professionals in accordance with local, state, and federal regulations.

  • Action:

    • Once the waste container is full or has been in the SAA for a designated period (check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with accurate information about the waste stream.

  • Causality: EHS professionals are trained to handle, transport, and dispose of hazardous waste in a compliant and environmentally responsible manner, typically through high-temperature incineration for halogenated organic compounds.

Spill Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

SpillResponse A Evacuate & Alert B Control & Contain A->B C Clean Up B->C D Decontaminate & Dispose C->D

Figure 2. Spill Response Protocol for this compound.
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control and Contain: If it is safe to do so, control the source of the spill and use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

  • Decontaminate and Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, and also collect the cleaning materials as hazardous waste. Contact your EHS department for guidance on the disposal of spill cleanup materials.

By adhering to these detailed procedures, you can ensure the safe and responsible management of this compound waste, contributing to a safer laboratory environment and a healthier planet.

References

Navigating the Safe Handling of 3-Chloro-4-fluoroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. 3-Chloro-4-fluoroanisole, a halogenated anisole derivative, is a valuable building block in synthetic chemistry. However, its safe management in the laboratory requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not as extensively documented as for some other reagents, a Safety Data Sheet (SDS) for the compound indicates that it is known to cause skin and eye irritation.[1] To ensure a robust safety margin, it is prudent to also consider the hazard profile of structurally similar compounds, such as 3-Chloro-4-fluoroaniline. This analogous compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, a conservative approach that mitigates these potential risks is essential.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1]

  • Potential for Toxicity: Based on analogous compounds, there is a potential for toxicity upon ingestion, skin contact, or inhalation.[2][4][5]

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing personal protective equipment (PPE), it is crucial to implement a proactive safety strategy based on the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Can the hazardous chemical be removed entirely? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolating the hazard from personnel PPE PPE (Least Effective) Administrative->PPE Changing the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible in a research context. Therefore, the focus lies heavily on robust engineering and administrative controls, supplemented by appropriate PPE.

  • Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations of the compound, including weighing, transferring, and use in reactions, should be performed within a fume hood to minimize inhalation exposure.[6] Emergency eyewash stations and safety showers must be readily accessible.[7]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for working with halogenated organic compounds. This includes clear protocols for handling, storage, and waste disposal. Ensure all personnel are trained on the specific hazards and handling requirements for this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (compliant with ANSI Z87.1 or EN 166). A full-face shield should be worn over goggles when there is a significant risk of splashing.[6]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and consult the manufacturer's compatibility data for breakthrough times.[6]Prevents skin contact, which is a known cause of irritation.[1][3]
Body Protection A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection In most laboratory settings, working within a certified chemical fume hood provides adequate respiratory protection. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the risk of inhaling potentially toxic vapors, a hazard suggested by the toxicity profile of analogous compounds.[2][5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines a standard procedure for weighing and dissolving this compound, integrating the necessary safety measures at each step.

Objective: To safely prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Glassware (beaker, graduated cylinder, etc.)

  • Stir bar and stir plate

  • Spatula

  • Weighing paper or boat

Procedure:

  • Preparation and Pre-use Inspection:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE as detailed in the table above.

    • Inspect gloves for any signs of degradation or punctures.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

  • Weighing the Compound:

    • Place an analytical balance inside the chemical fume hood.

    • Tare the balance with a clean piece of weighing paper or a weigh boat.

    • Carefully dispense the desired amount of this compound onto the weighing paper. Avoid generating dust or aerosols.

    • Record the exact weight.

  • Transfer and Dissolution:

    • Place a beaker containing the appropriate volume of solvent and a stir bar on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a small amount of the solvent to rinse any residual compound from the weighing paper into the beaker.

    • Begin stirring until the solid is fully dissolved.

  • Post-Procedure and Decontamination:

    • Securely cap the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface within the fume hood.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Small Spills (within the fume hood):

    • Alert nearby personnel.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside the fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection in addition to standard PPE.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Never dispose of this compound down the drain.

By integrating a thorough understanding of the hazards with a multi-layered safety approach, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.